11-cis-Retinol
Description
This compound has been reported in Pandalus borealis and Homo sapiens with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317284 | |
| Record name | 11-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22737-96-8 | |
| Record name | 11-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-cis-Retinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Crucial Role of 11-cis-Retinol in the Visual Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of vertebrates to perceive light is fundamentally dependent on a series of biochemical reactions known as the visual cycle. This intricate process, occurring in the retina, is responsible for the continuous regeneration of the chromophore 11-cis-retinal (B22103), which is essential for the function of both rod and cone photoreceptor cells. The discovery of the visual cycle and its components, a landmark achievement in biochemistry and physiology, was pioneered by George Wald, who was awarded the Nobel Prize in Physiology or Medicine in 1967 for his work.[1] Wald's research laid the foundation for our understanding of how light energy is converted into a neural signal, and it all begins with the photoisomerization of 11-cis-retinal.[2][3] This technical guide provides an in-depth exploration of the discovery and mechanisms of the visual cycle, with a particular focus on the pivotal role of 11-cis-retinol. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.
The Canonical Visual Cycle: A Symphony of Enzymes and Transport Proteins
The regeneration of 11-cis-retinal is a multi-step process that involves both photoreceptor cells and the retinal pigment epithelium (RPE).[4] The canonical visual cycle, which primarily supports rod vision, can be broken down into the following key stages:
-
Photoisomerization: Vision is initiated when a photon of light is absorbed by the 11-cis-retinal chromophore bound to an opsin protein in the photoreceptor outer segments, forming rhodopsin. This absorption of light energy triggers the isomerization of 11-cis-retinal to all-trans-retinal (B13868).[5]
-
Reduction to All-trans-retinol: The all-trans-retinal dissociates from the opsin and is then reduced to all-trans-retinol by the enzyme all-trans-retinol dehydrogenase (RDH), located in the photoreceptor outer segments.[6]
-
Transport to the RPE: All-trans-retinol is transported from the photoreceptor outer segments to the RPE. This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[4]
-
Esterification: Within the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol (B82714) acyltransferase (LRAT), forming an all-trans-retinyl ester. This step is crucial for storing retinoids in the RPE.[4]
-
Isomerization to this compound: The all-trans-retinyl ester is the substrate for the key enzyme of the visual cycle, RPE65, an isomerohydrolase. RPE65 converts the all-trans-retinyl ester into this compound.[7][8]
-
Oxidation to 11-cis-retinal: this compound is then oxidized to 11-cis-retinal by this compound dehydrogenase (RDH5).[9]
-
Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it can combine with an opsin to regenerate a photopigment, ready to detect another photon of light.
The Cone Visual Cycle: A Faster, Alternative Pathway
Cones, responsible for color and high-acuity vision, have a much faster dark adaptation rate than rods, suggesting a more efficient or alternative pathway for chromophore regeneration.[6] Evidence points to a cone-specific visual cycle that involves Müller glial cells in the retina.[10][11] In this proposed pathway, all-trans-retinol from cones is taken up by Müller cells and isomerized to this compound. This this compound is then transported back to the cones, where it is oxidized to 11-cis-retinal. This localized cycle may contribute to the rapid regeneration of cone photopigments.[12]
Quantitative Data in the Visual Cycle
The following tables summarize key quantitative data related to retinoid levels and the kinetics of visual cycle components.
Table 1: Retinoid Levels in the Mouse Eye Under Different Lighting Conditions
| Retinoid | Dark-Adapted (pmol/eye) | Light-Adapted (pmol/eye) | Reference |
| 11-cis-retinal | 18 (S p) / 15 (L p) | Decreased | [13] |
| all-trans-retinal | Undetectable | 5 (S p) / 3 (L p) | [13] |
| all-trans-retinyl esters | ~70-150 | Fairly stable | [14] |
S p and L p refer to two different populations of opossum shrimp in the cited study, demonstrating the principle of retinoid changes. Data for mouse models show similar trends.
Table 2: Kinetic Parameters of Key Visual Cycle Components
| Enzyme/Process | Parameter | Value | Organism/System | Reference |
| RPE65 | Initial reaction rate | 2.9 pmol/min/mg of RPE65 | Expressed in 293A cells | [15] |
| Rhodopsin Regeneration | Time constant (τ) | ~400 sec | Human | [16] |
| Rhodopsin Regeneration | Rate of regeneration | Proportional to bleached pigment | Human | [16] |
| Rhodopsin Regeneration | Half-time (t1/2) - WT opsin | 14 s | Bovine opsin in vitro | [17] |
| Rhodopsin Regeneration | Half-time (t1/2) - E122S mutant | 28 s | Bovine opsin in vitro | [17] |
| Rhodopsin Regeneration | Half-time (t1/2) - C167S mutant | 122 s | Bovine opsin in vitro | [17] |
| RDH5 Inhibition by Isotretinoin | K i | 0.1 µM | In vitro | [10] |
Experimental Protocols
Retinoid Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the extraction and quantification of retinoids from retinal tissue. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[18]
a. Tissue Homogenization and Extraction:
-
Excise the retina and immediately homogenize the tissue in a suitable buffer, such as 0.1 M MOPS (pH 6.5) containing 10 mM hydroxylamine (B1172632) to convert retinals to their more stable oxime derivatives.
-
Add an internal standard (e.g., retinyl acetate) to the homogenate to correct for extraction efficiency.[19]
-
Perform a two-step liquid-liquid extraction. First, add ethanol (B145695) and hexane (B92381) to the homogenate, vortex thoroughly, and centrifuge to separate the phases. Collect the upper hexane phase, which contains the nonpolar retinoids (retinyl esters, retinol, and retinal oximes).[19]
-
For the analysis of more polar retinoids like retinoic acid, the aqueous phase can be acidified with HCl and re-extracted with hexane.[19]
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.[19]
-
Resuspend the dried retinoid extract in the HPLC mobile phase.[19]
b. HPLC Analysis:
-
Normal-Phase HPLC for Isomer Separation:
-
Column: Silica gel column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[19]
-
Mobile Phase: An isocratic mobile phase of hexane with a small percentage of 2-propanol and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[20]
-
Detection: UV detector set at 325 nm for retinols and retinyl esters, and 350-368 nm for retinal oximes and retinoic acid.[19][20]
-
Elution Order: Retinyl esters elute first, followed by retinal oximes, and then the different isomers of retinol and retinoic acid.[19]
-
-
Reverse-Phase HPLC for General Retinoid Profiling:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).[19]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[19]
-
Flow Rate: 1 mL/min.[19]
-
Detection: UV detector at 325 nm for retinol and retinyl esters, and 368 nm for retinal oximes.[19]
-
In Vitro Rhodopsin Regeneration Assay
This assay measures the ability of opsin in bleached photoreceptor outer segments (POS) to regenerate rhodopsin upon the addition of 11-cis-retinal.
-
Isolation of Photoreceptor Outer Segments (POS):
-
Isolate retinas from dark-adapted animals.
-
Gently shake the retinas in a buffered saline solution to detach the outer segments.
-
Purify the POS by sucrose (B13894) density gradient centrifugation.
-
-
Bleaching of Rhodopsin:
-
Expose the isolated POS to bright light in the presence of hydroxylamine to bleach the rhodopsin and convert the released all-trans-retinal to all-trans-retinal oxime.
-
Wash the bleached POS to remove the hydroxylamine and retinal oxime.
-
-
Regeneration:
-
Incubate the bleached POS in the dark with a molar excess of 11-cis-retinal.
-
At various time points, take aliquots of the suspension.
-
-
Quantification of Regenerated Rhodopsin:
-
Measure the absorbance of the aliquots at 500 nm before and after a second bleaching step. The difference in absorbance is proportional to the amount of regenerated rhodopsin.
-
The percentage of rhodopsin regenerated is calculated based on the initial amount of rhodopsin present before the first bleaching.[21]
-
In Vitro RPE65 Isomerohydrolase Activity Assay
This assay measures the enzymatic activity of RPE65 in converting all-trans-retinyl esters to this compound.
-
Preparation of Substrate:
-
Prepare liposomes containing all-trans-retinyl palmitate. This mimics the natural presentation of the substrate in the RPE membrane.[8]
-
-
Enzyme Source:
-
Reaction:
-
Incubate the enzyme source with the all-trans-retinyl ester-containing liposomes in a buffer containing a fatty acid-free bovine serum albumin (BSA) and cellular retinaldehyde-binding protein (CRALBP) at 37°C in the dark.[8]
-
-
Extraction and Analysis:
-
Stop the reaction by adding methanol (B129727) and extract the retinoids with hexane.[8]
-
Analyze the hexane extract by normal-phase HPLC to separate and quantify the this compound product.[8]
-
Visualizations of Key Pathways and Workflows
Caption: The Canonical Visual Cycle.
Caption: The Proposed Cone-Specific Visual Cycle.
Caption: Experimental Workflow for Retinoid Analysis by HPLC.
Conclusion
The discovery and elucidation of the visual cycle represent a triumph of biochemical and physiological research. The regeneration of 11-cis-retinal, with this compound as a key intermediate, is a process of remarkable efficiency and precision, essential for maintaining our sense of sight. A thorough understanding of the enzymes, transport proteins, and kinetics of this cycle is paramount for researchers and clinicians working to develop novel therapies for a range of retinal diseases characterized by a dysfunctional visual cycle. This technical guide provides a foundational resource to aid in these endeavors, offering both the conceptual framework and the practical methodologies required for continued progress in this vital area of vision science.
References
- 1. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiology of vision [animalresearch.info]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. oculogenetica.com [oculogenetica.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Rod and Cone Visual Pigments and Phototransduction through Pharmacological, Genetic, and Physiological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and immunohistochemistry of retinol dehydrogenase from bovine retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visual cycle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sav.sk [sav.sk]
- 21. scispace.com [scispace.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
The Role of 11-cis-Retinol in Vertebrate Cone Vision: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vertebrate cone photoreceptors are essential for high-acuity daylight and color vision, operating under conditions of bright and fluctuating light. This high metabolic demand necessitates a robust and rapid mechanism for regenerating the visual chromophore, 11-cis-retinal (B22103), a process that the canonical rod-dominant visual cycle cannot sufficiently support. This document provides a comprehensive technical overview of the specialized pathways that fulfill this need, focusing on the central role of 11-cis-retinol. We will explore the cone-specific visual cycle, which involves Müller glial cells, and a secondary pathway utilizing a reservoir of 11-cis-retinyl esters in the retinal pigment epithelium (RPE). This guide details the molecular players, enzymatic reactions, transport mechanisms, quantitative kinetics, and key experimental protocols relevant to understanding and investigating this critical aspect of cone physiology.
Introduction: The Challenge of Sustained Cone Vision
Vertebrate vision is mediated by two types of photoreceptor cells: rods for dim-light (scotopic) vision and cones for bright-light (photopic) and color vision.[1] Both cell types utilize 11-cis-retinal as the light-sensitive chromophore, which, upon absorbing a photon, isomerizes to all-trans-retinal (B13868), initiating the phototransduction cascade.[1][2] To sustain vision, this all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment.
The well-established canonical visual cycle, located in the retinal pigment epithelium (RPE), services both rods and cones.[1] However, its rate is relatively slow and can be overwhelmed by the high rate of photopigment bleaching that occurs in cones during daylight illumination.[3] This limitation, along with the competition with the much more numerous rods for chromophore, has led to the discovery of supplementary pathways specifically adapted to the high demands of cone vision. These pathways are characterized by their reliance on this compound as a key intermediate, which is delivered to cones for the final oxidation step.
The Cone-Specific Visual Cycle: A Müller Cell-Photoreceptor Partnership
Biochemical and physiological evidence from diverse species, including primates, has established the existence of a cone-specific visual cycle that operates independently of the RPE and involves a partnership between Müller glial cells and cone photoreceptors. This pathway provides a rapid and selective supply of chromophore to cones, enabling them to adapt quickly and maintain function in bright light.
Synthesis of this compound in Müller Cells
The cycle begins after light exposure, when all-trans-retinal is released from cone opsin and reduced to all-trans-retinol in the cone outer segment. This all-trans-retinol is then transported to adjacent Müller cells. Within the Müller cells, an isomerase converts all-trans-retinol into this compound. While sphingolipid δ(4) desaturase 1 (Des1) was investigated as a candidate isomerase for this step, studies using conditional knockout mice have indicated that Des1 is not required for cone visual pigment regeneration, suggesting other enzymes are responsible for this critical reaction. Unlike the RPE, Müller cells do not oxidize this compound to 11-cis-retinal; they specifically export this compound.
Transport of this compound to Cones
The newly synthesized this compound is transported from the Müller cells back to the cone photoreceptors. This shuttling process across the subretinal space is facilitated by the Interphotoreceptor Retinoid-Binding Protein (IRBP). IRBP binds to this compound, protecting the labile cis-isomer from light-induced isomerization and improving the efficiency of its delivery to the cones.
Oxidation of this compound in Cone Outer Segments
The final and defining step of this pathway is the oxidation of this compound to 11-cis-retinal. This enzymatic reaction occurs specifically within the cone photoreceptor itself, a capability that rods do not possess. Evidence suggests this oxidation activity is localized to the cone outer segment. Retinol (B82714) dehydrogenase 8 (RDH8), which is present in the outer segments of both rods and cones, has been implicated in this cone-specific reaction. This localized oxidation ensures that the regenerated 11-cis-retinal is immediately available for binding with cone opsin, completing the cycle and restoring photosensitivity.
A Parallel Pathway: The 11-cis-Retinyl Ester Cycle
In addition to the Müller cell pathway, vertebrate eyes, particularly those of cone-dominant species, maintain a large storage pool of 11-cis-retinyl esters within the RPE. This reservoir serves as a critical source of chromophore to sustain cone vision under intense light. During dark adaptation, this pool is generated via the canonical visual cycle enzymes, including lecithin (B1663433) retinol acyltransferase (LRAT) and RPE65. Under bright light conditions that would otherwise deplete the available 11-cis-retinal, these esters are rapidly hydrolyzed to release this compound, which is then oxidized to 11-cis-retinal and supplied to photoreceptors. This mechanism provides an elegant and efficient way to buffer the chromophore supply against the varying light conditions encountered in natural environments.
Quantitative Data and Kinetics
The primary advantage of the cone-specific visual cycle is its speed, which is crucial for rapid dark adaptation and maintaining function under photopic conditions. While comprehensive kinetic data for every step of the this compound pathway remains an active area of research, studies on isolated photoreceptors provide valuable insights into the efficiency of retinoid processing in cones compared to rods.
| Parameter | Species / Cell Type | Value / Observation | Citation |
| Pigment Regeneration Time | Cone-dominant species (e.g., ground squirrel) | Full recovery within 5 minutes. | |
| all-trans-retinol Formation Rate Constant (k) | Human Cones | ~1.8 min⁻¹ | |
| all-trans-retinol Formation Rate Constant (k) | Macaca fascicularis Cones | 4.0 ± 1.1 min⁻¹ | |
| all-trans-retinol Formation Rate Constant (k) | Human Rods | 0.24 - 0.55 min⁻¹ | |
| all-trans-retinol Formation Rate Constant (k) | Macaca fascicularis Rods | 0.38 ± 0.08 min⁻¹ | |
| Conversion Efficiency | Human Rods & Cones | ~80% to 90% of released all-trans-retinal is converted to all-trans-retinol. | |
| Retinal Dehydrogenase (RDH) Activity | Carp (B13450389) Cones (Outer Segment) | >30 times higher than in carp rods. |
Table 1: Summary of Quantitative Data on Retinoid Kinetics in Photoreceptors. The significantly faster rate of all-trans-retinol formation in cones reflects a more rapid clearance of the phototoxic all-trans-retinal and a quicker entry into the recycling pathways.
Experimental Protocols
Investigating the role of this compound in cone vision requires specialized techniques to isolate and quantify retinoids, measure enzymatic activity, and assess retinal function.
Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying the various isomers of retinol, retinal, and retinyl esters.
Objective: To extract and quantify retinoids from retinal tissue.
Methodology:
-
Sample Preparation (in dim red light):
-
Homogenize retinal tissue in a suitable buffer (e.g., phosphate (B84403) buffer with saline).
-
Add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.
-
For retinaldehyde quantification, derivatize with O-ethylhydroxylamine to form the more stable O-ethyloxime.
-
-
Liquid-Liquid Extraction:
-
Add an organic solvent (typically hexane) to the aqueous homogenate.
-
Vortex vigorously to mix phases and centrifuge to separate the layers.
-
Carefully collect the upper organic (hexane) phase, which contains the nonpolar retinoids (retinol and retinyl esters).
-
Repeat the extraction process to ensure high recovery.
-
-
Sample Concentration:
-
Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried retinoid extract in a small, precise volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
System: A reverse-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A gradient of solvents, such as an acetonitrile/water mixture with a modifier like formic acid, is employed to separate the different retinoid species.
-
Detection: A UV-Vis or diode-array detector is used. Retinols and retinyl esters are typically detected at ~325 nm, while retinal oximes are detected at ~360-380 nm.
-
Quantification: The concentration of each retinoid is determined by comparing the integrated peak area from the sample to a standard curve generated from known concentrations of authentic retinoid standards.
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the ability of a specific RDH enzyme (e.g., RDH8) to convert a retinol substrate to retinaldehyde in a cellular context.
Objective: To quantify the enzymatic activity of a candidate RDH and assess the efficacy of potential inhibitors.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in 6-well plates.
-
Transfect the cells with an expression vector containing the gene for the RDH of interest (e.g., HSD17B13/RDH13) or an empty vector as a control. Allow 24-48 hours for protein expression.
-
-
Inhibitor and Substrate Treatment:
-
(For inhibition studies) Pre-incubate the transfected cells with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 1 hour).
-
Add the substrate, all-trans-retinol or this compound, to the cell culture medium at a final concentration of ~5 µM.
-
Incubate for a set period (e.g., 8 hours) at 37°C to allow for enzymatic conversion.
-
-
Sample Collection and Preparation:
-
Place the plate on ice and wash the cells with cold PBS.
-
Lyse the cells and collect the lysate.
-
Perform retinoid extraction from the lysate as described in the HPLC protocol (Section 5.1).
-
-
Analysis:
-
Quantify the amount of the product (e.g., retinaldehyde) formed using HPLC.
-
Normalize the amount of product to the total protein concentration of the cell lysate to account for variations in cell number.
-
For inhibition studies, calculate the percent inhibition at each concentration and determine the IC50 value.
-
Electroretinography (ERG) for Cone Function Assessment
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, including cone photoreceptors, in response to a light stimulus.
Objective: To assess the functional recovery of cones after a photobleach, which is dependent on the efficiency of the visual cycle.
Methodology:
-
Animal Preparation:
-
The subject (e.g., macaque, mouse) is dark-adapted to bring photoreceptors to a baseline state. Anesthesia and pupil dilation are administered.
-
Electrodes are placed on the cornea (active), forehead (reference), and ear (ground).
-
-
Recording Protocol:
-
To isolate cone function, a rod-saturating background light is presented.
-
A bright light flash (the "bleach") is delivered to isomerize a significant portion of the cone visual pigment.
-
Following the bleach, brief, high-intensity light flashes are presented at regular intervals.
-
The electrical response of the retina to each flash is recorded. The "a-wave" of the ERG corresponds to the collective photoresponse of the outer photoreceptors.
-
-
Data Analysis:
-
The amplitude of the a-wave is plotted against the time of recovery in the dark.
-
The rate of recovery of the a-wave amplitude reflects the speed of cone pigment regeneration.
-
This technique can be used in isolated retinas to specifically study the RPE-independent cone visual cycle. In such preparations, rod responses do not recover, while cone responses show partial or full recovery, demonstrating the function of the intra-retinal pathway.
-
Conclusion and Future Directions
The regeneration of visual chromophore in cones is a complex and highly efficient process supported by at least two specialized pathways that center on the production and delivery of this compound. The Müller cell-dependent cone visual cycle provides a rapid, localized, and cone-specific supply of chromophore, while the RPE-based 11-cis-retinyl ester pool offers a high-capacity reservoir to sustain vision in bright environments. Together, these systems ensure that cone photoreceptors can meet the metabolic demands of high-performance daytime vision.
For researchers and drug development professionals, understanding these pathways is critical. Deficiencies in the cone visual cycle can lead to severe visual impairment, and the enzymes and transport proteins involved represent potential therapeutic targets for a range of retinal diseases. Future research will likely focus on identifying the specific isomerase in Müller cells, further elucidating the regulatory mechanisms that control these pathways, and developing pharmacological agents that can modulate chromophore supply to preserve or enhance cone function.
References
- 1. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones | Visual Neuroscience | Cambridge Core [cambridge.org]
- 3. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 11-cis-Retinol in the Phototransduction Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanism of 11-cis-retinol and its aldehyde form, 11-cis-retinal (B22103), at the heart of the phototransduction cascade. Understanding this process at a molecular level is paramount for developing novel therapeutic strategies for a range of retinal diseases. This document provides a comprehensive overview of the visual cycle, the downstream signaling events, quantitative data on key components, and detailed experimental protocols for their study.
The Visual Cycle: Regeneration of the Chromophore
The perception of light is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) within the photoreceptor cells of the retina.[1][2] For vision to be sustained, 11-cis-retinal must be continuously regenerated through a series of enzymatic reactions known as the visual cycle.[3][4] This process primarily occurs in the retinal pigment epithelium (RPE).[5]
Following photoisomerization, the all-trans-retinal dissociates from the opsin protein. In the photoreceptor outer segment, it is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), such as RDH8 and RDH12. This all-trans-retinol is then transported to the RPE.
Within the RPE, a cascade of enzymatic reactions takes place:
-
Esterification: All-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol (B82714) acyltransferase (LRAT). This step is crucial for storing retinoids.
-
Isomerization: The key step of the visual cycle is the conversion of all-trans-retinyl esters to this compound. This reaction is catalyzed by the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase.
-
Oxidation: Finally, this compound is oxidized to 11-cis-retinal by this compound dehydrogenases, such as RDH5.
The newly synthesized 11-cis-retinal is then transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment, rhodopsin.
References
- 1. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of retinoids by human retinal epithelium and transfer to rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redundant and unique roles of retinol dehydrogenases in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual cycle - Wikipedia [en.wikipedia.org]
- 5. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 11-cis-Retinol as a Chromophore Precursor in Vision: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustaining vision. This technical guide provides an in-depth exploration of the function of its direct precursor, 11-cis-retinol, within the intricate enzymatic cascade of the visual cycle. We will dissect the key enzymatic players, their kinetics, and the experimental methodologies used to elucidate their function. This guide aims to serve as a comprehensive resource for researchers in ophthalmology, biochemistry, and pharmacology, providing the foundational knowledge necessary for understanding retinal health and developing novel therapeutic strategies for visual disorders.
Introduction: The Visual Cycle and the Primacy of this compound
Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) within the opsin proteins of photoreceptor cells.[1] To maintain photosensitivity, 11-cis-retinal must be constantly replenished through a series of enzymatic reactions known as the visual cycle or retinoid cycle.[2][3] This cycle primarily occurs in the retinal pigment epithelium (RPE) and involves the processing of all-trans-retinal back to its light-sensitive 11-cis isomer.[4] this compound emerges as a pivotal intermediate in this pathway, serving as the immediate precursor to the chromophore. Its formation and subsequent oxidation are tightly regulated processes, critical for both rod and cone photoreceptor function.[5] Disruptions in the enzymatic machinery responsible for producing this compound are linked to a variety of retinal diseases, highlighting its importance in ocular health.[6]
The Canonical Visual Cycle: A Journey to Chromophore Regeneration
The regeneration of 11-cis-retinal from all-trans-retinal released after photobleaching is a multi-step process. The core of this pathway, often referred to as the canonical visual cycle, takes place within the RPE cells.
From Photoreceptor to RPE: The Initial Steps
Following photoisomerization and release from opsin, all-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by the action of all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12.[7] This reduction is a critical detoxification step, as all-trans-retinal can be toxic to the cell.[7] The resulting all-trans-retinol is then transported from the photoreceptors to the RPE.
Esterification and Isomerization: The Birth of this compound
Once inside the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol (B82714) acyltransferase (LRAT).[8] These retinyl esters serve as the substrate for the key enzyme of the visual cycle, RPE65.[8][9] RPE65 is an isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters into this compound.[10] This is the rate-limiting step of the visual cycle.[10]
The Final Oxidation: this compound to 11-cis-Retinal
The newly synthesized this compound is then oxidized to 11-cis-retinal by this compound dehydrogenases, most notably RDH5.[1][5] This final enzymatic step generates the functional chromophore, which is then transported back to the photoreceptor outer segments to regenerate the visual pigments by combining with opsin.[3]
Quantitative Data on Key Components
The efficiency of the visual cycle is dictated by the kinetic properties of its enzymes and the binding affinities of retinoid-binding proteins.
| Enzyme/Protein | Substrate/Ligand | Km | Vmax/Initial Rate | Organism/System | Reference |
| RPE65 | all-trans-retinyl palmitate | ~3.3 µM | - | Purified chicken RPE65 | [2] |
| RPE65 | all-trans-retinyl ester | - | 2.9 pmol/min/mg protein | Recombinant human RPE65 in 293A cells | [9][11] |
| RDH10 | This compound | - | NAD+ dependent | Human RDH10 in COS1 cells | [12] |
| Cellular Retinol-Binding Protein I (CRBPI) | 9-cis-retinol | 11 nM (K'd) | - | Recombinant human | [8] |
| Cellular Retinol-Binding Protein I (CRBPI) | 9-cis-retinal | 8 nM (K'd) | - | Recombinant human | [8] |
| Cellular Retinol-Binding Protein II (CRBPII) | 9-cis-retinol | 68 nM (K'd) | - | Recombinant human | [8] |
| Cellular Retinol-Binding Protein II (CRBPII) | 9-cis-retinal | 5 nM (K'd) | - | Recombinant human | [8] |
Note: Kinetic parameters can vary significantly based on experimental conditions, such as the use of detergents and the specific assay system.
| Molecule | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |
| 11-cis-retinal | ~380 nm | ~24,900 M⁻¹cm⁻¹ | - | [7][13] |
| 11-cis-retinal | 390 nm | 20,800 M⁻¹cm⁻¹ | Saline | [13] |
| all-trans-retinal | ~380 nm | - | UV region | [7] |
| This compound | 318 nm | 34,320 M⁻¹cm⁻¹ | Hexane (B92381) | [14] |
| all-trans-retinol | ~325 nm | 51,770 M⁻¹cm⁻¹ | Hexane | [7][14] |
Experimental Protocols
The study of the visual cycle relies on a variety of specialized experimental techniques. Below are outlines of key protocols.
Isolation of Rod Outer Segments (ROS)
The isolation of intact rod outer segments is crucial for studying the initial stages of the visual cycle and for in vitro regeneration assays.
Principle: This protocol utilizes the differential density of ROS compared to other retinal components to isolate them via sucrose (B13894) density gradient centrifugation.
Methodology:
-
Dissect fresh bovine or mouse retinas in a buffered solution under dim red light.
-
Gently shake the retinas to detach the ROS into the buffer.
-
Filter the suspension to remove larger retinal debris.
-
Layer the crude ROS suspension onto a discontinuous sucrose gradient (e.g., 25-50% sucrose).
-
Centrifuge at high speed (e.g., 25,000 x g) for 1 hour at 4°C.
-
Collect the band of purified ROS from the interface of the sucrose layers.
-
Wash the isolated ROS to remove sucrose and resuspend in a suitable buffer.
In Vitro Rhodopsin Regeneration Assay
This assay measures the ability of 11-cis-retinal to combine with opsin to form functional rhodopsin.
Principle: The formation of rhodopsin is monitored spectrophotometrically by the increase in absorbance at approximately 500 nm.
Methodology:
-
Prepare a suspension of bleached rod outer segments (containing opsin).
-
Add a solution of 11-cis-retinal in a suitable solvent (e.g., ethanol) to the ROS suspension in the dark.
-
Incubate the mixture at 37°C.
-
At various time points, measure the absorbance spectrum of the suspension from 300 to 600 nm.
-
Calculate the amount of regenerated rhodopsin based on the increase in absorbance at the λmax of rhodopsin (~500 nm).
HPLC Analysis of Retinoids
High-performance liquid chromatography is a powerful technique for separating and quantifying the different isomers of retinol and retinal.
Principle: Retinoids are extracted from tissue and separated based on their polarity using a normal-phase HPLC column. Detection is typically achieved by UV-Vis spectrophotometry.
Methodology:
-
Homogenize eye tissue (e.g., RPE/choroid) in a suitable buffer.
-
Extract the retinoids from the homogenate using an organic solvent (e.g., hexane or a mixture of solvents).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried retinoid extract in the HPLC mobile phase.
-
Inject the sample onto a normal-phase HPLC column (e.g., silica).
-
Elute the retinoids using a non-polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Monitor the eluate at a specific wavelength (e.g., 325 nm for retinols and 365 nm for retinals) and quantify the peaks by comparison to known standards.
RPE65 Isomerase Activity Assay
This assay measures the enzymatic conversion of all-trans-retinyl esters to this compound.
Principle: RPE65 activity is determined by incubating a source of the enzyme with its substrate and quantifying the production of this compound by HPLC.
Methodology:
-
Prepare a source of RPE65, such as RPE microsomes or cell lysates from cells overexpressing RPE65.
-
Prepare a substrate solution of all-trans-retinyl esters (e.g., all-trans-retinyl palmitate) incorporated into liposomes.
-
Incubate the enzyme source with the substrate at 37°C in the dark.
-
Stop the reaction at various time points by adding a quenching solvent (e.g., methanol).
-
Extract the retinoids and analyze by HPLC as described above to quantify the amount of this compound produced.
The Cone Visual Cycle: A Parallel Pathway
While the canonical visual cycle in the RPE serves both rods and cones, there is growing evidence for a cone-specific visual cycle that may operate in parallel.[15] This alternative pathway is thought to involve Müller glial cells and may be crucial for the rapid regeneration of chromophore required for vision in bright light conditions. In this proposed cycle, all-trans-retinol is taken up by Müller cells, isomerized to this compound, and then transported to cone photoreceptors for oxidation to 11-cis-retinal. The precise enzymatic machinery of this pathway is still under active investigation.
Conclusion and Future Directions
This compound is an indispensable precursor to the visual chromophore, 11-cis-retinal. Its synthesis, primarily through the action of RPE65 in the retinal pigment epithelium, is a cornerstone of visual function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of the visual cycle.
Future research will likely focus on several key areas:
-
Elucidating the Cone-Specific Visual Cycle: Identifying the specific enzymes and transport proteins involved in the Müller cell-based pathway.
-
Therapeutic Targeting: Developing small molecule modulators of visual cycle enzymes to treat retinal diseases. For example, inhibitors of RPE65 could potentially reduce the accumulation of toxic byproducts in certain retinal degenerations.
-
Structural Biology: Obtaining high-resolution structures of the visual cycle enzymes to better understand their catalytic mechanisms and facilitate rational drug design.
A thorough understanding of the function of this compound and the enzymes that govern its metabolism will continue to be a critical area of research, with the potential to yield novel therapies for a range of blinding diseases.
References
- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Action of this compound on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption spectra of retinal molecule, 11-cis in ultraviolet, visible and infrared regions using density functional formalism [opg.optica.org]
- 7. Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photic generation of 11-cis-retinal in bovine retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPE65 is the isomerohydrolase in the retinoid visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scite.ai [scite.ai]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Pathway for 11-cis-Retinaldehyde Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous regeneration of 11-cis-retinaldehyde is paramount for sustained vision. This chromophore, covalently bound to opsin proteins in photoreceptor cells, undergoes photoisomerization to all-trans-retinal (B13868) upon light absorption, initiating the visual signaling cascade. The canonical visual cycle, a series of enzymatic reactions primarily occurring in the retinal pigment epithelium (RPE), is responsible for recycling all-trans-retinal back to its 11-cis isomer, ensuring a constant supply for visual pigment regeneration.[1][2] Disruptions in this pathway are linked to a variety of inherited retinal diseases, making the enzymes of the visual cycle critical targets for therapeutic intervention.[1][3] This guide provides an in-depth technical overview of the core enzymatic pathway leading to the production of 11-cis-retinaldehyde.
The Canonical Visual Cycle: A Two-Cell Process
The regeneration of 11-cis-retinal (B22103) is a collaborative effort between photoreceptor cells and the adjacent RPE.[4] Following photoisomerization in the photoreceptors, all-trans-retinal is reduced to all-trans-retinol. This less toxic form is then transported to the RPE, where the key enzymatic steps of isomerization and oxidation take place to regenerate 11-cis-retinal. The regenerated chromophore is then transported back to the photoreceptors to recombine with opsin.
Core Enzymatic Steps in the RPE
The conversion of all-trans-retinol to 11-cis-retinaldehyde in the RPE is a three-step enzymatic cascade involving Lecithin:retinol acyltransferase (LRAT), RPE65 isomerohydrolase, and 11-cis-retinol dehydrogenases (RDHs). These enzymes are primarily localized to the endoplasmic reticulum of RPE cells.
Esterification of all-trans-retinol by Lecithin:retinol acyltransferase (LRAT)
Upon entering the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters. This reaction is predominantly catalyzed by LRAT, an enzyme that transfers an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol. This esterification step is crucial as it "primes" the retinoid for the subsequent isomerization and serves as a storage form of retinoids in the RPE.
Isomerization and Hydrolysis by RPE65
The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to this compound. This unique reaction, involving both isomerization of the polyene chain and hydrolysis of the ester bond, is catalyzed by the RPE-specific 65 kDa protein, RPE65. RPE65 acts as an isomerohydrolase and is a non-heme iron-containing enzyme. Its activity is critically dependent on the prior esterification of all-trans-retinol by LRAT, as all-trans-retinyl esters are the direct substrate for RPE65. Mutations in the RPE65 gene are a known cause of Leber congenital amaurosis (LCA), a severe inherited retinal dystrophy, highlighting the indispensable role of this enzyme.
Oxidation of this compound by this compound Dehydrogenases (RDHs)
The final enzymatic step in the RPE is the oxidation of this compound to 11-cis-retinaldehyde. This reaction is catalyzed by a family of NAD⁺-dependent short-chain dehydrogenases/reductases (SDRs). The most prominent enzyme in this step is RDH5. However, other RDHs, such as RDH10 and RDH11, also exhibit this compound dehydrogenase activity and can partially compensate for the loss of RDH5 function. The resulting 11-cis-retinaldehyde is the final product of the RPE-based visual cycle and is ready for transport back to the photoreceptors.
Quantitative Data on Key Enzymes
The following table summarizes key quantitative parameters for the core enzymes of the 11-cis-retinaldehyde production pathway. It is important to note that these values can vary depending on the experimental conditions, such as substrate presentation (e.g., in solution, micelles, or membranes) and the source of the enzyme (e.g., native tissue vs. recombinant protein).
| Enzyme | Substrate(s) | Product(s) | Km | Vmax / kcat | Cellular Location |
| LRAT | all-trans-retinol, Phosphatidylcholine | all-trans-retinyl ester, Lysophosphatidylcholine | ~0.24 µM (for all-trans-retinol), ~1.38 µM (for DPPC) | ~0.20 µmol/min/mg | RPE Endoplasmic Reticulum |
| RPE65 | all-trans-retinyl ester | This compound | - | ~2.9 pmol/min/mg (recombinant in 293A cells), ~1.45 x 10-4 s-1 (kcat) | RPE Endoplasmic Reticulum |
| RDH5 | This compound, NAD⁺ | 11-cis-retinaldehyde, NADH | - | ~0.4 - 0.6 nmol/min/mg | RPE Endoplasmic Reticulum |
| RDH10 | This compound, NAD⁺/NADP⁺ | 11-cis-retinaldehyde, NADH/NADPH | - | - | RPE |
| RDH11 | This compound, NADP⁺ | 11-cis-retinaldehyde, NADPH | - | - | RPE |
Experimental Protocols
Preparation of RPE Microsomes for In Vitro Enzyme Assays
This protocol describes the isolation of the microsomal fraction from RPE cells, which is enriched in the enzymes of the visual cycle.
Materials:
-
Freshly enucleated eyes (e.g., bovine or porcine)
-
Dissection tools
-
Homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl pH 7.4, 1 mM DTT)
-
Ultracentrifuge
Procedure:
-
Dissect the anterior segment of the eye to obtain the eyecup.
-
Gently peel the neural retina away from the RPE layer.
-
Carefully scrape the RPE cells from the choroid.
-
Homogenize the collected RPE cells in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer for subsequent enzyme assays.
In Vitro RPE65 Isomerase Activity Assay
This assay measures the conversion of all-trans-retinyl esters to this compound.
Materials:
-
RPE microsomes (prepared as above) or cells expressing recombinant RPE65.
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
all-trans-retinyl palmitate (substrate)
-
HPLC system with a normal-phase column
Procedure:
-
Incubate the RPE microsomes or cell lysate with all-trans-retinyl palmitate in the assay buffer at 37°C in the dark.
-
At various time points, stop the reaction by adding an organic solvent like hexane to extract the retinoids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the retinoids and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried retinoids in the HPLC mobile phase.
-
Inject the sample into the HPLC system to separate and quantify the different retinoid isomers, specifically monitoring for the production of this compound.
Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the oxidation of this compound to 11-cis-retinaldehyde.
Materials:
-
RPE microsomes
-
Assay buffer
-
This compound (substrate)
-
NAD⁺ (cofactor)
-
Hexane
-
HPLC system
Procedure:
-
Incubate the RPE microsomes with this compound and NAD⁺ in the assay buffer at 37°C in the dark.
-
Stop the reaction and extract the retinoids using hexane as described in the RPE65 assay.
-
Analyze the extracted retinoids by HPLC to quantify the formation of 11-cis-retinaldehyde.
Visualizations
Enzymatic Pathway of 11-cis-Retinaldehyde Production
Caption: The canonical visual cycle pathway for 11-cis-retinaldehyde regeneration.
Experimental Workflow for Measuring RPE65 Activity
Caption: A typical experimental workflow for the isolation of RPE microsomes and in vitro assay of RPE65 activity.
References
- 1. Multienzyme Analysis of Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-sensitive retinoid isomerase activity of RPE65 mutants associated with Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of RPE65 in 11-cis-Retinol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinal pigment epithelium-specific 65 kDa protein, or RPE65, is a critical enzyme in the vertebrate visual cycle.[1] Located in the retinal pigment epithelium (RPE), it is indispensable for converting all-trans-retinyl esters into 11-cis-retinol, a key step in the regeneration of the visual chromophore, 11-cis-retinal (B22103).[1][2] This process is essential for both rod and cone-mediated vision.[2][3] Mutations in the RPE65 gene are linked to severe inherited retinal diseases, most notably Leber congenital amaurosis (LCA), highlighting its critical role in maintaining visual function.[2][4][5] This guide provides a comprehensive overview of RPE65's function, the experimental protocols used to study it, and its relevance in the context of retinal disease and therapy.
RPE65: The Isomerohydrolase of the Visual Cycle
RPE65 functions as a retinoid isomerohydrolase, a unique enzymatic activity that combines the isomerization of an all-trans retinoid to an 11-cis configuration with the hydrolysis of a retinyl ester.[1][6] This dual function is a cornerstone of the canonical visual cycle, which regenerates the 11-cis-retinal chromophore necessary for the formation of rhodopsin and cone opsins, the light-sensitive pigments in photoreceptor cells.[2][7]
The enzymatic reaction catalyzed by RPE65 is the rate-limiting step in the visual cycle.[7] The process begins after light absorption isomerizes 11-cis-retinal to all-trans-retinal (B13868), triggering the phototransduction cascade. The resulting all-trans-retinal is reduced to all-trans-retinol in the photoreceptors and transported to the RPE.[8] Within the RPE, the enzyme lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which are the substrates for RPE65.[8][9][10] RPE65 then converts these esters, most commonly retinyl palmitate, into this compound.[1][8] Subsequently, this compound is oxidized to 11-cis-retinal, which is then transported back to the photoreceptors to regenerate the visual pigments.[8]
The proposed mechanism for RPE65's catalytic activity involves an SN1 O-alkyl bond cleavage, a process that is unique in biology.[1] This mechanism is thought to proceed through a stabilized carbocation intermediate.[1] While RPE65 is highly specific for producing this compound, studies have shown that it can also produce 13-cis-retinol, suggesting that the enzyme's specificity may be influenced by downstream factors.[11]
Quantitative Data on RPE65
| Parameter | Value | Species | Method | Reference |
| Molecular Weight (Calculated) | 60,944 Da | Bovine | Amino Acid Sequence | [12] |
| Molecular Weight (Cytosolic) | 61,161 ± 60 Da | Bovine | MALDI Mass Spectrometry | [12][13] |
| Molecular Weight (Microsomal) | 61,961 ± 170 Da | Bovine | MALDI Mass Spectrometry | [12][13] |
| Recombinant Human RPE65 (Non-membrane associated) | 64,867 ± 80 Da | Human | MALDI Mass Spectrometry | [12][13] |
| Recombinant Human RPE65 (Membrane associated) | 65,380 ± 150 Da | Human | MALDI Mass Spectrometry | [12][13] |
| Enzymatic Activity (Initial Rate) | 2.9 pmol/min/mg of RPE65 | Recombinant in 293A cells | Isomerohydrolase Assay | [6] |
| Expression Level (Microsomal) | 7.2 ± 0.4 µ g/eye | Bovine | ELISA | [12][13] |
| Expression Level (Cytosolic) | 3.8 ± 1.3 µ g/eye | Bovine | ELISA | [12][13] |
Experimental Protocols
RPE65 Isomerohydrolase Assay
This assay measures the enzymatic activity of RPE65 by quantifying the production of this compound from all-trans-retinyl esters.
Methodology:
-
Preparation of Substrate: All-trans-retinyl palmitate is incorporated into phospholipid liposomes to mimic its natural state within the RPE membrane.[14]
-
Enzyme Source: Purified recombinant RPE65 or RPE microsomes are used as the enzyme source.[14][15]
-
Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) containing the substrate liposomes and the enzyme source.
-
Incubation: The reaction mixture is incubated at 37°C in the dark to prevent photoisomerization of retinoids.
-
Extraction: The reaction is stopped, and retinoids are extracted using an organic solvent such as hexane (B92381) or chloroform/methanol.
-
Analysis: The extracted retinoids are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection. The amount of this compound produced is used to calculate the enzyme's activity.
Expression and Purification of Recombinant RPE65
Producing pure and active RPE65 is crucial for in-depth biochemical and structural studies.
Methodology:
-
Expression System: Human or other mammalian RPE65 cDNA is commonly expressed in Sf9 insect cells using a baculovirus expression system.[12][13]
-
Cell Lysis and Fractionation: Infected Sf9 cells are harvested and lysed. The lysate is then fractionated by centrifugation to separate the membrane-associated and non-membrane-associated forms of RPE65.[12][13]
-
Solubilization: The membrane fraction is treated with a detergent (e.g., CHAPS) or a chaotropic agent (e.g., guanidine) to solubilize the membrane-associated RPE65.[16]
-
Affinity Chromatography: Recombinant RPE65, often engineered with a His-tag, is purified using nickel-affinity chromatography.[13][16]
-
Purity and Identity Confirmation: The purity of the protein is assessed by SDS-PAGE and Coomassie blue staining. The identity is confirmed by Western blot analysis using RPE65-specific antibodies and by partial peptide sequencing.[13][16]
Signaling Pathways and Experimental Workflows
The Canonical Visual Cycle
This pathway illustrates the central role of RPE65 in regenerating 11-cis-retinal.
Caption: The canonical visual cycle pathway highlighting the RPE65-catalyzed step.
RPE65 Purification Workflow
This diagram outlines the key steps in obtaining purified RPE65 for experimental use.
Caption: Experimental workflow for the expression and purification of recombinant RPE65.
RPE65 in Retinal Disease and Gene Therapy
Mutations in the RPE65 gene disrupt the visual cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE.[2][3] This results in severe visual impairment from birth or early infancy, characteristic of Leber congenital amaurosis (LCA).[2][4][5][17] LCA caused by RPE65 mutations accounts for approximately 6-16% of all LCA cases.[18][19] Animal models, including mice and dogs with naturally occurring or engineered Rpe65 mutations, have been instrumental in understanding the pathophysiology of the disease and in developing therapeutic strategies.[3][20][21]
The critical role of RPE65 has made it a prime target for gene therapy. The goal of this approach is to deliver a functional copy of the RPE65 gene to the RPE cells, thereby restoring the enzyme's function and the visual cycle. Several clinical trials have demonstrated the safety and efficacy of adeno-associated virus (AAV) vectors for delivering the RPE65 gene.[22][23] These trials have shown significant improvements in visual function in some patients, particularly younger individuals.[18][24] In 2017, the U.S. Food and Drug Administration (FDA) approved voretigene neparvovec-rzyl (Luxturna), the first gene therapy for an inherited disease, for the treatment of patients with biallelic RPE65 mutation-associated retinal dystrophy.[19]
Conclusion
RPE65 is a vital enzyme whose isomerohydrolase activity is the linchpin of the visual cycle. Its role in converting all-trans-retinyl esters to this compound is essential for sustaining vision. The profound visual impairment caused by RPE65 mutations underscores its importance. The development of experimental protocols to study its function has paved the way for a deeper understanding of its mechanism and has been foundational to the successful development of gene therapies that offer hope for restoring vision in patients with RPE65-mediated retinal diseases. Continued research into the structure, function, and regulation of RPE65 will undoubtedly lead to further advancements in the treatment of these debilitating conditions.
References
- 1. RPE65 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leber Congenital Amaurosis due to RPE65 Mutations and its Treatment with Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPE65-associated LCA | Center for Hereditary Retinal Degenerations (CHRD) | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RPE65, Visual Cycle Retinol Isomerase, Is Not Inherently 11-cis-specific: SUPPORT FOR A CARBOCATION MECHANISM OF RETINOL ISOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, purification, and MALDI analysis of RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane [agris.fao.org]
- 15. Purified RPE65 shows isomerohydrolase activity after reassociation with a phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. patientworthy.com [patientworthy.com]
- 18. Gene therapy appears safe in LCA patients - American Academy of Ophthalmology [aao.org]
- 19. retina-international.org [retina-international.org]
- 20. Rpe65 Variants Affect Vision in Animal Models | Taconic Biosciences [taconic.com]
- 21. A Comprehensive Study of the Retinal Phenotype of Rpe65-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. karger.com [karger.com]
The Crucial Role of 11-cis-Retinol in Rod and Cone Photoreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate involvement of 11-cis-retinol in the visual cycles of both rod and cone photoreceptors. A comprehensive understanding of these pathways is critical for research into the mechanisms of vision, the pathophysiology of retinal diseases, and the development of novel therapeutic interventions. This document provides a detailed overview of the synthesis, transport, and function of this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams of the key molecular processes.
Introduction: The Dual Visual Cycles and the Centrality of this compound
Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) within the opsin proteins of photoreceptor outer segments. To sustain vision, 11-cis-retinal must be continuously regenerated. This is accomplished through two distinct but interconnected pathways, collectively known as the visual cycle. Both rods and cones rely on the canonical visual cycle located in the retinal pigment epithelium (RPE). However, cones, which are responsible for daylight and color vision, have an additional, faster visual cycle that involves Müller glial cells.[1][2] this compound is a pivotal intermediate in both of these cycles, serving as the immediate precursor to the chromophore 11-cis-retinal.
The Canonical RPE Visual Cycle: Supplying Both Rods and Cones
The RPE-based visual cycle is the primary pathway for 11-cis-retinal regeneration and supplies both rod and cone photoreceptors.
Signaling Pathway of the Canonical RPE Visual Cycle:
The Cone-Specific Müller Cell Visual Cycle: A Faster Alternative
Cones exhibit a much faster rate of visual pigment regeneration compared to rods, which is essential for vision in bright light.[2] This is facilitated by a secondary visual cycle involving Müller glial cells, which provides a more rapid and localized supply of this compound directly to cones.[3][4]
Signaling Pathway of the Cone-Specific Müller Cell Visual Cycle:
References
- 1. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Challenge to Canonical Vision: The Non-Stereospecific Biosynthesis of 11-cis-Retinal
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The regeneration of 11-cis-retinal (B22103), the chromophore essential for vision, has long been understood to follow a specific enzymatic pathway known as the canonical visual cycle. This process, occurring in the retinal pigment epithelium (RPE), is characterized by a series of stereospecific reactions catalyzed by enzymes such as lecithin:retinol (B82714) acyltransferase (LRAT) and the isomerohydrolase RPE65. However, compelling evidence suggests the existence of a non-stereospecific pathway for 11-cis-retinal biosynthesis in the eye. This guide provides an in-depth technical overview of the core concepts, experimental evidence, and methodologies related to this alternative pathway, offering a valuable resource for researchers in ophthalmology and drug development.
The central tenet of the non-stereospecific pathway is the in vivo conversion of retinoid isomers other than all-trans-retinol into the crucial 11-cis-retinal. Seminal work has demonstrated that the non-physiological isomer, 13-cis-retinal (B14616), can serve as a productive intermediate in the biosynthesis of 11-cis-retinal, challenging the notion of a strictly enzyme-mediated, stereospecific process[1]. This finding opens up new avenues for understanding retinal biology and pathology and may have significant implications for the development of novel therapeutics for retinal diseases.
The Canonical Visual Cycle: A Stereospecific Benchmark
To appreciate the significance of the non-stereospecific pathway, it is essential to first understand the canonical visual cycle. This well-established pathway ensures a continuous supply of 11-cis-retinal to photoreceptor cells to regenerate visual pigments after bleaching by light[2][3].
The key enzymatic steps of the canonical visual cycle are:
-
Reduction: All-trans-retinal, released from opsin upon photoisomerization, is reduced to all-trans-retinol by retinol dehydrogenases (RDHs) in the photoreceptor outer segments[3][4].
-
Esterification: All-trans-retinol is transported to the RPE and esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming all-trans-retinyl esters[4][5].
-
Isomerization: The central, rate-limiting step is the conversion of all-trans-retinyl esters to 11-cis-retinol. This reaction is catalyzed by the iron-dependent enzyme RPE65, which acts as a retinoid isomerohydrolase[3][4][6][7].
-
Oxidation: this compound is then oxidized to 11-cis-retinal by this compound dehydrogenases (RDH5)[4][8].
-
Transport: Finally, 11-cis-retinal is transported back to the photoreceptor outer segments to regenerate the visual pigment[5].
Evidence for a Non-Stereospecific Biosynthetic Route
The primary evidence for a non-stereospecific pathway comes from in vivo labeling studies in rats. These experiments have shown that intraocularly injected [3H]-all-trans-retinol is processed to [3H]-11-cis-retinal. While at 18 hours, the majority of the recovered radioactive retinal is the 11-cis isomer (93%), at earlier time points, significant amounts of all-trans- and 13-cis-retinals are also present[1]. The transient nature of the 13-cis-retinal peak strongly suggests its role as an intermediate that is subsequently converted to 11-cis-retinal[1].
Further double-labeling experiments solidified this hypothesis. When [14C]-13-cis-retinol and [3H]-all-trans-retinol were co-injected, the 13-cis isomer was converted to 11-cis-retinal at a rate approximately 70% of that of the all-trans isomer[1]. In stark contrast, [14C]-9-cis-retinol was not significantly processed to 11-cis-retinal, although it did form isorhodopsin[1]. This demonstrates a degree of selectivity in the non-stereospecific pathway, favoring the conversion of 13-cis over 9-cis isomers. These findings suggest that the isomerization process may not be exclusively enzyme-mediated and could involve chemical isomerization mechanisms in vivo[1].
Quantitative Data from In Vivo Retinoid Isomerization Studies
The following table summarizes the key quantitative findings from the foundational study on non-stereospecific 11-cis-retinal biosynthesis.
| Time (hours) | % of Total Radioactive Retinals as 11-cis-retinal | % of Total Radioactive Retinals as all-trans-retinal | % of Total Radioactive Retinals as 13-cis-retinal |
| 1 | ~20% | ~60% | ~20% |
| 3 | ~50% | ~30% | ~20% |
| 6 | ~75% | ~15% | ~10% |
| 18 | 93% | <5% | <5% |
Table 1: Time course of retinal isomer formation from [3H]-all-trans-retinol injected intraocularly in rats. Data are approximated from the graphical representation in Bernstein et al., 1985[1].
| Injected Isomer | Relative Conversion to 11-cis-retinal (compared to all-trans-retinol) |
| [14C]-13-cis-retinol | ~70% |
| [14C]-9-cis-retinol | Very little to none |
Table 2: Relative conversion efficiency of different retinol isomers to 11-cis-retinal in vivo. Data from Bernstein et al., 1985[1].
Signaling Pathways and Logical Relationships
The following diagrams illustrate the canonical visual cycle and the proposed non-stereospecific pathway, highlighting the key differences in their substrate specificity.
Caption: The Canonical Stereospecific Visual Cycle.
Caption: Proposed Non-Stereospecific Biosynthesis of 11-cis-Retinal.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of non-stereospecific 11-cis-retinal biosynthesis.
Intraocular Injection and Retinoid Extraction
-
Animal Model: Dark-adapted albino rats are typically used.
-
Anesthesia: Animals are anesthetized to prevent movement during the procedure.
-
Injection: A solution of radiolabeled retinol (e.g., [3H]-all-trans-retinol, [14C]-13-cis-retinol) in a suitable vehicle (e.g., ethanol) is injected into the vitreous humor of the eye using a microsyringe.
-
Incubation: Animals are kept in the dark for specified periods (e.g., 1, 3, 6, 18 hours) to allow for retinoid metabolism.
-
Euthanasia and Dissection: At the designated time points, animals are euthanized, and the eyes are enucleated. The retina is carefully dissected from the RPE-choroid.
-
Homogenization: The retinal tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) in the presence of a denaturing agent (e.g., methanol) to stop enzymatic reactions.
-
Extraction: Retinoids are extracted from the homogenate using an organic solvent such as hexane (B92381). The mixture is centrifuged to separate the organic and aqueous phases. The hexane layer containing the retinoids is collected.
-
Drying and Reconstitution: The hexane extract is dried under a stream of nitrogen and the residue is reconstituted in a small volume of the HPLC mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers
-
Derivatization: To improve the separation and stability of retinal isomers, the extracted retinoids are often converted to their oxime derivatives by reacting with hydroxylamine.
-
Chromatographic System: A normal-phase HPLC system is typically employed for the separation of retinoid isomers[9][10].
-
Column: A silica-based column (e.g., Zorbax SIL) is commonly used[10][11].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is used for elution[9][10][11]. The exact ratio is optimized to achieve good separation of the different isomers.
-
Detection: A UV-Vis detector is used to monitor the elution of the retinoid oximes, typically at a wavelength of 365 nm[12].
-
-
Quantification: The amount of each isomer is determined by integrating the peak area from the chromatogram and comparing it to a standard curve generated with known amounts of purified retinal oxime isomers. For radiolabeled experiments, fractions corresponding to each peak are collected and the radioactivity is measured using a scintillation counter.
The following diagram illustrates a typical experimental workflow for these studies.
Caption: Experimental Workflow for In Vivo Retinoid Isomerization Studies.
Implications for Drug Development
The existence of a non-stereospecific pathway for 11-cis-retinal biosynthesis has several important implications for drug development:
-
Novel Therapeutic Targets: Understanding the molecular machinery of this alternative pathway could reveal new targets for drugs aimed at modulating the visual cycle. This could be particularly relevant for diseases where the canonical pathway is impaired.
-
Pharmacokinetics of Retinoid-Based Drugs: The non-stereospecific nature of this pathway suggests that various retinoid isomers could be interconverted in the eye. This needs to be considered when designing and evaluating the efficacy and safety of retinoid-based therapies.
-
Bypass Strategies: For genetic diseases affecting enzymes of the canonical visual cycle, such as Leber congenital amaurosis (LCA) caused by mutations in RPE65, therapeutic strategies could be designed to leverage the non-stereospecific pathway to bypass the defective step and restore 11-cis-retinal production.
Conclusion
The discovery of a non-stereospecific biosynthetic pathway for 11-cis-retinal has fundamentally challenged the traditional understanding of the visual cycle. The ability of the eye to utilize non-canonical isomers like 13-cis-retinal as precursors for the essential chromophore highlights a previously unappreciated metabolic flexibility. For researchers, scientists, and drug development professionals, a thorough understanding of both the canonical and non-stereospecific pathways is crucial. Future research should focus on elucidating the precise molecular mechanisms of this alternative route, which will undoubtedly pave the way for innovative therapeutic interventions for a range of retinal diseases.
References
- 1. Nonstereospecific biosynthesis of 11-cis-retinal in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Crystal structure of native RPE65, the retinoid isomerase of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Logic of 11-cis-Retinoid Biosynthesis in Cone-Dominated Species
Audience: Researchers, scientists, and drug development professionals.
Abstract
The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustained vision. Cone photoreceptors, which mediate daylight and color vision, have exceptionally high metabolic demands for this chromophore that are not fully met by the canonical retinoid cycle operating in the retinal pigment epithelium (RPE). Cone-dominated species, such as chickens and ground squirrels, have evolved a sophisticated and efficient molecular logic to ensure a rapid and dedicated supply of 11-cis-retinal to cones. This guide elucidates the core mechanisms of this process, focusing on a secondary, intraretinal visual cycle that complements the classical RPE pathway. We will explore the key enzymatic players, cellular compartments, quantitative retinoid dynamics, and experimental methodologies that define this cone-specific biosynthesis pathway.
Introduction: The Dual-Pathway Paradigm for Sustained Cone Vision
Vertebrate vision is initiated when a photon is absorbed by a visual pigment, triggering the isomerization of its 11-cis-retinal chromophore to all-trans-retinal (B13868). To maintain photosensitivity, the 11-cis isomer must be constantly regenerated. The well-established canonical visual cycle, located in the RPE, regenerates chromophore for both rod and cone photoreceptors. However, this pathway is relatively slow and its capacity can be a limiting factor for cones, which function under bright light conditions that cause high rates of photopigment bleaching.
This limitation has led to the discovery of a second, cone-specific visual cycle that operates within the neural retina itself. This intraretinal pathway involves a synergistic relationship between cone photoreceptors and Müller glial cells, providing a rapid and localized supply of chromophore. Evidence from cone-dominant species has been pivotal in uncovering this alternative pathway, revealing a system where 11-cis-retinoids are synthesized and stored directly within the retina. This dual-pathway system ensures that the high metabolic demands of cone vision are met, allowing for continuous function across a wide range of light conditions.
The Two Visual Cycles: A Comparative Overview
Two distinct, yet interconnected, pathways contribute to 11-cis-retinal regeneration: the canonical RPE cycle and the cone-specific intraretinal cycle.
-
The Canonical RPE Visual Cycle: This pathway serves as the primary source of chromophore for rods and also contributes to the cone supply. Following photoactivation, all-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segment, transported to the RPE, and converted to an all-trans-retinyl ester by lecithin:retinol (B82714) acyltransferase (LRAT). The key isomerization step is catalyzed by the isomerohydrolase RPE65, which converts the ester to 11-cis-retinol. Finally, this compound is oxidized to 11-cis-retinal by this compound dehydrogenase (RDH5) before being transported back to the photoreceptors.
-
The Cone-Specific Intraretinal Visual Cycle: This pathway provides a rapid, localized supply of chromophore exclusively to cones. It bypasses the RPE and instead utilizes Müller glial cells for the critical isomerization step. A key feature of this cycle in some species is the light-dependent accumulation of 11-cis-retinyl esters within the retina, which serve as a readily available reservoir of chromophore.
Figure 1: Overview of the dual visual cycle pathways.
Molecular Logic of the Cone-Müller Cell Visual Cycle
The intraretinal visual cycle is a multi-step process involving the coordinated action of enzymes and transport proteins within cones and Müller cells.
-
Reduction of all-trans-retinal in Cones: Following light absorption, all-trans-retinal dissociates from the cone opsin. It is rapidly reduced to all-trans-retinol by NADPH-dependent all-trans-retinol dehydrogenases (RDHs), such as RDH8 and RDH12, located in the cone photoreceptor. This initial step is crucial for clearing the potentially toxic aldehyde and preparing the retinoid for transport.
-
Transport to Müller Cells: All-trans-retinol is shuttled from the cone inner segment to adjacent Müller glial cells. While the precise transport mechanism is still under full elucidation, the Interphotoreceptor Retinoid-Binding Protein (IRBP) is thought to facilitate this transfer across the extracellular space.
-
Isomerization of all-trans-retinol in Müller Cells: This is the defining step of the cone-specific cycle. Unlike the RPE pathway which uses an ester substrate, Müller cells directly isomerize all-trans-retinol to this compound. This reaction is catalyzed by an enzyme referred to as Isomerase II. Recent evidence points to Dihydroceramide Desaturase 1 (DES1) as a key enzyme performing this function. This direct retinol isomerization is a more direct and potentially faster route to producing the vital cis-isomer.
-
Esterification and Storage: In cone-dominant species like the chicken, Müller cells can esterify the newly formed this compound to create 11-cis-retinyl esters. This reaction provides a crucial storage pool of 11-cis-retinoids within the retina itself, which can be rapidly mobilized when cone metabolic demand is high.
-
Transport back to Cones: this compound, chaperoned by Cellular Retinaldehyde-Binding Protein (CRALBP) within the Müller cell, is transported back to the cone photoreceptor. Cones are uniquely equipped to take up retinoids through their inner segments, which are in intimate contact with Müller cell processes.
-
Oxidation to 11-cis-retinal in Cones: The final, critical step occurs inside the cone. This compound is oxidized to 11-cis-retinal by a cone-specific, NADP+-dependent this compound dehydrogenase (11-cis-RDH). This activity is largely absent in rods, ensuring that the this compound supplied by Müller cells is used exclusively for cone pigment regeneration. The newly formed 11-cis-retinal can then combine with a cone opsin to form a functional photopigment, completing the cycle.
Figure 2: Molecular workflow of the cone-Müller cell visual cycle.
Data Presentation: Quantitative Analysis of Retinoid Dynamics
Quantitative measurements of retinoid levels under different lighting conditions have provided strong evidence for the cone-specific visual cycle. Studies in cone-dominant ground squirrels reveal significant changes in retinal and RPE retinoid pools upon light adaptation.
Table 1: Retinyl Ester Levels in Ground Squirrel Retina and RPE This table summarizes the concentration of 11-cis and all-trans retinyl esters in the retina and RPE of ground squirrels under dark-adapted and prolonged light-exposed conditions. Data are presented as nmol per mg of protein.
| Condition | Tissue | 11-cis-Retinyl Ester (nmol/mg) | all-trans-Retinyl Ester (nmol/mg) |
| Dark-Adapted | Retina | 0.25 | 0.21 |
| RPE | 0.19 | 0.08 | |
| 16-hr Light Exposure | Retina | 0.59 | 0.64 |
| RPE | 0.30 | 0.24 | |
| Data adapted from studies on the 13-lined ground squirrel. Light exposure leads to a significant accumulation of both 11-cis and all-trans retinyl esters in the retina, supporting the concept of an intraretinal storage pool. |
Table 2: Retinol Isomerase Activity in Ground Squirrel Retina and RPE This table compares the rate of this compound synthesis from all-trans-retinol in retinal versus RPE membrane preparations from the ground squirrel, demonstrating significant isomerase activity within the neural retina itself.
| Tissue | Isomerase Activity (pmol/mg protein/min) |
| Retina Membranes | 18 |
| RPE Membranes | 12 |
| Data from in vitro assays showing that the cone-dominant retina has robust intrinsic isomerase activity, comparable to that of the RPE. |
Table 3: Comparison of Retinoid Metabolism Rates in Carp Rods vs. Cones This table highlights the dramatically different rates of key retinoid reactions in isolated rod and cone photoreceptors from carp, a species with well-differentiated photoreceptors.
| Reaction | Rate in Rods (amol/photoreceptor/sec) | Rate in Cones (amol/photoreceptor/sec) | Fold Difference (Cone/Rod) |
| all-trans-retinal Reduction | 1.1 | >30 | >30x |
| This compound Oxidation (NADP+-dependent) | Not Detected | 0.065 | - |
| 11-cis-retinal Production (ALOL-coupling) | Not Detected | 3.5 | - |
| Data from Miyazono et al. (2008) showing the vastly superior capacity of cones to process all-trans-retinal and generate 11-cis-retinal from this compound. The "ALOL-coupling" reaction represents an efficient, cofactor-independent oxidation mechanism in cones. |
Experimental Protocols
Reproducible and accurate quantification of retinoid metabolism is essential for studying the visual cycle. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Retinol Isomerase Activity Assay
This protocol is adapted from methods used to characterize isomerase activity in ground squirrel retinal membranes.
-
Tissue Preparation:
-
Euthanize dark-adapted ground squirrels according to approved animal care protocols.
-
Under dim red light, enucleate eyes and dissect the retina from the RPE-choroid-sclera.
-
Homogenize the retinas in a reaction buffer (e.g., 10 mM MOPS, pH 7.0, with protease inhibitors).
-
Prepare a whole membrane fraction by centrifugation (e.g., 100,000 x g for 1 hour) and resuspend the pellet in fresh reaction buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Isomerase Reaction:
-
Prepare a reaction mixture in a final volume of 0.5 mL containing:
-
Retinal membrane protein (e.g., 600 µg/mL).
-
Bovine Serum Albumin (BSA, e.g., 1%) to sequester fatty acids.
-
Cellular Retinaldehyde-Binding Protein (CRALBP, e.g., 30 µM) to trap this compound and drive the reaction.
-
all-trans-retinol substrate (e.g., 50 µM), delivered in a small volume of dimethylformamide (DMF).
-
-
Initiate the reaction by adding the all-trans-retinol substrate.
-
Incubate the mixture at 37°C for a set time (e.g., 30 minutes). Time-course experiments should be performed to determine the optimal linear range.
-
-
Extraction and Analysis:
-
Stop the reaction by adding 2 volumes of ice-cold ethanol (B145695) containing an internal standard (e.g., retinyl acetate).
-
Add 4 volumes of hexane (B92381), vortex vigorously for 5 minutes to extract retinoids.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under a stream of nitrogen gas.
-
Resuspend the dried retinoids in a small, precise volume of HPLC mobile phase (e.g., 100 µL of 1% ethyl acetate (B1210297) in hexane).
-
Analyze by normal-phase HPLC as described in Protocol 2.
-
-
Quantification:
-
Identify retinoid peaks (all-trans-retinol, this compound) by comparing retention times to authentic standards.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve.
-
Express isomerase activity as pmol of this compound formed per mg of protein per minute.
-
Figure 3: Experimental workflow for the in vitro isomerase assay.
Protocol 2: Retinoid Extraction and Normal-Phase HPLC Analysis
This protocol outlines the general steps for extracting and separating retinoid isomers from retinal tissue for quantification.
-
Sample Collection and Homogenization (Under Dim Red Light):
-
Dissect retinal tissue as previously described and record its wet weight.
-
Immediately place the tissue in a homogenizer tube with a known volume of phosphate-buffered saline (PBS) and a small amount of butylated hydroxytoluene (BHT) as an antioxidant.
-
Add an internal standard (e.g., retinyl acetate or N-retinylidene-N-retinylethanolamine, A2E) to correct for extraction efficiency.
-
Homogenize the tissue thoroughly on ice.
-
-
Hydroxylamine (B1172632) Quenching (for retinaldehyde analysis):
-
If quantifying retinaldehydes, add hydroxylamine (e.g., to a final concentration of 10 mM) to the homogenate. This converts retinals to their more stable retinal oxime derivatives, preventing isomerization and unwanted reactions.
-
-
Solvent Extraction:
-
Add 2 volumes of methanol (B129727) to the homogenate to precipitate proteins. Vortex well.
-
Add 4 volumes of hexane, vortex vigorously for 5-10 minutes.
-
Centrifuge at low speed (e.g., 3,000 x g) for 5 minutes to achieve phase separation.
-
Carefully collect the upper hexane (organic) phase into a clean glass tube.
-
Repeat the hexane extraction on the lower aqueous phase to ensure complete recovery and pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to complete dryness using a gentle stream of nitrogen gas. Protect from light.
-
Reconstitute the dried retinoid film in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
-
Normal-Phase HPLC Analysis:
-
Column: Use a silica-based normal-phase column (e.g., Agilent-Si, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mobile phase of a non-polar solvent with a small percentage of a polar modifier is used. A common choice is ethyl acetate in hexane (e.g., 0.5% to 10% ethyl acetate, depending on the target analytes). A lower percentage (e.g., 0.5%) is better for resolving retinyl ester isomers, while a higher percentage (e.g., 10%) is used for separating retinol and retinal oxime isomers.
-
Flow Rate: A typical flow rate is 1.4 mL/min.
-
Detection: Use a photodiode array (PDA) detector to monitor the column effluent at multiple wavelengths. Key wavelengths include ~325 nm for retinols and retinyl esters, and ~360 nm for retinal oximes.
-
Quantification: Generate standard curves for each retinoid of interest (e.g., all-trans-retinol, this compound, all-trans-retinyl palmitate, 11-cis-retinyl palmitate) using authentic standards. Calculate the concentration in the sample by comparing peak areas to the standard curve, correcting for the internal standard.
-
Conclusion and Future Directions
The molecular logic of 11-cis-retinoid biosynthesis in cone-dominated species is elegantly adapted to the high metabolic needs of daylight vision. The existence of a secondary, intraretinal visual cycle operating between cones and Müller cells provides a rapid and dedicated source of chromophore, bypassing the slower, shared RPE pathway. Key features of this system include the direct isomerization of all-trans-retinol by enzymes like DES1 in Müller cells, the creation of a local storage pool of 11-cis-retinyl esters, and the cone-specific oxidation of this compound to 11-cis-retinal.
This dual-pathway model has significant implications for understanding retinal health and disease. Defects in the canonical RPE cycle (e.g., due to mutations in RPE65) have devastating effects on both rod and cone vision, but the existence of the cone-Müller cell cycle may explain the residual cone function observed in some of these conditions. For drug development professionals, targeting components of the cone-specific cycle could offer novel therapeutic strategies for preserving cone vision in a variety of retinal dystrophies. Future research should focus on identifying the remaining unknown enzymes and transport proteins in this pathway and further elucidating the regulatory mechanisms that balance the contributions of the RPE and Müller cell cycles under different lighting conditions.
Methodological & Application
Application Notes and Protocols for the Synthesis and In Vitro Use of 11-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 11-cis-retinol and its application in in vitro studies related to the visual cycle. Detailed protocols for chemical synthesis and a representative in vitro enzyme assay are provided, along with quantitative data and visual diagrams to facilitate understanding and experimental design.
Introduction
This compound is a crucial component of the visual cycle, serving as the immediate precursor to 11-cis-retinal (B22103), the chromophore of rhodopsin and cone opsins. The light-induced isomerization of 11-cis-retinal to all-trans-retinal (B13868) initiates the visual signal cascade. Understanding the enzymes and pathways involved in the regeneration of 11-cis-retinal is paramount for developing therapies for various retinal diseases. The availability of high-purity this compound is therefore essential for in vitro studies aimed at elucidating the mechanisms of the visual cycle and for screening potential therapeutic agents.
Due to its inherent instability, being sensitive to light, heat, and oxygen, the synthesis and handling of this compound require specific procedures to ensure its integrity for experimental use.
Chemical Synthesis of this compound
A reliable method for the chemical synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of 11-yne-retinoid precursors. This non-photochemical method offers good stereoselectivity and yield.[1]
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Experimental Protocol: Zinc-Mediated Semi-Hydrogenation
This protocol is adapted from an efficient synthesis of 11-cis-retinoids.[1]
Materials:
-
11-yne-retinoid precursor
-
Zinc dust (Cu/Ag-activated)
-
Isopropyl alcohol (iPrOH)
-
Water
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Celite
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Activation of Zinc: Prepare Cu/Ag-activated zinc dust.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the activated zinc in a mixture of water and iPrOH.
-
Addition of Precursor: Dissolve the 11-yne-retinoid precursor (e.g., 14 mg, 0.05 mmol) in iPrOH and add it to the zinc suspension.
-
Reaction: Stir the mixture at room temperature for approximately 21 hours in the dark.
-
Workup:
-
Filter the reaction mixture through Celite, washing with Et2O and water.
-
Separate the organic phase.
-
Wash the organic phase with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na2SO4.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Z:E Selectivity at C11 | 13:1 | [1] |
| Purity | ≥85% (commercially available) | [2] |
In Vitro Application: Enzyme Assays in the Visual Cycle
This compound is a key substrate for several enzymes in the visual cycle. In vitro assays using this compound are critical for characterizing these enzymes and understanding their role in vision.
Signaling Pathway: The Visual Cycle
Caption: A simplified diagram of the visual cycle.
Experimental Protocol: In Vitro this compound Dehydrogenase (RDH) Activity Assay
This protocol is designed to measure the activity of this compound dehydrogenases, such as RDH10, in vitro.[3][4]
Materials:
-
Membrane fraction of cells expressing the recombinant RDH enzyme (e.g., RDH10)
-
RDH activity buffer (containing 1% BSA)
-
This compound stock solution (in an appropriate solvent like DMF or ethanol)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)
-
Quenching solution (e.g., methanol)
-
Hexane (B92381) for extraction
-
HPLC system for analysis
Procedure:
-
Reaction Preparation:
-
In a microcentrifuge tube, suspend a known amount of the membrane protein (e.g., 62 µg) in the RDH activity buffer to a final volume of 200 µL.
-
Add the cofactor (e.g., 1 mM NAD+).
-
-
Initiation of Reaction: Start the reaction by adding a specific concentration of this compound substrate. For kinetic analysis, vary the substrate concentration across a range (e.g., 0.5 to 20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes) in the dark.
-
Quenching and Extraction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).
-
Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.
-
-
Analysis:
-
Carefully collect the upper hexane layer containing the retinoids.
-
Evaporate the solvent under a stream of nitrogen or argon.
-
Reconstitute the retinoid residue in HPLC mobile phase.
-
Analyze the sample by HPLC to separate and quantify this compound and the product, 11-cis-retinal.
-
All procedures involving retinoids should be performed under dim red light.
Experimental Workflow
Caption: Workflow for an in vitro RDH activity assay.
Quantitative Data for In Vitro Enzyme Kinetics
The following table summarizes kinetic parameters for Multifunctional O-acyltransferase (MFAT), an enzyme that esterifies this compound.[5]
| Substrate | Vmax (pmol/min/mg) | KM (µM) | Catalytic Efficiency (Vmax/KM) | Reference |
| This compound | 6.6 | 2.3 | 2.87 | [5] |
| all-trans-Retinol | 1.0 | 7.1 | 0.14 | [5] |
| 13-cis-Retinol | 0.044 | 12.5 | 0.0035 | [5] |
These data demonstrate the high specificity of MFAT for this compound.
Stability and Handling of this compound
This compound is a light-sensitive and thermally unstable compound.[1] Its stability is a critical factor in the reliability of in vitro studies.
-
Light: All manipulations should be carried out under dim red light to prevent photoisomerization to other cis and trans isomers.
-
Temperature: Store this compound at low temperatures (<-15°C) in an inert atmosphere.[6] For in vitro assays, incubations should be performed at the specified temperature for the minimal time required.
-
Oxygen: Oxygen can lead to the degradation of retinoids. It is advisable to handle solutions under an inert gas like argon or nitrogen.
Conclusion
The protocols and data presented here provide a framework for the synthesis and application of this compound in in vitro research. Careful adherence to the described methodologies, particularly with respect to the labile nature of retinoids, is crucial for obtaining accurate and reproducible results. These tools will aid researchers in further exploring the intricacies of the visual cycle and in the development of novel therapeutics for retinal diseases.
References
- 1. columbia.edu [columbia.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The this compound dehydrogenase activity of RDH10 and its interaction with visual cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 22737-96-8 | FR163659 | Biosynth [biosynth.com]
Application Notes and Protocols for the Extraction of 11-cis-Retinol from Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-cis-retinol is a crucial component of the visual cycle, the biochemical pathway responsible for converting light into a neural signal. Accurate quantification of this compound in retinal tissue is essential for studying the mechanisms of vision, the pathogenesis of retinal diseases, and the efficacy of novel therapeutic interventions. These application notes provide a detailed protocol for the extraction and quantification of this compound from retinal tissue, compiled from established methodologies. The protocol is designed to be a valuable resource for researchers in vision science and drug development.
The visual cycle involves the enzymatic conversion of all-trans-retinal (B13868) back to 11-cis-retinal, which then binds to opsin to regenerate visual pigments.[1] A key step in this process is the isomerization of all-trans-retinyl esters to this compound within the retinal pigment epithelium (RPE).[1] This is followed by the oxidation of this compound to 11-cis-retinal.[2]
Visual Cycle Signaling Pathway
The following diagram illustrates the key steps of the visual cycle in the retina.
Caption: The visual cycle pathway in the retina.
Experimental Workflow for this compound Extraction
The following diagram outlines the general workflow for the extraction and analysis of this compound from retinal tissue.
Caption: Experimental workflow for this compound extraction.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature.[2][3][4] All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[4]
I. Materials and Reagents
-
Buffers and Solutions:
-
0.1 M MOPS (morpholinepropanesulfonic acid), pH 6.5, containing 10 mM NH2OH and 0.2% sodium dodecyl sulfate (B86663) (SDS)[3]
-
6 M KOH[3]
-
Absolute ethanol (B145695)
-
Methanol
-
-
Solvents (HPLC grade):
-
Hexane
-
Ethyl acetate (B1210297)
-
Dioxane[3]
-
Isopropanol
-
-
Internal Standard:
-
A known amount of a non-endogenous retinoid, such as retinyl acetate, can be added to monitor extraction efficiency.[4]
-
-
Equipment:
-
Centrifuge capable of 4,000 x g
-
SpeedVac or nitrogen/argon evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector, or a mass spectrometer (MS)
-
Normal-phase silica (B1680970) column (e.g., Alltech Silica 5u Solvent Miser, 2.1 by 250 mm)[3]
II. Sample Preparation and Homogenization
-
Dark-adapt animals for at least 16 hours before tissue collection to maximize 11-cis-retinoid levels.[3]
-
Euthanize the animal and enucleate the eyes under dim red light.
-
Immediately freeze the eyes in liquid nitrogen or on dry ice and store at -80°C until analysis.[3][4]
-
On the day of extraction, thaw the eyes on ice. Dissect the retina from the posterior segment of the eye.
-
Place the retinal tissue in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 0.1 M MOPS with NH2OH and SDS).[3] The hydroxylamine (B1172632) (NH2OH) is included to convert any free retinaldehyde to its more stable oxime derivative, preventing its degradation and isomerization.
-
Homogenize the tissue thoroughly on ice. For very small samples, a ground-glass hand homogenizer can be used.[5]
III. Solvent Extraction
-
To the homogenate, add 1 mL of absolute ethanol and 4 mL of hexane.[3] Alternatively, a hexane:ethyl acetate (2:1) mixture can be used.[2]
-
Vortex the mixture vigorously for 2-5 minutes at room temperature.[2][3]
-
Separate the phases by centrifugation at 4,000 rpm for 5 minutes at 4°C.[3]
-
Carefully collect the upper organic (hexane) phase into a clean glass tube.
-
Repeat the extraction on the lower aqueous phase with another 4 mL of hexane to ensure complete recovery of retinoids.
-
Combine the organic phases.
-
Dry the combined extracts under a stream of nitrogen or argon, or using a SpeedVac. The sample should be protected from light during this process.
IV. Saponification (Optional - for total this compound)
This step is necessary to hydrolyze retinyl esters and quantify the total amount of this compound (free and esterified). For analysis of individual retinyl esters, this step should be omitted.
-
Dissolve the dried retinoid extract in 230 µL of absolute ethanol.[3]
-
Add 20 µL of 6 M KOH.[3]
-
Incubate the mixture at 55°C for 30 minutes to hydrolyze the retinyl esters.[3]
-
After incubation, dilute the sample with 100 µL of water and chill on ice for 2 minutes.[3]
-
Extract the hydrolyzed retinoids by adding 300 µL of hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the free retinols.
V. HPLC Analysis
-
Reconstitute the dried extract (from step III.7 or IV.6) in a small, precise volume of the HPLC mobile phase (e.g., 100-300 µL of hexane).[3]
-
Inject an aliquot (e.g., 100 µL) onto a normal-phase silica HPLC column.
-
Elute the retinoids using an isocratic mobile phase. A common mobile phase is a mixture of ethyl acetate in hexane. The percentage of ethyl acetate can be adjusted to achieve optimal separation of different retinoid isomers. For example, 4% ethyl acetate in hexane can be used to separate retinols and retinal oximes.[3][7]
-
Set the detector to monitor the absorbance at the λmax of retinoids, which is typically around 325 nm for retinols and 360 nm for retinal oximes.[2]
-
Identify this compound by comparing its retention time to that of an authentic standard.
VI. Quantification
-
Generate a standard curve using known concentrations of authentic this compound standard.
-
Calculate the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Correct for extraction efficiency using the recovery of the internal standard, if one was used.
Quantitative Data Summary
The following table summarizes representative quantitative data for retinoids found in retinal tissue from various studies. It is important to note that these values can vary significantly depending on the species, age, light-adaptation state, and the specific extraction and analytical methods used.
| Retinoid | Species | Condition | Concentration (pmol/eye) | Reference |
| 11-cis-Retinal | Mouse (WT) | Dark Adapted | ~580 | [3] |
| all-trans-Retinol | Mouse (WT) | Dark Adapted | ~50 | [8] |
| Retinyl Esters | Mouse (WT) | Dark Adapted | ~100 | [8] |
| 11-cis-Retinyl Esters | Mouse (11-cis-RoDH-/-) | Dark Adapted | ~73% of total esters | [3] |
| 11-cis-Retinal | Mouse (Abca4-/- Rdh8-/-) | After single administration of 11-cis-6mr-retinal | ~6 | [9] |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from retinal tissue. By following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of the visual cycle and related retinal pathologies. Careful handling of samples to prevent photoisomerization and degradation is paramount for accurate results. The provided workflow and diagrams serve as a visual guide to the experimental process and the underlying biological pathway.
References
- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the this compound Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multienzyme Analysis of Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 11-cis-Retinol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in a multitude of physiological processes, including vision, immune function, embryonic development, and cell differentiation.[1] The geometric isomer 11-cis-retinol is a key component of the visual cycle, where its oxidation to 11-cis-retinal (B22103) is the light-sensitive step in vision. Accurate quantification of this compound and its isomers, such as all-trans-retinol, 9-cis-retinol, and 13-cis-retinol, is critical for understanding retinoid homeostasis and its dysregulation in various disease states.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these structurally similar and light-sensitive compounds.[3][4] This application note provides detailed protocols for the analysis of this compound and its isomers by both normal-phase and reverse-phase HPLC, including sample preparation, chromatographic conditions, and quantitative data.
Signaling Pathway: The Visual Cycle
The quantification of this compound is often performed in the context of the visual cycle, a series of enzymatic reactions occurring in the retinal pigment epithelium (RPE) and photoreceptor outer segments of the eye. Understanding this pathway is essential for interpreting the biological significance of measured retinoid levels.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
In Vitro Assays for Measuring 11-cis-Retinol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of key in vitro assays used to measure the biological activity of 11-cis-retinol and related enzymes. These assays are fundamental for understanding the visual cycle, identifying potential therapeutic targets for retinal diseases, and screening for novel drug candidates.
Introduction
This compound is a crucial component of the visual cycle, the enzymatic process that regenerates the light-sensitive chromophore 11-cis-retinal (B22103). This regeneration is essential for sustained vision. The conversion of all-trans-retinol, released after photobleaching, back to 11-cis-retinal involves a series of enzymatic steps primarily occurring in the retinal pigment epithelium (RPE) and Müller cells. In vitro assays that measure the activity of the enzymes involved in this pathway, and the functional consequences of 11-cis-retinal production, are invaluable tools in vision research and drug development.
This document details the following assays:
-
This compound Dehydrogenase (11-cis-RDH) Activity Assay: Measures the oxidation of this compound to 11-cis-retinal.
-
Retinoid Isomerase/Isomerohydrolase Assay: Measures the conversion of all-trans-retinol or all-trans-retinyl esters to this compound.
-
Opsin Activation Assay: Assesses the ability of 11-cis-retinal (derived from this compound) to bind to and activate the apoprotein opsin, leading to G-protein activation.
-
11-cis-Retinyl Ester Synthase Assay: Measures the formation of 11-cis-retinyl esters, a storage form of this compound.
Signaling Pathway: The Visual Cycle
The visual cycle is a complex pathway involving several enzymes and transport proteins. A simplified representation of the canonical visual cycle in the RPE is depicted below.
Caption: The canonical visual cycle pathway in the retinal pigment epithelium.
This compound Dehydrogenase (11-cis-RDH) Activity Assay
This assay measures the enzymatic conversion of this compound to 11-cis-retinal, a critical step in the visual cycle catalyzed by enzymes such as RDH5 and RDH10.
Experimental Workflow
Caption: Workflow for the this compound Dehydrogenase (RDH) activity assay.
Protocol
Materials:
-
Membrane fraction from COS1 cells expressing human RDH10.[1][2][3]
-
This compound stock solution in dimethylformamide (DMF).
-
RDH activity buffer: 40 mM Tris buffer, pH 7.2.[4]
-
Bovine Serum Albumin (BSA).
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2][3]
-
Hexane.
-
HPLC system with a normal-phase column.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a final volume of 200 µL containing:
-
Initiate the reaction: Add 2 µL of this compound stock solution to achieve a final concentration of 2.6 µM.[1] Vortex briefly to mix.
-
Incubate: Incubate the reaction mixture at 37°C for 30 minutes in the dark.[1]
-
Stop the reaction: Add an equal volume of methanol to stop the reaction.
-
Extract retinoids: Add two volumes of hexane, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Analyze by HPLC: Carefully collect the upper hexane phase and evaporate to dryness under a stream of nitrogen. Reconstitute the retinoid extract in a small volume of hexane and inject it into the HPLC system.
-
Quantification: Separate and quantify this compound and 11-cis-retinal by normal-phase HPLC.[5] Monitor the absorbance at appropriate wavelengths (e.g., 319 nm for this compound and 380 nm for 11-cis-retinal).
Data Presentation
| Enzyme | Cofactor | Specific Activity (pmol/mg/min) | Reference |
| RDH10 | NAD+ | 69.44 | [1] |
| RDH10 | NADP+ | 9.66 | [1] |
| Bovine RPE | NAD+ | 400-600 | [6] |
| Chicken RPE | NAD+ | 400-600 | [6] |
| Ground Squirrel RPE | NAD+ | 400-600 | [6] |
Retinoid Isomerase/Isomerohydrolase Assay
This assay measures the conversion of all-trans-retinoids to this compound, the rate-limiting step in the visual cycle, catalyzed by RPE65.
Experimental Workflow
Caption: Workflow for the Retinoid Isomerase/Isomerohydrolase assay.
Protocol
Materials:
-
Homogenate of HEK293H cells expressing human RPE65 and LRAT.
-
all-trans-retinol stock solution in ethanol.
-
Reaction buffer: 10 mM Bis-Tris propane, pH 7.5.
-
Bovine Serum Albumin (BSA).
-
Sodium pyrophosphate (NaPPi).
-
Recombinant human Cellular Retinaldehyde-Binding Protein (CRALBP).
-
Hexane and Methanol.
-
HPLC system.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine:
-
Homogenate from RPE65/LRAT expressing cells.
-
Reaction buffer.
-
0.5% BSA.
-
1 mM NaPPi.
-
80 µg/mL recombinant human CRALBP.
-
-
Initiate the reaction: Add all-trans-retinol to a final concentration of 20 µM.
-
Incubate: Incubate the mixture at 37°C for 1 hour in the dark.
-
Stop and Extract: Stop the reaction by adding methanol and extract the retinoids with hexane as described in the 11-cis-RDH assay protocol.
-
Analyze by HPLC: Analyze the hexane extract by HPLC to quantify the production of this compound.
Data Presentation
| Condition | This compound produced (relative units) | Reference |
| Control (no inhibitor) | 100 | [7] |
| With Isomerase Inhibitor | Concentration-dependent decrease | [7] |
Opsin Activation Assay (Transducin Activation)
This assay measures the ability of a retinoid to activate opsin by monitoring the activation of the G-protein transducin. Activation is measured by the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to the alpha subunit of transducin.
Experimental Workflow
Caption: Workflow for the Opsin Activation Assay.
Protocol
Materials:
-
Purified rhodopsin or opsin.
-
Purified transducin.
-
[³⁵S]-GTPγS.
-
Reaction buffer: 10 mM Tris, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, and 0.01% DDM.[8]
-
Nitrocellulose filters.
-
Scintillation fluid.
Procedure:
-
Prepare the reaction mixture: In a reaction tube, combine:
-
Initiate the reaction: Add [³⁵S]-GTPγS to a final concentration of 3 µM.[8] For light-dependent activation, expose the sample to light.
-
Incubate: Incubate at 25°C for 5 minutes.[8]
-
Filter binding: Stop the reaction by filtering the mixture through nitrocellulose filters. The filters will bind the transducin with the bound [³⁵S]-GTPγS.
-
Wash: Wash the filters with cold reaction buffer to remove unbound [³⁵S]-GTPγS.
-
Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Presentation
| Condition | Transducin Activation Rate (pmol GTPγS bound/min/nM opsin) | Reference |
| Opsin alone | 0.012 | [9] |
| Metarhodopsin II | 0.35 | [9] |
| Opsin + all-trans-retinal | ~2-fold increase over opsin alone | [10] |
11-cis-Retinyl Ester Synthase Assay
This assay measures the activity of enzymes like MFAT and DGAT1 that catalyze the esterification of this compound.
Experimental Workflow
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The this compound dehydrogenase activity of RDH10 and its interaction with visual cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Phase Partition and High-Performance Liquid Chromatography Assays of Retinoid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opsin/all-trans-retinal complex activates transducin by different mechanisms than photolyzed rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
[AN-001]
Abstract
This application note provides a detailed overview and established protocols for the separation of various retinoid isomers using normal-phase high-performance liquid chromatography (NP-HPLC). Retinoids, a class of compounds derived from vitamin A, play crucial roles in numerous physiological processes, and the analysis of their isomeric forms is essential for understanding their specific biological activities. Normal-phase HPLC offers excellent resolving power for the separation of these structurally similar compounds. This document outlines sample preparation, chromatographic conditions, and data analysis for researchers, scientists, and professionals in drug development.
Introduction
Retinoids, including retinol (B82714), retinal, and retinoic acid, exist as several geometric isomers, with the all-trans and various cis isomers exhibiting different biological potencies and functions. For instance, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9cRA) activate different nuclear receptors, thereby regulating distinct gene expression pathways.[1] Consequently, the ability to accurately separate and quantify these isomers is of paramount importance in biological and pharmaceutical research.
Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, has been demonstrated to be a robust technique for the separation of retinoid isomers, often providing superior resolution compared to reversed-phase methods for these specific analytes.[2] This note details effective NP-HPLC methods for the analysis of retinoid isomers from various biological matrices.
Experimental Protocols
Sample Preparation
Given the light and oxygen sensitivity of retinoids, all sample handling should be performed under yellow or dim light and in light-resistant glassware to minimize degradation and isomerization.[3]
1.1. Liquid-Liquid Extraction from Biological Matrices (Serum/Plasma/Tissues):
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
To a known quantity of sample (e.g., 0.5 mL of plasma or homogenized tissue), add an internal standard.[4]
-
For tissues, homogenization in an appropriate buffer is required prior to extraction.
-
Add a mixture of organic solvents for extraction. A common mixture is hexane (B92381) and ethyl acetate. For instance, lipids from human serum can be extracted with a mixture of hexane, ethyl acetate, and 2-propanol in the presence of acetic acid.[5]
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully transfer the upper organic layer containing the retinoids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for injection.
1.2. Saponification for Analysis of Retinyl Esters:
To analyze the total retinol content, including that from retinyl esters, a saponification step is necessary to hydrolyze the esters to free retinol.
-
After extraction and drying, dissolve the sample in ethanol.[6]
-
Add a solution of potassium hydroxide (B78521) in ethanol.[6]
-
Incubate the mixture at an elevated temperature (e.g., 55°C) for a short period (e.g., 10 minutes) to facilitate hydrolysis.[6]
-
Cool the reaction and add water.
-
Re-extract the retinols into hexane.[6]
-
Dry the hexane extract under nitrogen and reconstitute in the mobile phase.
Chromatographic Conditions
The following tables summarize various NP-HPLC methods for the separation of retinoid isomers. A silica-based column is the most common stationary phase.
Table 1: NP-HPLC Chromatographic Conditions for Retinoid Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Zorbax SIL | Inertsil SILICA 100-5 | Pinnacle DB Silica |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane with 0.4% 2-propanol | Hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675) | n-heptane and 0.2% 2-propanol in n-heptane |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 2 mL/min | 1 mL/min | 1 mL/min |
| Temperature | Not Specified | Not Specified | 40°C |
| Detection Wavelength | 325 nm (for ROL), 340 nm (for RA) | 350 nm | 326 nm |
| Reference | [2] | [5] | [7][8] |
Quantitative Data
The retention times of various retinoid isomers are highly dependent on the specific chromatographic conditions. The following table provides a summary of reported retention times for different methods.
Table 2: Retention Times of Retinoid Isomers under Different NP-HPLC Conditions
| Retinoid Isomer | Method 1 Retention Time (min)[2] | Method 2 Retention Time (min)[5] |
| all-trans-Retinal (ATRAL) | - | 9.54 |
| 13-cis-Retinoic Acid (13cRA) | 10.9 | 10.55 |
| 9-cis-Retinoic Acid (9cRA) | 12.1 | - |
| all-trans-Retinoic Acid (atRA) | 13.1 | 11.65 |
| 13-cis-Retinol (13cROL) | 20.9 | - |
| 9-cis-Retinol (9cROL) | 27.0 | - |
| all-trans-Retinol (atROL) | 28.9 | - |
Table 3: Method Performance Characteristics
| Parameter | Method for Retinol Isomers[2] | Method for Retinoic Acid Isomers[4] |
| Limit of Detection (LOD) | 3.5–4.5 pmol | 0.5 µg/L (for 13-cis and trans-RA) |
| Limit of Quantification (LOQ) | 1–5 pmol | Not Specified |
| Linear Range | >3 orders of magnitude | Not Specified |
| Intra-day CV (%) | 5.9–10.0 | Not Specified |
| Inter-day CV (%) | 5.9–11.0 | 3.0-4.8 |
Visualizations
Signaling Pathways and Workflows
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of endogenous retinoic acid isomers and retinol in human plasma by isocratic normal-phase HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sav.sk [sav.sk]
- 6. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Isocratic HPLC Method for Rapid and Reliable Quantification of Retinol
Application Note and Protocol
This document provides a detailed isocratic High-Performance Liquid Chromatography (HPLC) method for the quantification of retinol (B82714) (Vitamin A) in various sample matrices. This method is designed for researchers, scientists, and professionals in drug development who require a robust, accurate, and efficient analytical procedure for retinol determination.
Introduction
Retinol, the primary form of Vitamin A, is a fat-soluble vitamin crucial for vision, immune function, and cellular growth. Accurate quantification of retinol is essential in pharmaceutical formulations, dietary supplements, and biological samples to ensure efficacy, safety, and for research purposes. This application note describes a simple, rapid, and reliable isocratic reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of all-trans-retinol.
Principle
This method utilizes a C18 stationary phase and an isocratic mobile phase to achieve chromatographic separation of retinol from other components in the sample matrix. The sample is first subjected to a saponification step to hydrolyze retinyl esters to retinol, followed by a liquid-liquid extraction to isolate the retinol. The extracted sample is then injected into the HPLC system. Retinol is detected by its characteristic UV absorbance at approximately 325 nm. Quantification is achieved by comparing the peak area of retinol in the sample to a calibration curve generated from retinol standards.
Experimental Protocols
Materials and Reagents
-
All-trans-retinol standard (Sigma-Aldrich or equivalent)
-
Retinyl acetate (B1210297) (for internal standard, optional)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ethanol (B145695) (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Butylated hydroxytoluene (BHT) (as an antioxidant)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm[1] |
| Mobile Phase | Methanol/Water (95:5, v/v)[2] or 100% Methanol[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 325 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (e.g., 23°C)[1] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of all-trans-retinol and dissolve it in 100 mL of ethanol. Store this solution at -20°C and protect it from light.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.05 - 10 µg/mL).[2] A typical calibration curve might include concentrations of 0.5, 1, 2.5, 5, and 10 µg/mL.
Sample Preparation
The following is a general procedure for biological samples. It may need to be adapted for different matrices.
-
Saponification: To 1 g of homogenized sample (e.g., chicken liver), add 1 mL of 95% ethanol to precipitate proteins.[1] Then, add 1 mL of 50% potassium hydroxide (KOH) to hydrolyze retinyl esters.[1] Incubate the mixture in a water bath at 60°C for 1 hour with stirring.[1]
-
Extraction: After cooling, add 2 mL of hexane to the sample and vortex for 1 minute to extract the retinol.[1] Allow the phases to separate and carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more, combining all hexane extracts.[1] To prevent degradation, 0.05% BHT can be added to the hexane.[3]
-
Evaporation and Reconstitution: Evaporate the pooled hexane extract to dryness under a stream of nitrogen at a temperature no higher than 37°C.[1] Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Experimental Workflow
Data Presentation
Method Validation Summary
The performance of the described method should be validated according to standard guidelines. The following table summarizes typical validation parameters.
| Parameter | Typical Value | Reference |
| **Linearity (R²) ** | > 0.999 | [1] |
| Linear Range | 0.05 - 10 µg/mL | [2] |
| Limit of Quantification (LOQ) | 20 ng/mL | [2] |
| Recovery | 93% - 101.2% | [1] |
| Precision (Intra-day CV%) | < 15% | [1] |
| Precision (Inter-day CV%) | 5.9% - 11.0% | [4] |
| Retention Time | ~5.2 minutes | [1] |
Sample Data
The following table shows example data for a set of calibration standards.
| Concentration (µg/mL) | Peak Area |
| 0.5 | 150234 |
| 1.0 | 301567 |
| 2.5 | 752345 |
| 5.0 | 1508765 |
| 10.0 | 3019876 |
Stability Considerations
Retinol is sensitive to light, heat, and oxygen. Therefore, all procedures should be performed in a timely manner, and samples and standards should be protected from light by using amber vials or by wrapping containers in aluminum foil.[5] Stock solutions are stable for at least 30 days when stored at -18°C.[1] Plasma samples containing retinol can be stored for up to one year at -20°C without significant loss.[6][7]
Logical Relationship of Key Steps
Conclusion
The described isocratic HPLC method provides a simple, rapid, and reliable means for the quantification of retinol. The method exhibits good linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control laboratories. Proper sample handling and adherence to the protocol are crucial for obtaining accurate and reproducible results.
References
- 1. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Opsin Activity: A Detailed Guide to the Transducin Activation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opsins, a class of G protein-coupled receptors (GPCRs), are the primary light sensors in vision. Their activation by light or other stimuli initiates a signaling cascade that ultimately leads to a neural response. The first step in this cascade is the activation of the heterotrimeric G protein, transducin. Measuring the activation of transducin is a direct and quantitative method to assess the functional state of opsins. This application note provides a detailed protocol for the transducin activation assay, a robust method for characterizing opsin activity, screening for novel ligands, and investigating the molecular mechanisms of vision.
The most common method for monitoring transducin activation is the [³⁵S]GTPγS binding assay.[1][2][3][4][5] This assay relies on the principle that upon activation by an active opsin, the Gα subunit of transducin (Gαt) releases its bound GDP and binds GTP.[6] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gαt subunit becomes persistently labeled with radioactivity.[1][2] The amount of incorporated [³⁵S]GTPγS is directly proportional to the level of transducin activation and, consequently, the activity of the opsin.
Signaling Pathway
The activation of transducin by light-activated opsin (rhodopsin) is a critical step in the phototransduction cascade. The process begins with the absorption of a photon by the retinal chromophore bound to opsin, leading to a conformational change that activates the receptor. This activated opsin then interacts with transducin, catalyzing the exchange of GDP for GTP on the Gα subunit. The GTP-bound Gα subunit dissociates from the βγ subunits and proceeds to activate its downstream effector, phosphodiesterase.
Figure 1: Opsin-mediated transducin activation signaling pathway.
Experimental Workflow
The transducin activation assay typically involves the preparation of opsin-containing membranes, purification of transducin, and a carefully controlled incubation with [³⁵S]GTPγS. The reaction is terminated, and the amount of [³⁵S]GTPγS bound to transducin is quantified, usually by a filter-binding method.
Figure 2: General workflow of a transducin activation assay.
Quantitative Data Summary
The transducin activation assay allows for the quantitative comparison of the activity of different opsin preparations or the potency of various ligands. The following table summarizes key kinetic parameters obtained from published studies.
| Opsin Preparation | Ligand/Condition | Key Parameter | Value | Reference |
| Bovine Opsin Apoprotein | - | Half-maximal exchange activity | 0.8 mol of opsin/mol of transducin | [7][8] |
| Bovine Opsin Apoprotein | - | t½ of transducin activation | 8.5 min | [7][8] |
| Metarhodopsin II | Light | t½ of transducin activation | 0.7 min | [7][8] |
| Bovine Opsin Apoprotein | - | Second-order rate constant | 0.012 pmol of GTPγS bound per min/nM opsin | [7][8] |
| Metarhodopsin II | Light | Second-order rate constant | 0.35 pmol of GTPγS bound per min/nM metarhodopsin (II) | [7][8] |
| Pineal Opsin | Light | Initial rate of activation | 75 mol of GTPγS bound/mol of P-opsin/min | [9] |
| Opsin/all-trans-Retinal Complex | all-trans-Retinal | Gt activation rate enhancement | 2-fold with equimolar all-trans-retinal | [10] |
Detailed Experimental Protocols
Preparation of Opsin-Containing Membranes
This protocol is adapted for opsins transiently expressed in COS or HEK293 cells.[11][12]
Materials:
-
Cells expressing the opsin of interest
-
Homogenization Buffer: 10 mM Tris-HCl, pH 7.4, 2 mM EDTA, protease inhibitors
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4, protease inhibitors
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Wash Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) two more times.
-
After the final wash, resuspend the membrane pellet in a small volume of assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
Purification of Transducin
Transducin can be purified from bovine retinas.[11]
Materials:
-
Frozen bovine retinas
-
Hypotonic Buffer: 5 mM Tris-HCl, pH 7.5, 0.5 mM MgCl₂, 1 mM DTT
-
GTP Elution Buffer: Hypotonic buffer containing 100 µM GTP
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
Protocol:
-
Thaw bovine retinas in the dark and homogenize in Hypotonic Buffer.
-
Centrifuge the homogenate to pellet the rod outer segments (ROS).
-
Wash the ROS pellet with Hypotonic Buffer multiple times to remove soluble proteins.
-
To extract transducin, wash the ROS membranes with GTP Elution Buffer.
-
Collect the supernatant containing the extracted transducin.
-
Further purify the transducin using anion exchange chromatography.
-
Elute the purified transducin, concentrate, and store at -80°C.
Transducin Activation ([³⁵S]GTPγS Binding) Assay
This protocol outlines a filter-binding assay format.[1][12]
Materials:
-
Opsin-containing membranes
-
Purified transducin
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonist/ligand of interest
-
Wash Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
Protocol:
-
Thaw the opsin-containing membranes and purified transducin on ice.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
Opsin-containing membranes (e.g., 5-10 µg of total protein)
-
Purified transducin (e.g., 200-500 nM)
-
Agonist/ligand at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature in the dark (or under specific lighting conditions if studying light activation).
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.5-1 nM.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature. The optimal time should be determined empirically.
-
Terminate the reaction by adding 1 ml of ice-cold Wash Buffer.
-
Rapidly filter the reaction mixture through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with 3 ml of ice-cold Wash Buffer to remove unbound [³⁵S]GTPγS.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Data Analysis
The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Basal Binding: Measured in the absence of any agonist.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific Binding: Calculated by subtracting non-specific binding from the total binding for each sample.
-
Dose-Response Curves: Plot the specific binding as a function of the logarithm of the agonist concentration.
-
EC₅₀ and Eₘₐₓ Determination: Fit the dose-response curve to a sigmoidal dose-response equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.[1]
Conclusion
The transducin activation assay is a powerful and versatile tool for studying the functional activity of opsins. By providing a direct measure of G protein activation, this assay is invaluable for the characterization of photoreceptor function, the identification of novel therapeutic agents targeting opsins, and the elucidation of the molecular basis of vision. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transducin - Wikipedia [en.wikipedia.org]
- 7. Transducin activation by the bovine opsin apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light-dependent activation of rod transducin by pineal opsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of the RPE Visual Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinal pigment epithelium (RPE) is a critical monolayer of cells essential for maintaining visual function. One of its primary roles is the regeneration of 11-cis-retinal (B22103), the chromophore of visual pigments, through a series of enzymatic reactions known as the RPE visual cycle.[1][2][3] The ability to reconstitute this pathway in vitro is a powerful tool for studying the molecular mechanisms of vision, investigating the pathophysiology of retinal diseases, and for the screening and development of novel therapeutic agents.
This document provides detailed application notes and protocols for the in vitro reconstitution of the RPE visual cycle. It includes methodologies for key enzymatic assays, data presentation guidelines, and visual representations of the critical pathways and workflows.
Core Concepts of the RPE Visual Cycle
The RPE visual cycle is a multi-step enzymatic process that converts all-trans-retinol back into 11-cis-retinal.[4][5] This process is crucial for sustaining vision by continuously supplying the photoreceptor cells with the light-sensitive chromophore. The key enzymatic steps that occur within the RPE are:
-
Esterification: All-trans-retinol, transported from the photoreceptors, is esterified to a fatty acid by lecithin:retinol (B82714) acyltransferase (LRAT), forming all-trans-retinyl esters. This step is crucial for trapping retinol within the RPE and for creating the substrate for the subsequent isomerization step.
-
Isomerization and Hydrolysis: The all-trans-retinyl esters are then converted to 11-cis-retinol by the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as an isomerohydrolase.
-
Oxidation: Finally, this compound is oxidized to 11-cis-retinal by this compound dehydrogenase (RDH5). The 11-cis-retinal is then transported back to the photoreceptors to regenerate the visual pigments.
Key Components and Reagents
Successful in vitro reconstitution of the RPE visual cycle requires the following key components:
-
Enzyme Sources:
-
RPE microsomes or homogenates from animal models (e.g., bovine, mouse).
-
Cultured RPE cells, including primary cultures or induced pluripotent stem cell-derived RPE (iPS-RPE) cells.
-
Recombinant enzymes (e.g., RPE65, LRAT) expressed in cell lines (e.g., Sf9, HEK293).
-
-
Substrates:
-
All-trans-retinol
-
All-trans-retinyl esters (e.g., all-trans-retinyl palmitate)
-
-
Cofactors and Buffers:
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) for dehydrogenase activity.
-
Bovine serum albumin (BSA) to facilitate retinoid solubility and transfer.
-
Dithiothreitol (DTT) as a reducing agent.
-
Specific buffers (e.g., phosphate buffer, Tris-HCl) at physiological pH.
-
-
Analytical Equipment:
-
High-performance liquid chromatography (HPLC) for separation and quantification of retinoids.
-
UV-Vis spectrophotometer for retinoid detection.
-
Experimental Protocols
Protocol 1: Preparation of RPE Microsomes
This protocol describes the preparation of RPE microsomes from bovine eyes, a common source of active visual cycle enzymes.
Materials:
-
Fresh bovine eyes
-
Homogenization buffer (e.g., 0.25 M sucrose, 50 mM MOPS, pH 7.4, 1 mM DTT)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Dissect the anterior segment of the bovine eye to isolate the retina and RPE.
-
Gently scrape the RPE cells into ice-cold homogenization buffer.
-
Homogenize the RPE cell suspension using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer for storage at -80°C.
Protocol 2: In Vitro Isomerase Assay using RPE Preparations
This protocol measures the conversion of all-trans-retinoids to this compound, a key step in the visual cycle catalyzed by RPE65.
Materials:
-
RPE microsomes or homogenates
-
Substrate:
-
Option A: All-trans-retinol (requires endogenous LRAT activity to form the all-trans-retinyl ester substrate for RPE65).
-
Option B: All-trans-retinyl palmitate (direct substrate for RPE65, may require a detergent like sodium cholate (B1235396) for solubilization).
-
-
Reaction buffer (e.g., 10 mM MOPS, pH 7.4, 100 mM NaCl)
-
Bovine serum albumin (BSA)
-
Hexane (B92381) for extraction
-
HPLC system with a normal-phase column
Procedure:
-
Prepare a reaction mixture containing RPE microsomes (e.g., 1 mg/mL protein), reaction buffer, and BSA (e.g., 1 mg/mL).
-
Initiate the reaction by adding the substrate (e.g., 10 µM all-trans-retinol or all-trans-retinyl palmitate).
-
Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of methanol.
-
Extract the retinoids by adding two volumes of hexane, vortexing, and centrifuging to separate the phases.
-
Collect the upper hexane phase and evaporate to dryness under a stream of nitrogen.
-
Resuspend the retinoid extract in a small volume of HPLC mobile phase (e.g., hexane/ethyl acetate/dioxane mixture).
-
Analyze the sample by HPLC to separate and quantify the different retinoid isomers (all-trans-retinol, this compound, retinyl esters).
Protocol 3: Lecithin:Retinol Acyltransferase (LRAT) Activity Assay
This protocol measures the esterification of all-trans-retinol, the first step in the RPE visual cycle.
Materials:
-
RPE microsomes or cell lysates
-
All-trans-retinol
-
Phosphatidylcholine (lecithin) source (e.g., liposomes)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
Hexane for extraction
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing RPE microsomes, reaction buffer, and phosphatidylcholine liposomes.
-
Initiate the reaction by adding all-trans-retinol.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and extract the retinoids as described in Protocol 2.
-
Analyze the formation of all-trans-retinyl esters by HPLC.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.
Table 1: Isomerase Activity in Different RPE Preparations
| Enzyme Source | Substrate | Incubation Time (min) | This compound Produced (pmol/mg protein/hr) |
| Bovine RPE Microsomes | All-trans-retinol | 60 | 150 ± 20 |
| iPS-RPE Cell Homogenate | All-trans-retinol | 60 | 95 ± 15 |
| Recombinant RPE65 | All-trans-retinyl palmitate | 30 | 500 ± 50 |
Table 2: Kinetic Parameters of RPE Visual Cycle Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| LRAT | All-trans-retinol | 5 | 250 |
| RPE65 | All-trans-retinyl palmitate | 10 | 180 |
| RDH5 | This compound | 8 | 300 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The RPE Visual Cycle Signaling Pathway.
Caption: Experimental Workflow for the In Vitro Isomerase Assay.
Caption: Logical Relationships of Key RPE Visual Cycle Enzymes.
References
- 1. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RPE Visual Cycle and Biochemical Phenotypes of Mutant Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravitreal Administration of 11-cis-Retinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visual cycle is a critical enzymatic pathway in the retina responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for light detection by both rod and cone photoreceptors.[1][2] Genetic defects in components of this pathway, such as the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), disrupt the production of 11-cis-retinal, leading to an accumulation of all-trans-retinyl esters in the RPE and severe vision impairment, as seen in conditions like Leber Congenital Amaurosis (LCA).[2][3] Animal models, particularly Rpe65 knockout (Rpe65-/-) mice, have been instrumental in studying the pathophysiology of these diseases and for testing potential therapeutic interventions.[3]
One promising therapeutic strategy for bypassing the enzymatic block in the visual cycle is the direct administration of a functional chromophore precursor. 11-cis-retinol, a key intermediate in the visual cycle, can be supplied exogenously to the retina. Within the photoreceptor cells, it can be oxidized to 11-cis-retinal, which then combines with opsin to form functional visual pigments, thereby restoring light sensitivity. Intravitreal (IVT) administration is a direct route of delivery to the posterior segment of the eye, aiming to maximize therapeutic concentrations in the retina while minimizing systemic exposure.
These application notes provide a comprehensive overview of the available data and methodologies for the intravitreal administration of this compound in animal models, primarily focusing on mice. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this therapeutic approach.
Signaling Pathway: The Classical Visual Cycle
The regeneration of 11-cis-retinal is a multi-step process involving both photoreceptor cells and the retinal pigment epithelium (RPE). The following diagram illustrates the key steps in the classical visual cycle and highlights the point of intervention with exogenous this compound.
Caption: The classical visual cycle and the therapeutic bypass with this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies administering retinoids to animal models of retinal degeneration. It is important to note that specific pharmacokinetic and comprehensive efficacy data for the intravitreal administration of this compound are limited in the published literature. Much of the efficacy data is derived from studies using the related compound 9-cis-retinal (B17824) or from different routes of administration for 11-cis-retinal.
Table 1: Intravitreal Administration Parameters of Retinoids in Animal Models
| Compound | Animal Model | Dose | Vehicle | Injection Volume | Reference |
| This compound | Wild-type and Rpe65-/- Mice | 25 µg | Dimethyl sulfoxide (B87167) (Me₂SO) | 1 µL | |
| 9-cis-Retinal | Rpe65-/- Dogs | Not specified | Not specified | Not specified |
Table 2: Efficacy of Retinoid Administration in Rpe65-/- Animal Models
| Compound / Administration Route | Animal Model | Efficacy Outcome | Result | Reference |
| 9-cis-Retinal / Intravitreal | Rpe65-/- Dogs | Rod Electroretinogram (ERG) | Increased responses in 5 of 7 dogs | |
| Cone ERG (33-Hz flicker) | Increased amplitudes in 3 dogs | |||
| Functional Vision | Improved | |||
| 11-cis-Retinal / Intraperitoneal | Rpe65-/- Mice | Scotopic ERG a-wave | 4-12% of wild-type levels | |
| Scotopic ERG b-wave Threshold | 1-1.6 log unit improvement | |||
| Rhodopsin Regeneration | 4-7% of maximum recoverable | |||
| 9-cis-Retinyl Acetate / Oral Gavage | Rpe65-/- Mice | ERG Responses | Dose-dependent improvement |
Table 3: Pharmacokinetic & Safety Data (Analogous Compounds/General Information)
| Parameter | Compound/Molecule | Animal Model | Value/Observation | Reference |
| Vitreous Half-life | Fluorescein isothiocyanate-dextran (150 kDa) | Mouse | 2.61 ± 0.86 hours | |
| Toxicity | All-trans-retinal | Mouse (in vitro) | Potent photosensitizer, can mediate light-induced damage | |
| Toxicity | General Intravitreal Injections | Rat | High doses of anti-VEGF agents can cause glial cell reactivity and ganglion cell loss | |
| Safety | All-trans-retinoyl-beta-glucuronide / Subcutaneous | Mouse | No clinical manifestations of retinoid toxicity after chronic treatment |
Note: The pharmacokinetic data presented are for molecules of different sizes and properties than this compound and are intended to provide a general reference for intravitreal drug behavior in mice.
Experimental Protocols
Protocol 1: Preparation and Intravitreal Administration of this compound in Mice
This protocol is adapted from the methodology described by McBee et al. (2001).
Materials:
-
This compound
-
Dimethyl sulfoxide (Me₂SO, sterile)
-
Hamilton syringe (10 µL, Model 701RN)
-
32-gauge needle (9.37-mm, point style 2)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Tropicamide (B1683271) (1%) for pupil dilation
-
Betadine solution (10%)
-
Sterile swabs
-
Dissecting microscope
-
Animal holding apparatus
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine). Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse on a stable platform under a dissecting microscope.
-
Apply one drop of topical proparacaine to the operative eye for local anesthesia.
-
Apply one drop of tropicamide to dilate the pupil, allowing for better visualization of the needle tip within the eye.
-
Gently clean the periocular area with a sterile swab soaked in 10% betadine solution.
-
-
Preparation of this compound Solution:
-
All manipulations involving retinoids should be performed under dim red light to prevent photoisomerization.
-
Prepare a solution of this compound in Me₂SO at a concentration of 25 µg/µL.
-
Draw 1 µL of the solution into the 10 µL Hamilton syringe fitted with a 32-gauge needle. Ensure there are no air bubbles.
-
-
Intravitreal Injection:
-
Gently proptose the eye using sterile forceps or by applying light pressure to the surrounding skin.
-
Using the dissecting microscope for visualization, identify the injection site, which is typically through the pars plana, approximately 0.5-1 mm posterior to the limbus, to avoid hitting the lens.
-
Carefully insert the 32-gauge needle through the sclera into the vitreous cavity, aiming towards the posterior pole.
-
Slowly depress the syringe plunger to inject the 1 µL volume over 10-20 seconds. A slow injection rate minimizes reflux from the injection site.
-
Hold the needle in place for an additional 5-10 seconds after the injection is complete to further reduce reflux.
-
Slowly withdraw the needle.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the animals in complete darkness post-injection to allow for the integration of this compound into the visual cycle without photobleaching.
-
Conduct follow-up analysis (e.g., ERG, histology) at the desired time points (e.g., 2 weeks post-injection).
-
Visualizations
Logical Rationale for this compound Therapy in Rpe65 Deficiency
Caption: Rationale for bypassing the RPE65 enzymatic block with this compound.
Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for evaluating intravitreal this compound.
Discussion and Considerations
Pharmacokinetics: The pharmacokinetics of small molecules administered intravitreally in mice are characterized by rapid clearance compared to larger animals like rabbits or humans. The half-life of a small molecule in the mouse vitreous can be on the order of hours. The specific pharmacokinetic profile of this compound following IVT injection has not been extensively reported. Researchers should consider conducting pilot pharmacokinetic studies to determine the concentration and duration of this compound exposure in the retina and vitreous to optimize dosing regimens.
Toxicity: Retinoids can be toxic at high concentrations. While the targeted nature of intravitreal delivery minimizes systemic exposure, local toxicity is a concern. All-trans-retinal, a related compound, is a known photosensitizer that can contribute to light-induced retinal damage. It is crucial to perform safety assessments, including retinal histology and inflammatory marker analysis, to determine the therapeutic window for intravitreal this compound. The use of Me₂SO as a vehicle should also be considered, as it can have its own biological effects, necessitating rigorous vehicle-only controls.
Efficacy Assessment: The primary measure of efficacy for this therapy is the restoration of visual function. Electroretinography (ERG) is a key quantitative tool for assessing rod and cone function. Behavioral tests, such as light/dark box preference or optomotor response, can provide complementary data on functional vision. Biochemical analysis by HPLC is essential to confirm the formation of 11-cis-retinal and the regeneration of rhodopsin.
Limitations and Future Directions: The current literature provides proof-of-concept for the use of exogenous retinoids in treating visual cycle defects. However, there is a clear need for more detailed studies on the intravitreal administration of this compound. Future research should focus on establishing a full dose-response relationship, characterizing the ocular pharmacokinetic and pharmacodynamic profile, and conducting thorough long-term safety and toxicology studies in relevant animal models. These data will be critical for the potential translation of this therapeutic approach to the clinic.
References
Quantitative Analysis of Retinol and Retinyl Palmitate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol (B82714) (Vitamin A) and its ester, retinyl palmitate, are crucial fat-soluble compounds with significant roles in various physiological processes, including vision, immune function, and cell differentiation. Their accurate quantification in diverse matrices such as pharmaceuticals, cosmetics, and biological samples is essential for quality control, formulation development, and clinical research. This application note provides detailed protocols for the quantitative analysis of retinol and retinyl palmitate, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted analytical technique.
Principle of Analysis
The quantitative analysis of retinol and retinyl palmitate is most commonly achieved through reversed-phase HPLC. This technique separates the analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 column) is used with a polar mobile phase. Retinyl palmitate, being more nonpolar than retinol, will have a longer retention time. Detection is typically performed using a UV detector at the maximum absorbance wavelength for retinoids, which is around 325-330 nm. For enhanced sensitivity and selectivity, fluorescence or mass spectrometry detectors can also be employed.
Experimental Protocols
Protocol 1: Analysis in Cosmetic Products
This protocol outlines the quantification of retinol and retinyl palmitate in cosmetic creams and lotions.
1. Sample Preparation:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a solvent system composed of equal parts hexane (B92381), isopropanol, and ethyl acetate (B1210297).[1][2]
-
To aid in the extraction, add Celite to form a paste and vortex vigorously for 2 minutes.[1][2]
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is often used. For example, starting with a mixture of aqueous ammonium (B1175870) acetate buffer and methanol (B129727), gradually changing to methanol and dichloromethane.[1][2] An isocratic mobile phase of 100% methanol can also be effective.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
3. Calibration:
-
Prepare a series of standard solutions of retinol and retinyl palmitate in the mobile phase or a suitable solvent like ethanol (B145695).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify and quantify the retinol and retinyl palmitate peaks based on their retention times and the calibration curve.
Protocol 2: Analysis in Biological Samples (e.g., Plasma/Serum)
This protocol is suitable for determining the levels of retinol and retinyl palmitate in biological fluids.
1. Sample Preparation:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., retinyl acetate) to account for extraction losses.[4]
-
Precipitate proteins by adding 200 µL of ethanol and vortexing for 30 seconds.
-
Add 1 mL of hexane, vortex for 2 minutes, and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[5]
2. HPLC Conditions:
-
Instrument: HPLC system with a UV or fluorescence detector.
-
Column: C8 or C18 reversed-phase column.[5]
-
Mobile Phase: Two consecutive isocratic elutions with methanol, tetrahydrofuran, and acetate buffer can be used.[5] Alternatively, a gradient system starting with methanol-water and transitioning to methanol-dichloromethane has been described.[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at 325 nm for both analytes, or for simultaneous analysis of retinoic acid, the wavelength can be programmed to change to 350 nm during the run.[5]
3. Calibration and Quantification:
-
Follow the same procedure as described in Protocol 1, preparing standards in a matrix similar to the sample if possible to account for matrix effects.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of retinol and retinyl palmitate by HPLC.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Retinol | Biological | 0.27 - 558.46 pmol | > 0.99 | [3][6] |
| Retinyl Palmitate | Biological | 15.92 - 7621.08 pmol | > 0.99 | [3][6] |
| Retinol | Dietary Supplements | 0.05 - 10 µg/mL | Not Specified | [7] |
| Retinyl Palmitate | Fortified Oils | 1.0 - 100 mg/kg | 0.9989 | [8] |
| Retinyl Palmitate | Dietary Supplements | 15 - 175 µg/mL | 0.9985 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD | LOQ | Reference |
| Retinol | HPLC-UV | 0.08 pmol | 0.27 pmol | [3][6] |
| Retinyl Palmitate | HPLC-UV | 4.78 pmol | 15.92 pmol | [3][6] |
| Retinol | HPLC-UV | 0.3 - 10.0 ng/mL | Not Specified | [5] |
| Retinyl Palmitate | HPLC-FLD | Not Specified | 1.0 mg/kg | [8] |
| Retinol | HPLC-DAD | Not Specified | 20 ng/mL | [7][9] |
| Retinyl Palmitate | HPLC-MS | 36 fmol/L | 250 fmol/L | [10] |
Table 3: Recovery and Precision
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Retinol | Biological (spiked liver) | 80 - 110 | < 5 (intra-assay) | [3][6] |
| Retinyl Palmitate | Biological (spiked liver) | 80 - 110 | < 5 (intra-assay) | [3][6] |
| Retinol | Ram Plasma | 90.2 | 1.16 - 6.18 | [5] |
| Retinyl Palmitate | Ram Plasma | 87.7 | 1.16 - 6.18 | [5] |
| Retinol | Cosmetic Products | ≥ 95 | Not Specified | [1][2] |
| Retinyl Palmitate | Cosmetic Products | ≥ 95 | Not Specified | [1][2] |
| Retinyl Palmitate | Fortified Oils | 86 - 103 | 1.1 - 3.1 | [8] |
Visualizations
Caption: Experimental workflow for the analysis of retinol and retinyl palmitate in cosmetics.
Caption: Experimental workflow for the analysis of retinol and retinyl palmitate in biological samples.
Conclusion
The HPLC methods detailed in this application note provide a reliable and robust framework for the quantitative analysis of retinol and retinyl palmitate in various matrices. The presented protocols, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals. Proper method validation, including assessment of linearity, accuracy, precision, and sensitivity, is crucial for ensuring the integrity of the analytical results. The choice of the specific method and sample preparation technique should be tailored to the sample matrix and the analytical objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. research.wur.nl [research.wur.nl]
Troubleshooting & Optimization
Technical Support Center: 11-cis-Retinol Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11-cis-Retinol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is a sensitive molecule prone to degradation from several factors:
-
Light: Exposure to light, particularly UV light, can cause rapid isomerization of the 11-cis isomer to other isomers such as all-trans-Retinol and 13-cis-Retinol. This process is known as photoisomerization.
-
Temperature: Elevated temperatures accelerate the rate of isomerization and other degradation reactions. For optimal stability, this compound and its solutions should be stored at very low temperatures, such as -80°C.
-
Oxygen: In the presence of oxygen, this compound can undergo oxidation, leading to the formation of various oxidation products and a loss of potency. This process can be exacerbated by light exposure (photooxidation).
-
pH: While specific quantitative data on the effect of pH is limited in the available literature, retinoids are generally more stable in slightly acidic to neutral conditions. Strong acidic or basic conditions can catalyze degradation.
-
Solvent: The choice of solvent can influence the stability of this compound. It is poorly soluble in aqueous solutions and is typically dissolved in organic solvents like ethanol, methanol, or chloroform. The purity of the solvent is also critical, as impurities can catalyze degradation.[1]
Q2: What are the common degradation products of this compound?
A2: The most common degradation products are its geometric isomers, primarily all-trans-Retinol and 13-cis-Retinol . Under oxidative conditions, various aldehydes and ketones can also be formed.
Q3: How should I store my this compound stock and solutions to ensure maximum stability?
A3: To maximize the stability of this compound:
-
Storage Temperature: Solid this compound and its solutions should be stored at -80°C for long-term stability.[1] For short-term storage, -20°C may be acceptable, but degradation will be more rapid.
-
Light Protection: Always protect this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.[2][3] All handling procedures should be performed under dim red light.
-
Inert Atmosphere: To prevent oxidation, solutions should be prepared and stored under an inert atmosphere, such as argon or nitrogen.[3] After aliquoting, flushing the headspace of the vial with an inert gas before sealing is recommended.
-
Solvent Choice: Use high-purity (HPLC grade) organic solvents. Ethanol is a common choice. For aqueous-based experiments, prepare fresh solutions and use them immediately.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to reduce degradation due to oxidation.[4]
Q4: Can I use plastic containers to store this compound solutions?
A4: It is highly recommended to use glass vials, preferably amber-colored, for storing this compound solutions. Plastics may contain leachables that can degrade the compound, and some plastics are permeable to oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | 1. Verify Storage Conditions: Ensure that the compound and its solutions are stored at -80°C and protected from light. 2. Check Solvent Quality: Use fresh, high-purity solvents. 3. Handle Under Inert Gas: Prepare solutions and perform experiments under an inert atmosphere. 4. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from a solid stock that has been properly stored. 5. Perform Quality Control: Regularly check the purity of your this compound stock and solutions using HPLC. |
| Appearance of extra peaks in my HPLC chromatogram. | Isomerization of this compound to all-trans-Retinol and/or 13-cis-Retinol. | 1. Minimize Light Exposure: Handle all samples under dim red light and use amber vials. 2. Control Temperature: Keep samples on ice or in a cooling block during preparation and analysis. 3. Optimize HPLC Method: Ensure your HPLC method provides good separation of all isomers. A normal-phase column with a mobile phase like hexane (B92381) with a small percentage of dioxane or ethyl acetate (B1210297) is often used for isomer separation.[5] |
| Low recovery of this compound after extraction from a biological matrix. | Adsorption to labware or degradation during the extraction process. | 1. Use Silanized Glassware: To minimize adsorption, use silanized glassware. 2. Work Quickly and at Low Temperatures: Perform the extraction procedure as quickly as possible on ice. 3. Add Antioxidants: Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent to prevent oxidation. 4. Optimize Extraction Solvent: Ensure the chosen solvent provides good solubility for this compound and is compatible with your downstream analysis. |
Quantitative Stability Data
| Parameter | Condition | Effect on Stability | Recommendation |
| Light | UV or prolonged visible light exposure | Rapid isomerization | Work under dim red light; use amber vials. |
| Temperature | > -20°C | Increased rate of isomerization and degradation | Store at -80°C. |
| Oxygen | Presence of atmospheric oxygen | Oxidation | Handle under an inert atmosphere (argon or nitrogen). |
| Solvent | Aqueous solutions | Poor stability | Prepare fresh and use immediately. |
| Organic solvents (e.g., ethanol) | More stable than aqueous solutions | Use high-purity solvents and store properly. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., ethanol, methanol, acetonitrile, hexane)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Antioxidant (e.g., ascorbic acid or BHT)
-
Amber HPLC vials with septa
-
Inert gas (argon or nitrogen)
-
HPLC system with a UV detector and a suitable column (e.g., C18 for reverse-phase or silica (B1680970) for normal-phase)
2. Preparation of this compound Stock Solution:
-
Under dim red light, accurately weigh a small amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Flush the vial with inert gas, seal tightly, and wrap in aluminum foil.
-
Store the stock solution at -80°C.
3. Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with a solution of 0.1 M HCl in 50% ethanol.
-
Base Hydrolysis: Dilute the stock solution with a solution of 0.1 M NaOH in 50% ethanol.
-
Oxidation: Dilute the stock solution with a solution of 3% H₂O₂ in 50% ethanol.
-
Thermal Degradation: Dilute the stock solution with the chosen solvent and incubate at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Photodegradation: Dilute the stock solution with the chosen solvent, place it in a photostability chamber, and expose it to a controlled light source (e.g., ICH-compliant UV and visible light).
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the this compound Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
preventing photoisomerization of 11-cis-Retinol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photoisomerization of 11-cis-retinol during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing step-by-step solutions to minimize isomerization.
Issue 1: Significant Isomerization of this compound to all-trans-Retinol Detected in Control Samples
-
Possible Cause 1: Inadequate Light Protection During Sample Handling.
-
Solution: All experimental procedures involving this compound should be performed under dim red light.[1] Standard laboratory lighting, especially fluorescent lighting which emits UV, can rapidly cause photoisomerization.[2][3] Use red-tinted films on light fixtures or specialized red lamps. Avoid direct exposure to any form of white or blue light.
-
-
Possible Cause 2: Suboptimal Temperature Control.
-
Solution: Maintain samples at low temperatures throughout the experiment. The rate of isomerization increases with temperature.[2] Perform manipulations on ice whenever possible and store stock solutions and samples at -80°C for long-term storage.
-
-
Possible Cause 3: Oxidative Damage.
-
Solution: Degas all buffers and solvents to remove dissolved oxygen. Consider adding antioxidants to your preparations. For instance, ascorbic acid (vitamin C) has been shown to reduce the formation of all-trans-retinol.[2]
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Possible Cause 1: Variable Light Exposure.
-
Solution: Standardize all light-sensitive steps of your protocol. Ensure that the duration and intensity of any necessary light exposure are identical for all samples. Even brief, inconsistent exposure to light can lead to significant variability.
-
-
Possible Cause 2: Presence of Contaminating Isomerizing Agents.
-
Solution: Ensure the purity of all reagents and the cleanliness of all labware. Traces of acids or other reactive species can catalyze isomerization. Use high-purity solvents and meticulously clean all glassware.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors are:
-
Light: Exposure to light, particularly in the UV and blue spectrums, is the most significant catalyst for isomerization to the all-trans form.[2][3] The duration and intensity of light exposure directly correlate with the rate of isomerization.[2]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of isomerization.[2]
-
pH: The stability of this compound is pH-dependent. The greatest formation of all-trans-retinol from this compound occurs at a pH range of 5.5-6.0.[4]
Q2: What are the best practices for storing this compound?
A2: For long-term storage, this compound should be stored as a solid or in a degassed organic solvent (e.g., ethanol (B145695), hexane) at -80°C in an amber, airtight vial. For short-term storage during an experiment, keep solutions on ice and protected from light.
Q3: Can I use any type of red light for my experiments?
A3: While dim red light is recommended, it is crucial to use a light source that does not emit wavelengths in the blue or UV range. Use a spectrometer to verify the emission spectrum of your light source. LED-based red lights are often a good choice due to their narrow emission spectra.
Q4: How can I minimize isomerization during HPLC analysis?
A4: Use an HPLC system with a cooled autosampler. Protect the sample vial from light using amber vials or by covering the vial with aluminum foil. Minimize the time the sample spends in the autosampler before injection.
Q5: Are there any chemical additives that can help stabilize this compound?
A5: Yes, antioxidants can help. Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used to prevent oxidative degradation, which can contribute to isomerization. Additionally, binding proteins like cellular retinaldehyde-binding protein (CRALBP) have a protective effect against isomerization.[2][3][5]
Data Presentation
Table 1: Factors Influencing this compound Isomerization
| Factor | Effect on Isomerization Rate | Recommendations for Minimizing Isomerization |
| Light Exposure | Increases significantly with intensity and duration, especially UV and blue light.[2] | Work under dim red light; use amber vials and light-blocking materials. |
| Temperature | Increases with higher temperatures.[2] | Keep samples on ice; store at -20°C (short-term) or -80°C (long-term). |
| pH | Isomerization is favored in acidic conditions (pH 5.5-6.0).[4] | Maintain a neutral to slightly basic pH for your buffers, if the experiment allows. |
| Oxygen | Can lead to oxidative damage and subsequent isomerization. | Degas all solvents and buffers; consider adding antioxidants like ascorbic acid or BHT.[2] |
| Binding Proteins | Proteins like CRALBP can protect this compound from isomerization.[2][3][5] | If compatible with the experimental design, consider the use of carrier proteins. |
Table 2: Activation Energies for Retinol Isomerization
| Isomerization Reaction | Activation Energy (kcal/mol) |
| This compound to all-trans-retinol | 19.5[2][3] |
| 13-cis-retinol to all-trans-retinol | 20.1[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Perform all steps under dim red light in a fume hood.
-
Reagents and Materials:
-
Crystalline this compound
-
Anhydrous, degassed ethanol (or other suitable solvent)
-
Amber glass vial with a Teflon-lined cap
-
Gas-tight syringe
-
-
Procedure: a. Allow the crystalline this compound to equilibrate to room temperature in a desiccator to prevent condensation. b. Weigh the desired amount of this compound in the amber vial. c. Using a gas-tight syringe, add the required volume of degassed ethanol to the vial to achieve the desired concentration. d. Gently swirl the vial to dissolve the solid. Avoid vigorous shaking or vortexing. e. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing the cap. f. Wrap the vial in aluminum foil for extra light protection. g. Store at -80°C.
Protocol 2: General Handling of this compound for Experiments
-
Environment: All manipulations must be conducted under dim red light.
-
Procedure: a. Retrieve the stock solution from the -80°C freezer and thaw it on ice, protected from light. b. Prepare working solutions by diluting the stock solution in degassed buffers or media, also kept on ice. c. Use pre-chilled pipette tips and microcentrifuge tubes. d. During incubations, ensure that the samples are in a light-tight container (e.g., a box covered in black cloth or aluminum foil) and maintained at the appropriate temperature. e. For any analytical measurements (e.g., spectrophotometry), use a cuvette with a light-blocking cap and minimize the time the sample is in the instrument.
Mandatory Visualizations
References
- 1. Isomerization of this compound to all-trans-retinol in bovine rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Intricacies of 11-cis-Retinoid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of 11-cis-retinoids, crucial chromophores in vision, presents a significant challenge due to the inherent instability of the 11-cis isomer. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during their synthesis, purification, and handling.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 11-cis-retinoids, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low yield of 11-cis-retinoid | - Isomerization to all-trans form: The 11-cis isomer is sterically hindered and thermodynamically less stable than the all-trans isomer, making it prone to isomerization.[1][2][3] - Light-induced isomerization: 11-cis-retinoids are highly sensitive to light, which can catalyze isomerization.[3] - Thermal instability: Elevated temperatures can promote isomerization.[3] - Inefficient reaction conditions: Suboptimal reagents, catalysts, or reaction times can lead to poor conversion. | - Work in dim red light or complete darkness: Minimize exposure to light throughout the synthesis and purification process. - Maintain low temperatures: Conduct reactions and store intermediates at low temperatures (e.g., -20°C or -78°C) to reduce thermal isomerization.[1] - Optimize reaction conditions: Experiment with different catalysts (e.g., Lindlar's catalyst for alkyne reduction), solvents, and reaction times to improve stereoselectivity. - Use of protecting groups: Protect hydroxyl groups to prevent side reactions and improve stability during synthesis.[4] |
| Complex mixture of isomers in the final product | - Non-selective isomerization methods: Photoisomerization of all-trans-retinoids often produces a mixture of isomers (e.g., 9-cis, 13-cis) in addition to the desired 11-cis isomer.[3][5] - Side reactions during synthesis: The polyene chain is susceptible to various side reactions, leading to the formation of byproducts. | - Employ stereoselective synthetic routes: Consider methods like the semi-hydrogenation of 11-yne-retinoid precursors, which can offer higher selectivity for the 11-cis isomer.[3] - Utilize HPLC for purification: High-performance liquid chromatography is often necessary to separate the desired 11-cis isomer from other geometric isomers.[3] |
| Difficulty in purifying 11-cis-retinoids | - Similar polarity of isomers: The various geometric isomers of retinoids can have very similar polarities, making chromatographic separation challenging.[3] - Degradation on silica (B1680970) gel: Retinoids can be sensitive to acidic conditions, and prolonged exposure to silica gel during column chromatography can cause degradation or isomerization. | - Optimize HPLC conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients) and column types (e.g., normal-phase silica) to achieve better separation. - Use deactivated silica gel: If using column chromatography, consider using silica gel deactivated with a small percentage of a base like triethylamine (B128534) to minimize degradation. - Work quickly and at low temperatures: Perform purification steps as rapidly as possible and keep the sample cold. |
| Degradation of the final product during storage | - Oxidation: The polyunsaturated chain of retinoids is susceptible to oxidation by air.[1] - Continued isomerization: Even in the solid state, slow isomerization can occur over time, especially if exposed to light or elevated temperatures. | - Store under an inert atmosphere: Store the purified 11-cis-retinoid under argon or nitrogen to prevent oxidation. - Store at low temperatures: For long-term storage, keep the compound at -80°C in the dark. - Use antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is the 11-cis configuration so difficult to synthesize and maintain?
A1: The difficulty arises from the inherent steric hindrance between the C10-hydrogen and the C13-methyl group in the 11-cis isomer.[3] This steric strain makes the molecule thermodynamically less stable than the all-trans isomer, leading to a natural tendency to isomerize to the more linear and stable all-trans form.[1][2] Furthermore, the conjugated polyene system is highly susceptible to light and heat, which provide the energy needed to overcome the rotational barrier of the double bonds, facilitating isomerization.[3]
Q2: What are the main synthetic strategies for obtaining 11-cis-retinoids?
A2: The two primary strategies are:
-
Photoisomerization of all-trans-retinoids: This involves irradiating a solution of an all-trans-retinoid (like all-trans-retinal (B13868) or all-trans-retinol) with light, which leads to a photostationary state containing a mixture of isomers, including the 11-cis form.[3] This method often results in low yields of the desired isomer and requires extensive purification.[3]
-
Stereoselective chemical synthesis: This approach aims to build the 11-cis double bond with high selectivity. A notable example is the semi-hydrogenation of an 11-yne-retinoid precursor using a catalyst like Lindlar's catalyst or activated zinc.[3] This can provide a higher yield and isomeric purity of the 11-cis product compared to photoisomerization.
Q3: How can I confirm the stereochemistry of my synthesized 11-cis-retinoid?
A3: The stereochemistry is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is particularly useful. The chemical shifts and coupling constants of the protons around the C11=C12 double bond are distinct for the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Comparison of the retention time with a known standard of 11-cis-retinoid is a common method for identification and quantification of isomeric purity.
-
UV-Visible Spectroscopy: While the UV-Vis spectra of retinoid isomers are similar, there are subtle differences in the absorption maximum (λmax) and the shape of the absorption band that can aid in identification when compared to a standard.
Q4: What are the key considerations for the oxidation of 11-cis-retinol to 11-cis-retinal (B22103)?
A4: The oxidation of the primary alcohol (this compound) to the aldehyde (11-cis-retinal) is a critical step and must be performed under mild conditions to avoid isomerization of the delicate 11-cis double bond.[3][6] Common oxidizing agents include:
-
Manganese dioxide (MnO2): This is a widely used reagent for oxidizing allylic alcohols. The activity of MnO2 can vary, so it's important to use an activated form.[3]
-
Tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO): This catalytic system is known for its mild and selective oxidation of primary alcohols to aldehydes and has been shown to be effective for this transformation, sometimes providing higher yields than MnO2.[3]
It is crucial to perform this step in the dark and at low temperatures to preserve the 11-cis geometry.
Quantitative Data Summary
| Synthetic Method | Key Reagents/Conditions | Typical Yield of 11-cis Isomer | Isomeric Purity (Z:E at C11) | Reference |
| Photoisomerization of all-trans-retinal | UV light irradiation | Low, often part of a complex mixture | Variable, requires HPLC separation | [3] |
| Semi-hydrogenation of 11-yne-retinoid | Cu/Ag-activated zinc dust | >95% (for the reduction step) | 13:1 | [3] |
| Oxidation of this compound | TPAP/NMO | Quantitative | High (preserves existing geometry) | [3] |
| Oxidation of this compound | Manganese dioxide | Lower than TPAP/NMO | High (preserves existing geometry) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 11-cis-retinal via Semi-Hydrogenation of an 11-yne-retinoid Precursor
This protocol is a generalized representation based on the principles described in the literature.[3] Researchers should consult the original publication for specific substrate details and safety precautions.
-
Preparation of the 11-yne-retinol precursor: Synthesize the corresponding 11-yne-retinol from β-ionone through established multi-step organic synthesis routes.
-
Semi-hydrogenation:
-
In a flask protected from light, dissolve the 11-yne-retinol precursor in a suitable solvent (e.g., methanol/water).
-
Add Cu/Ag-activated zinc dust to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture to remove the zinc dust.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
-
Oxidation to 11-cis-retinal:
-
Dissolve the crude this compound in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere and protected from light.
-
Add N-methylmorpholine N-oxide (NMO) and molecular sieves.
-
Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Stir the mixture at 0°C to room temperature and monitor by TLC.
-
Once the reaction is complete, filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude 11-cis-retinal using high-performance liquid chromatography (HPLC) with a normal-phase column and a hexane/ethyl acetate solvent system.
-
Collect the fraction corresponding to 11-cis-retinal.
-
Evaporate the solvent under a stream of argon.
-
Store the purified product at -80°C under an inert atmosphere in the dark.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of 11-cis-retinal.
Caption: A troubleshooting decision tree for low yields in 11-cis-retinoid synthesis.
Caption: Simplified biological visual cycle for context.
References
- 1. Retinol - Wikipedia [en.wikipedia.org]
- 2. biochemistry - Isn't 11-trans-retinal more stable than 11-cis-retinal? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. columbia.edu [columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the this compound Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Instability of 11-cis-Retinal Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-cis-retinal (B22103) analogues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address the inherent instability of these compounds in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of 11-cis-retinal analogues.
| Problem | Possible Causes | Solutions |
| Low or no binding of the analogue to opsin. | 1. Degradation of the analogue: 11-cis-retinal analogues are sensitive to light, heat, and oxygen. | 1. Work under dim red light. Prepare fresh solutions of the analogue for each experiment. Store stock solutions at -80°C under an inert gas (e.g., argon). |
| 2. Incorrect solvent: The solvent may be interfering with the binding or causing degradation. | 2. Use a solvent compatible with both the analogue and the opsin preparation (e.g., ethanol (B145695), DMSO). Ensure the final concentration of the organic solvent in the reaction mixture is minimal. | |
| 3. Inactive opsin: The opsin preparation may be denatured or improperly folded. | 3. Verify the activity of your opsin preparation using a known stable ligand like 9-cis-retinal. | |
| 4. Low aqueous solubility of the analogue: The analogue may not be sufficiently soluble in the aqueous buffer to interact with the opsin.[1][2][3] | 4. Consider using a carrier protein like bovine serum albumin (BSA) or incorporating the analogue into liposomes to improve solubility and delivery to the opsin.[1][2] | |
| Inconsistent results between experiments. | 1. Variable light exposure: Even brief exposure to ambient light can cause significant isomerization to the all-trans form. | 1. Maintain consistent dim red light conditions throughout all experiments. Use light-blocking tubes and materials. |
| 2. Temperature fluctuations: The rate of thermal isomerization increases with temperature. | 2. Keep samples on ice whenever possible and perform reactions at a controlled temperature. | |
| 3. Oxidation: Analogues can be oxidized, leading to loss of activity. | 3. Degas solvents and use antioxidants like butylated hydroxytoluene (BHT) in storage solutions where appropriate. | |
| Appearance of unexpected peaks in HPLC analysis. | 1. Isomerization: The 11-cis isomer can convert to other isomers like all-trans, 13-cis, and 9-cis. | 1. Analyze samples immediately after preparation. Use an established HPLC protocol for separating retinal isomers.[4][5][6][7][8] |
| 2. Formation of degradation products: Oxidation or other chemical reactions can lead to the formation of retinal-related byproducts. | 2. Ensure proper storage and handling procedures are followed. Compare chromatograms to standards of potential degradation products if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the instability of 11-cis-retinal analogues?
A1: The primary factors are:
-
Light: Exposure to light, particularly in the UV and blue spectrum, can cause rapid photoisomerization to the more stable all-trans isomer.[9]
-
Heat: Thermal energy can also induce isomerization from 11-cis to all-trans-retinal.
-
Oxygen: Retinoids are susceptible to oxidation, which can lead to the formation of various degradation products.
-
Solvents: The choice of solvent can impact the stability and conformation of the analogue.[10]
-
pH: Extreme pH values can lead to the degradation of both rhodopsin and free retinal analogues. Opsin is most stable between pH 5.5 and 7.0.[11]
Q2: What are the best practices for storing 11-cis-retinal analogues?
A2: To ensure maximum stability, store 11-cis-retinal analogues as a dry powder at -80°C under an inert atmosphere (e.g., argon).[12] If a stock solution is necessary, dissolve the analogue in a degassed, anhydrous solvent like ethanol or DMSO and store in small, single-use aliquots at -80°C, protected from light.
Q3: How can I minimize isomerization during my experiments?
A3: All manipulations should be performed under dim red light. Use amber or foil-wrapped vials and minimize the exposure of your samples to any light source. Prepare solutions fresh for each experiment and keep them on ice.
Q4: My analogue has low aqueous solubility. How can I improve its delivery to opsin in an aqueous buffer?
A4: Low aqueous solubility is a known challenge.[1][2][3] To improve delivery, you can:
-
Use a carrier protein such as bovine serum albumin (BSA).
-
Incorporate the analogue into detergent micelles or liposomes.
-
Dissolve the analogue in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%).
Q5: What is a "locked" 11-cis-retinal analogue?
A5: A "locked" analogue is a synthetic version of 11-cis-retinal where the 11-cis double bond is part of a rigid ring structure. This prevents isomerization to the all-trans form, making the molecule much more stable to light and heat. These analogues are useful for studying the binding pocket of opsin without the complication of photoisomerization.[13][14]
Quantitative Data on 11-cis-Retinal and Analogues
The following tables summarize key quantitative data related to the properties and stability of 11-cis-retinal and a representative analogue.
Table 1: Physicochemical Properties of 11-cis-Retinal and an Analogue
| Compound | Molar Extinction Coefficient (ε) | Wavelength of Max. Absorbance (λmax) | Aqueous Solubility | Partition Coefficient (Keq) in Photoreceptor Membranes |
| 11-cis-retinal | 24,935 M⁻¹cm⁻¹ in ethanol | ~380 nm in ethanol | Low | (1.6 ± 0.5) x 10⁸ |
| 11-cis-4-OH-retinal | Not specified, assumed similar to 11-cis-retinal | ~385 nm in saline | Higher than 11-cis-retinal | (2.9 ± 0.2) x 10⁶ |
Table 2: Factors Influencing Stability of Retinoids
| Factor | Effect on Stability | Observations |
| pH | Opsin, the protein that binds 11-cis-retinal, rapidly loses its ability to regenerate rhodopsin outside of the pH range of 5.5-7.0.[11] | Cattle rhodopsin is stable for at least an hour at 25-27°C between pH 3.9 and 9.6.[11] |
| Temperature | Increased temperature accelerates thermal isomerization to all-trans-retinal. | Thermal denaturation of rhodopsin induces isomerization of the bound 11-cis-retinal to the all-trans configuration. |
| Light Exposure | Light is a primary driver of isomerization from 11-cis to all-trans-retinal. | The rate of 11-cis-retinal production in RPE microsomes is dependent on the wavelength and power of the light source.[15] |
Experimental Protocols
Protocol 1: HPLC Analysis of Retinal Isomers
This protocol is adapted from established methods for the separation and quantification of retinal isomers.[4][5][6][7][8]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Retinal isomer standards (all-trans, 11-cis, 13-cis, 9-cis)
-
Sample extraction solvent (e.g., hexane/isopropanol)
Procedure:
-
Sample Preparation (perform under dim red light): a. Extract retinoids from the experimental sample using a suitable organic solvent mixture. b. To stabilize the retinal, it can be converted to a stable oxime derivative by reacting with O-ethylhydroxylamine. c. Evaporate the solvent under a stream of nitrogen. d. Reconstitute the dried extract in the mobile phase.
-
HPLC Analysis: a. Equilibrate the column with the initial mobile phase conditions (e.g., 60% A, 40% B). b. Inject the sample. c. Run a linear gradient to separate the isomers. For example, a gradient from 40% to 95% acetonitrile over 5 minutes can be effective.[6] d. Monitor the elution of retinal isomers using a UV detector set to the appropriate wavelength (e.g., 368 nm for the oxime derivatives).[6]
-
Data Analysis: a. Identify the peaks corresponding to different isomers by comparing their retention times with those of the standards. b. Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.
Protocol 2: Opsin Binding Assay (Transducin Activation Assay)
This protocol assesses the ability of an 11-cis-retinal analogue to bind to opsin and form a functional pigment by measuring the activation of the G-protein transducin.[16][17][18]
Materials:
-
Opsin membrane preparation
-
Purified bovine rod transducin
-
[³⁵S]GTPγS (radioactive)
-
11-cis-retinal analogue solution in ethanol or DMSO
-
Assay buffer (e.g., 10 mM MES, pH 6.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Filter membranes and vacuum manifold
Procedure:
-
Reaction Setup (perform in the dark or under dim red light): a. In a microcentrifuge tube, combine the assay buffer, opsin membranes, and transducin. b. Add the 11-cis-retinal analogue solution (or ethanol/DMSO for a control). c. Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation and Sampling: a. Incubate the reaction mixture at a controlled temperature (e.g., 30°C). b. At various time points, take aliquots of the reaction mixture and filter them through the filter membranes on the vacuum manifold. c. Immediately wash the filters with cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: a. Place the filters in scintillation vials with a scintillation cocktail. b. Measure the radioactivity using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the amount of activated transducin.
-
Data Analysis: a. Plot the amount of bound [³⁵S]GTPγS over time. A decrease in transducin activation compared to the opsin-only control indicates that the analogue is acting as an inverse agonist and forming a stable, inactive pigment.
Visualizations
Caption: The Visual Cycle Pathway
Caption: Troubleshooting Workflow
Caption: Opsin Binding Experiment Workflow
References
- 1. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of temperature and solvent environment on the conformational stability of 11-cis-retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Should Isotretinoin Powder Be Stored for Maximum Stability? - Fairir Biotech [fairirbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photic generation of 11-cis-retinal in bovine retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Action of this compound on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-cis-Retinoid Synthesis
Welcome to the technical support center for 11-cis-retinoid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for 11-cis-retinoid synthesis is consistently low. What are the most common causes?
Low yields in 11-cis-retinoid synthesis are a frequent issue, primarily due to the inherent instability of the target molecule. The 11-cis double bond is sterically hindered and energetically less favorable than the all-trans form, making it susceptible to isomerization.[1][2]
Common causes for low yield include:
-
Isomerization: The 11-cis geometry can easily revert to the more stable all-trans configuration, especially when exposed to light, heat, or acidic/basic conditions.[1][3]
-
Side-Product Formation: Synthesis methods, particularly photoisomerization, often produce a complex mixture of isomers including 9-cis, 13-cis, and unreacted all-trans retinal, which reduces the specific yield of the 11-cis isomer.[1]
-
Degradation: Retinoids are sensitive molecules that can degrade during long reaction times or harsh purification steps.
-
Purification Losses: The similar properties of retinal isomers can make chromatographic separation, such as by HPLC, challenging and lead to significant loss of the target compound.
The following workflow highlights critical points where yield loss can occur.
Caption: General workflow for 11-cis-retinoid synthesis highlighting key stages and common points of yield loss.
Q2: My photoisomerization of all-trans-retinal (B13868) is inefficient. How can I optimize the reaction conditions?
Photoisomerization is a common method but often suffers from low yields and the formation of multiple side products. The conversion yield and the ratio of products are highly dependent on several experimental factors.
Troubleshooting & Optimization Steps:
-
Wavelength: The irradiation wavelength is critical. While UV light is often used, some studies on enzymatic systems have shown that specific visible light wavelengths (e.g., green light around 530 nm) can be optimal for producing 11-cis-retinal (B22103) while minimizing side products.
-
Solvent: The choice of solvent can influence the isomer ratio in the photostationary state. Common solvents include hexane, ethanol, and acetonitrile. The ideal solvent should be empirically determined for your specific setup.
-
Sensitizers: While sensitizers can promote triplet-state photoisomerization, this pathway often favors the formation of 9-cis and 13-cis isomers over the 11-cis form. If you are using a sensitizer (B1316253) and getting low 11-cis yields, consider a direct photoisomerization approach.
-
Reaction Time: Exposing the solution to light for too long can lead to the degradation of all retinoid isomers. Monitor the reaction over time using HPLC to find the optimal time point where the concentration of 11-cis-retinal is maximized.
The following flowchart provides a logical approach to troubleshooting low yields.
Caption: A troubleshooting flowchart for diagnosing and addressing causes of low 11-cis-retinoid yield.
Q3: Are there higher-yield alternatives to photoisomerization?
Yes. Given the challenges of photoisomerization, chemical methods that offer better stereoselectivity have been developed. One of the most successful is the semi-hydrogenation of an 11-yne-retinoid precursor.
Method Overview: Zinc-Mediated Semi-Hydrogenation This non-photochemical method involves the reduction of a carbon-carbon triple bond at the C11-C12 position to a Z (cis) double bond. The reaction uses activated zinc dust and provides high stereoselectivity and good yields.
| Parameter | Value | Reference |
| Method | Cu/Ag-activated zinc reduction of 11-yne-retinoid | |
| Substrate | 11-yne-retinoid precursor | |
| Reported Yield | 85% | |
| Z:E Selectivity | 13:1 |
Experimental Protocol: Zinc-Mediated Semi-Hydrogenation of 11-yne-retinoid This protocol is adapted from the work of Nakanishi et al.
-
Zinc Activation: Prepare activated zinc by stirring zinc dust (10 eq) in an aqueous solution of CuSO₄ (0.1 eq) and AgNO₃ (0.05 eq) for 30 minutes at room temperature. Filter the activated zinc and wash sequentially with water, acetone, and ether, then dry under vacuum.
-
Reaction Setup: Transfer the freshly activated zinc immediately to the reaction solvent (e.g., a mixture of isopropanol (B130326) and water).
-
Substrate Addition: Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. A typical reaction time is around 20-24 hours.
-
Workup: Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water. Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting 11-cis-retinoid can then be further purified by column chromatography if necessary.
Q4: Can enzymatic methods be used for synthesis?
Yes, enzymatic methods, inspired by the biological visual cycle, offer very high specificity for 11-cis-retinoid production. In the eye, the enzyme RPE65 isomerizes all-trans-retinyl esters to 11-cis-retinol, which is then oxidized to 11-cis-retinal.
Another key enzyme is Multifunctional O-acyltransferase (MFAT), which specifically esterifies this compound. This selective removal of the this compound product from the equilibrium helps drive the overall conversion from all-trans precursors. While highly efficient, obtaining these enzymes in large quantities for bulk synthesis can be a practical limitation.
| Enzyme | Substrate | Product | Key Function in Synthesis |
| RPE65 | all-trans-retinyl ester | This compound | Isomerohydrolase; performs the key trans-to-cis isomerization step. |
| MFAT | This compound | 11-cis-retinyl ester | Highly selective esterification; drives equilibrium towards 11-cis products. |
| RDH5/11-cis-RDH | This compound | 11-cis-retinal | Oxidation of the alcohol to the aldehyde, the final chromophore. |
The following diagram illustrates the key enzymatic steps in the biological visual cycle.
Caption: Simplified diagram of the biological visual cycle showing key enzymes and transformations.
References
Technical Support Center: Managing Temperature Sensitivity of Retinol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the temperature sensitivity of retinol (B82714) formulations.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for retinol formulations?
Retinol is a highly unstable molecule, sensitive to heat, light, and oxygen.[1] Elevated temperatures accelerate its degradation, leading to a loss of potency, discoloration (yellowing or browning), and the formation of irritant byproducts.[1][2] Proper temperature management throughout the product lifecycle—from manufacturing to storage—is essential to ensure the efficacy and safety of the final product.[1]
Q2: What is the ideal storage temperature for retinol formulations?
Generally, retinol formulations should be stored in a controlled, cool environment, typically below 25°C (77°F).[1] Some formulations may even require refrigeration (2-8°C). The optimal storage temperature depends on the specific formulation, including the concentration of retinol, the delivery system (e.g., encapsulated), and the presence of stabilizers. Always refer to the manufacturer's specifications for the recommended storage conditions.
Q3: How does a temperature excursion (e.g., accidental exposure to high heat during shipping) impact my retinol formulation?
A temperature excursion can significantly compromise the stability of a retinol formulation. The extent of degradation depends on the temperature reached and the duration of exposure. Even short-term exposure to high temperatures can lead to a measurable loss of active retinol. This can result in reduced efficacy and an increased potential for skin irritation. It is crucial to assess the impact of any known temperature excursions through stability testing.
Q4: What are the primary degradation products of retinol due to heat?
Heat can induce isomerization of all-trans-retinol to its less active cis-isomers (e.g., 13-cis-retinol) and can also lead to oxidation, forming various aldehydes and acids. These degradation products not only reduce the intended biological effect but can also be responsible for the increased skin irritation sometimes observed with unstable retinol products.
Q5: How can I visually identify a retinol formulation that has been compromised by heat?
Visual signs of heat-induced degradation include:
-
Color Change: A noticeable shift in color, often to a more intense yellow, orange, or even brown.
-
Phase Separation: In emulsions like creams or lotions, you might observe the separation of oil and water phases.
-
Changes in Odor: The development of off-odors can signal chemical degradation.
However, a significant loss of potency can occur even without obvious visual changes. Therefore, analytical testing is necessary for a definitive assessment.
Troubleshooting Guides
Issue 1: Rapid Loss of Retinol Potency in a New Formulation
Symptoms:
-
Analytical testing (e.g., HPLC) shows a rapid decline in retinol concentration under accelerated stability conditions (e.g., 40°C).
-
The formulation is showing early signs of discoloration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Antioxidant System | Incorporate a synergistic blend of antioxidants such as Tocopherol (Vitamin E), Ascorbyl Palmitate, BHT, or Ferulic Acid. | Antioxidants protect retinol from oxidative degradation, which is accelerated by heat. |
| Suboptimal pH | Adjust the formulation's pH to a slightly acidic range (typically 5.0-6.0). | Retinol stability is pH-dependent, and formulating outside the optimal range can hasten degradation. |
| Reactive Excipients | Review the formulation for ingredients that may generate peroxides, such as unsaturated oils. Replace with non-reactive emollients like esters or silicones. | Certain excipients can actively promote the degradation of retinol. |
| High Processing Temperatures | Minimize heat exposure during the manufacturing process, particularly during emulsification. Incorporate a cooling phase to protect the retinol. | Direct exposure to high heat during production can degrade retinol before the product is even packaged. |
| Oxygen Exposure | Consider manufacturing and packaging under an inert gas (e.g., nitrogen) to minimize oxygen exposure. | Oxygen is a key driver of retinol degradation, a process that is accelerated by heat. |
Issue 2: Formulation Discoloration During Storage
Symptoms:
-
The product is turning yellow or brown over time, even when stored at recommended temperatures.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Photo-degradation | Package the formulation in opaque or UV-blocking containers (e.g., amber glass, aluminum tubes). | Light, especially UV light, is a major contributor to retinol degradation and subsequent color change. |
| Oxidation | Utilize an airless pump or tube to minimize headspace and prevent repeated exposure to air during use. | Limiting oxygen exposure throughout the product's in-use life is critical for stability. |
| Metal Ion Contamination | Add a chelating agent like EDTA to the formulation. | Metal ions can catalyze the oxidative degradation of retinol. |
| Ineffective Stabilization | Consider using an encapsulated retinol technology. | Encapsulation creates a physical barrier that protects retinol from environmental factors like light and oxygen. |
Quantitative Data Summary
The stability of retinol is highly dependent on the formulation and storage conditions. The following table summarizes data from a study on commercial retinoid products.
Table 1: Retinoid Degradation in Commercial Products After 6 Months
| Storage Condition | Percentage Decline in Retinoid Content |
| 25°C (77°F) | 0% - 80% |
| 40°C (104°F) | 40% - 100% |
Data sourced from a study on various commercial retinoid products, indicating that retinoid instabilities are formulation-dependent.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Temperature Sensitivity
Objective: To assess the stability of a retinol formulation under elevated temperature conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of the final retinol formulation in its intended final packaging.
-
Initial Analysis (Time 0): Analyze a subset of the samples to determine the initial retinol concentration. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Storage Conditions: Place the remaining samples in a stability chamber set to an elevated temperature, typically 40°C ± 2°C, with controlled humidity (e.g., 75% RH ± 5% RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Retinol Content: Quantify the remaining percentage of retinol using a validated HPLC method.
-
Physical Properties: Visually inspect for changes in color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
-
Data Evaluation: Plot the percentage of remaining retinol against time to determine the degradation kinetics, which often follows first-order kinetics for retinoids.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Retinol Quantification
Objective: To accurately quantify the concentration of all-trans-retinol in a formulation.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of all-trans-retinol of known concentrations in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Sample Extraction:
-
Accurately weigh a portion of the formulation.
-
Extract the retinol using an appropriate organic solvent. The choice of solvent will depend on the formulation matrix (e.g., cream, serum).
-
The extraction process may involve vortexing, sonication, and centrifugation to ensure complete recovery.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase, often a mixture of methanol, acetonitrile, and/or water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of retinol, which is approximately 325 nm.
-
Injection Volume: Typically 20 µL.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve (peak area vs. concentration).
-
Inject the extracted sample solutions.
-
Quantify the retinol concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Factors accelerating the degradation of active retinol.
Caption: Key considerations for ensuring retinol formulation stability.
References
Technical Support Center: Antioxidant Support Systems for Retinol Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to stabilize retinol (B82714) with antioxidant support systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My retinol formulation is turning yellow/brown. What is causing this discoloration?
A1: Discoloration, typically a shift to yellow or brown, is a primary indicator of retinol degradation through oxidation.[1] Retinol's structure contains multiple double bonds that are highly susceptible to attack by oxygen, light, and heat.[1] This process forms byproducts that alter the color of your formulation.
-
Troubleshooting Steps:
-
Review your antioxidant system: Is the antioxidant concentration sufficient? Are you using a synergistic combination (e.g., Vitamin E and Vitamin C)?
-
Check your packaging: Retinol formulations should be in airless, opaque packaging to minimize light and oxygen exposure.[1][2] Amber glass or aluminum tubes are recommended.[1]
-
Evaluate your manufacturing process: Was the formulation exposed to high heat or air during manufacturing? Consider manufacturing in smaller batches to reduce exposure time.[1]
-
Q2: I'm observing a significant loss of retinol potency in my stability studies. How can I improve its stability?
A2: Loss of potency is a direct consequence of retinol degradation. Several factors can be optimized to enhance stability:
-
Antioxidant Selection: Incorporate effective antioxidants. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), Ascorbyl Palmitate, and Ferulic Acid.[1] Combining oil-soluble and water-soluble antioxidants can be beneficial in emulsion systems.[3]
-
Encapsulation: Using encapsulated retinol creates a physical barrier that protects it from environmental stressors.[1]
-
pH of Formulation: Retinol is most stable in a slightly acidic environment, typically between pH 5.0 and 6.0.[1] Drastic pH levels can accelerate degradation.
-
Chelating Agents: Metal ions can catalyze retinol degradation. Including a chelating agent like EDTA can help improve stability.[3][4]
Q3: Can I use a combination of antioxidants? Is there a synergistic effect?
A3: Yes, using a combination of antioxidants is highly recommended and can provide synergistic protection.[1] Antioxidants can work together through different mechanisms, such as regenerating each other. For example, Vitamin C can regenerate Vitamin E after it has neutralized a free radical. A combination of antioxidants like Vitamin E, Vitamin C, and Ferulic Acid has been shown to be particularly effective.
Q4: My oil-in-water emulsion with retinol is showing signs of instability (e.g., phase separation). What could be the issue?
A4: Oil-in-water emulsions present a particular challenge for retinol stability due to the increased exposure to the aqueous phase.[5]
-
Troubleshooting Steps:
-
Emulsifier Choice: Ensure your emulsifier is stable at the formulation's pH and does not promote oxidation.
-
Ingredient Compatibility: Avoid ingredients that can generate peroxides, such as unsaturated oils. Opt for stable emollients like esters or silicones.[1]
-
Encapsulation: This is a highly effective strategy for protecting retinol within an emulsion.[1]
-
Q5: What is the expected shelf-life of a retinol formulation with an antioxidant support system?
A5: The shelf-life is highly dependent on the formulation, packaging, and storage conditions. A well-stabilized retinol product in appropriate packaging can have a shelf-life of 12 months or more. However, accelerated stability testing is crucial to determine the shelf-life for your specific formulation.[6]
Quantitative Data on Retinol Stability with Antioxidants
The following tables summarize quantitative data on the stability of retinol in the presence of various antioxidant systems from different studies. Direct comparison between studies should be made with caution due to varying experimental conditions.
Table 1: Stability of Retinol in an O/W/O Emulsion at 50°C
| Antioxidant System | Concentration | Remaining Retinol after 4 Weeks |
| Control (No Antioxidant) | - | ~20% |
| BHT | 0.05% | ~45% |
| Sodium Ascorbate | 0.1% | ~60% |
| EDTA | 0.1% | ~40% |
| Mixture (BHT, Sodium Ascorbate, EDTA) | 0.05%, 0.1%, 0.1% | ~77% |
(Data synthesized from a study on O/W/O emulsions.)[3]
Table 2: Comparative Stability of Retinol in Phosphatidylcholine Liposomes
| Antioxidant System | Condition | Stability Duration |
| BHT | Ambient | Stable for over 30 days |
| StoppOx (Commercial Blend) | Ambient | Stable for over 30 days |
| BHT | UV Irradiation | Less stable than StoppOx |
| StoppOx (Commercial Blend) | UV Irradiation | Superior stability to BHT |
(Data from a comparative study on liposomal retinol.)[2][7]
Table 3: Retinol Stability in a Cream with Antioxidants and Sunscreens under Simulated Use
| Exposure Condition | Time | Remaining Retinol |
| Light and Air | 0.5 hours | 94.4% |
| Light and Air | 1 hour | 94.8% |
| Light and Air | 2 hours | 92.4% |
| Light and Air | 4 hours | 91.5% |
| No Light, Air | 4 hours | 99.2% |
(Data from a pilot study on a commercial cream formulation.)[8]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Retinol Cream
This protocol outlines a general procedure for conducting accelerated stability testing to predict the shelf-life of a retinol cream formulation.
-
Sample Preparation:
-
Prepare a sufficient quantity of the final retinol cream formulation.
-
Package the cream in its final intended packaging (e.g., airless pumps, opaque tubes).
-
Retain a set of samples at room temperature (25°C/60% RH) as a control.
-
-
Accelerated Storage Conditions:
-
Place the packaged samples in stability chambers with controlled temperature and humidity. Common conditions include:[9]
-
40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-thaw cycles (e.g., -5°C to 25°C for 24-hour cycles)
-
-
-
Time Points for Analysis:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, and 3 months).
-
-
Analytical Procedures:
-
Visual Assessment: At each time point, visually inspect the samples for changes in color, odor, and phase separation.[1]
-
Physical Characterization: Measure pH and viscosity to check for any drift from the initial specifications.
-
Retinol Quantification (HPLC): Use a validated HPLC method (see Protocol 2) to determine the concentration of active retinol remaining in the sample.
-
-
Data Analysis:
-
Plot the percentage of remaining retinol against time for each storage condition.
-
This data can be used to estimate the shelf-life of the product under normal storage conditions.
-
Protocol 2: Quantification of Retinol using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of retinol in a cosmetic formulation. Method validation is essential for each specific formulation.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 95:5 v/v) or acetonitrile (B52724) and methanol (e.g., 89:11 v/v).[10][11]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 325 nm.[11]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of all-trans-retinol standard in a suitable solvent (e.g., ethanol) and protect it from light.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the retinol cream.
-
Extract the retinol using a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and isopropanol). This may involve sonication or vortexing to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the retinol peak based on the retention time of the standard.
-
Quantify the amount of retinol in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Visualizations
Caption: Simplified pathway of retinol degradation due to oxidative stress.
Caption: Mechanism of antioxidant protection and synergistic regeneration.
Caption: Workflow for accelerated stability testing of retinol formulations.
References
- 1. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amarrie.com [amarrie.com]
- 9. impactfactor.org [impactfactor.org]
- 10. rombio.unibuc.ro [rombio.unibuc.ro]
- 11. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected peaks in retinoid HPLC analysis
Welcome to the technical support center for retinoid HPLC analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peaks in their chromatograms.
Troubleshooting Guide: A Systematic Approach to Unexpected Peaks
Unexpected peaks, often referred to as "ghost," "spurious," or "artifact" peaks, can interfere with the accurate quantification of retinoids and cast doubt on analytical results.[1] They are particularly common in gradient elution methods.[2][3] This guide provides a step-by-step process to identify and eliminate the source of these extraneous signals.
Step 1: Initial Assessment & Problem Verification
Before making any changes to the system, it's crucial to confirm that the issue is repeatable.
-
Re-inject the Standard/Sample: Inject the same sample or standard again to confirm the presence and retention time of the unexpected peak.
-
Run a Blank Injection: Inject a vial containing only the sample solvent. If the peak is still present, the source is likely not the sample itself but rather the solvent, vial, or system carryover.[3]
-
Run a "Gradient Blank": Run the full gradient method without any injection. The appearance of a peak in a no-injection run points towards contamination within the HPLC system, most commonly in the mobile phase (especially the aqueous component).[3]
Step 2: Isolate the Source of Contamination
The following workflow will help you systematically eliminate potential sources of the unexpected peak.
Caption: Troubleshooting workflow for identifying unexpected peaks.
Step 3: Common Causes and Solutions
A. Mobile Phase Contamination
Even HPLC-grade reagents can contain trace impurities that become concentrated on the column, especially during gradient elution.[1]
-
Problem: Impurities in solvents (water, ACN, methanol), buffers, or additives like TFA or formic acid.[4][5] Prolonged use or topping off reservoirs can also introduce contaminants.[1][4]
-
Solution:
-
Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[6]
-
Filter the mobile phase through a 0.22 µm membrane.[7]
-
Thoroughly clean mobile phase bottles or use new ones.[4]
-
Degas the mobile phase to prevent air bubbles, which can appear as small peaks or baseline disturbances.[2][8]
-
B. HPLC System Contamination
Components of the HPLC system can trap and later release compounds, leading to ghost peaks.
-
Problem: Carryover from previous injections, contaminated autosampler needles, worn pump seals, or fouled tubing.[1][2]
-
Solution:
-
Implement a robust needle wash protocol using a strong solvent.[6]
-
Flush the entire system, including the injector and detector cell, with a strong, non-reactive solvent (e.g., isopropanol).[8][9]
-
Insert blank injections between samples in a sequence to help clean the column.[10]
-
Regularly perform preventative maintenance, including replacing pump seals and filters.[9]
-
C. Column Issues
The analytical column itself can be a source of unexpected peaks.
-
Problem: Contaminants from previous samples strongly retained on the column. This is common with highly non-polar retinoids like retinyl esters.[11] A column void or deteriorated packing bed can also cause split or tailing peaks.[12]
-
Solution:
-
Develop a column-washing procedure. For a C18 column used for retinoids, a flush with a strong solvent like isopropanol (B130326) or even dichloromethane (B109758) (if compatible) may be necessary.[11] Always follow the column manufacturer's guidelines for cleaning.
-
Use a guard column to protect the analytical column from strongly retained compounds and particulates.[12]
-
If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Peak Shape & Retention Time Issues
Q1: Why am I seeing a peak for my retinoid in my blank injection?
A1: This is a classic case of "carryover." Retinoids, particularly non-polar species like retinyl palmitate, can be strongly retained by the stationary phase (e.g., C18) and may not be fully eluted during a standard gradient run.[11] They can then elute in a subsequent blank run, appearing as a ghost peak.
-
Troubleshooting Steps:
-
Increase Needle Wash: Use a stronger solvent in your autosampler's needle wash protocol.
-
Column Wash: Implement a more rigorous column wash at the end of each run or sequence. This may involve running a high percentage of a strong organic solvent (like isopropanol) for several column volumes.[11]
-
Check for Contamination: Ensure your blank solvent, vial, and cap are clean.[3]
-
Q2: My retinoid peak is tailing. What is the cause?
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions: Basic compounds can interact with residual acidic silanol (B1196071) groups on silica-based columns.[6] While retinoids are not strongly basic, this can still be a factor. Using a buffered mobile phase can help neutralize these interactions.[6]
-
Column Contamination/Void: Strongly retained contaminants on the column inlet frit or a void in the packing material can distort peak shape.[13] Try flushing the column in the reverse direction (if permitted by the manufacturer) or replacing the column.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing, especially for early-eluting peaks.[12]
Q3: My retinoid peak is split or has a shoulder. What should I do?
A3: Split peaks often indicate a problem at the head of the column or an issue with the sample solvent.
-
Column Inlet Problem: The column inlet frit may be partially blocked, or a void may have formed in the packing material.[9] Removing and replacing a guard column, if used, is a quick check.[13]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[14][15] Whenever possible, dissolve your sample in the initial mobile phase.[14]
-
Co-elution: The split peak might actually be two different, unresolved compounds, such as a retinoid and its isomer or a degradation product.[13] Try adjusting the mobile phase composition or gradient to improve resolution.[8]
Retinoid-Specific Issues
Q4: I see multiple peaks when I inject a single retinoid standard. Why?
A4: Retinoids are susceptible to isomerization and degradation, which can result in the appearance of multiple peaks from a single standard.
-
Isomerization: Retinoids like all-trans-retinol or all-trans-retinoic acid can convert to various cis-isomers (e.g., 9-cis, 13-cis) upon exposure to light or heat.[16][17]
-
Degradation: Retinoids are sensitive to light, heat, oxygen, and acidic/basic conditions, leading to degradation products that will appear as separate peaks.[18][19][20]
-
Preventative Measures:
-
Protect from Light: Handle all samples and standards under yellow or red light and use amber vials.[10][16]
-
Control Temperature: Store stock solutions at -20°C or -80°C and keep samples cool in the autosampler.[10][16] Avoid repeated freeze-thaw cycles.[16]
-
Use Fresh Solutions: Prepare standard solutions fresh and monitor their quality, as even frozen stocks can degrade over months.[10]
-
Caption: Factors leading to retinoid isomerization and degradation.
Data & Protocols
Table 1: Example Retention Times for Retinoids and Isomers
Retention times are highly method-dependent. This table provides an example from a published normal-phase HPLC method to illustrate the separation of common isomers.[16]
| Compound | Retention Time (minutes) |
| Retinyl Esters (RE) | 2.0 |
| Retinyl Acetate | 3.6 |
| 13-cis-Retinoic Acid (13cRA) | 10.9 |
| 9-cis-Retinoic Acid (9cRA) | 12.1 |
| all-trans-Retinoic Acid (atRA) | 13.1 |
| 13-cis-Retinol (13cROL) | 20.9 |
| 9-cis-Retinol (9cROL) | 27.0 |
| all-trans-Retinol (atROL) | 28.9 |
| Source: Adapted from a normal-phase method using a Zorbax SIL column with 0.4% 2-propanol/hexane mobile phase.[16] |
Table 2: Retinoid Stability in Commercial Products
This data highlights the potential for degradation over time, which can be a source of unexpected peaks.
| Condition | Time | Temperature | % Decline in Retinoid Content |
| Long-term | 6 months | 25°C | 0% - 80% |
| Accelerated | 6 months | 40°C | 40% - 100% |
| Source: Stability data from studies on commercial cosmetic products. Degradation was found to be formulation-dependent and followed first-order kinetics. Light exposure caused more significant degradation than temperature.[18][20] |
Protocol: Identifying the Source of a Ghost Peak
This experimental protocol follows a process of elimination to pinpoint the origin of a persistent ghost peak.[3]
-
Objective: To determine if the ghost peak originates from the mobile phase, sample solvent/vial, or system carryover.
-
Procedure: a. Step 1: Gradient Blank (No Injection): Run your standard gradient method without making an injection.
- Result: If the peak appears, the source is within the HPLC system, most likely the mobile phase (especially the aqueous component, 'Solvent A').[3] Proceed to clean/replace mobile phase reservoirs and prepare fresh solvents. b. Step 2: Solvent Blank (Vial + Solvent): If the peak did not appear in Step 1, fill a clean, unused autosampler vial with the same solvent used to dissolve your samples and inject it.
- Result: If the peak appears now, the contamination is coming from your sample solvent or the vial/cap itself.[3] Use a fresh bottle of solvent and new, clean vials. c. Step 3: Carryover Check: If the peak has not appeared in the previous steps, it is likely due to carryover from a preceding sample. Inject a series of 3-5 blank injections after a concentrated sample.
- Result: If the peak appears in the first blank and decreases in size with each subsequent injection, it confirms carryover. Improve the needle wash method and/or add a column wash step to your method.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. tandfonline.com [tandfonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: The Role of CRALBP in 11-cis-retinol Stability and Isomerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Cellular Retinaldehyde-Binding Protein (CRALBP) on the stability and isomerization of 11-cis-retinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CRALBP in the visual cycle?
A1: CRALBP, encoded by the RLBP1 gene, is a crucial 36-kD water-soluble protein that functions as a specific carrier for 11-cis-retinoids within the retinal pigment epithelium (RPE) and Müller glial cells.[1][2][3][4][5] Its primary roles are to:
-
Protect 11-cis-retinoids: CRALBP binds to 11-cis-retinal (B22103) and this compound, shielding them from premature photoisomerization and unwanted enzymatic reactions.[1][6][7] The rate of photoisomerization of 11-cis-retinal when complexed with CRALBP is only 4% of the rate when it is bound to rhodopsin.[1]
-
Facilitate enzymatic reactions: By binding this compound, CRALBP reduces product inhibition of the isomerase RPE65, thereby promoting the efficient conversion of all-trans-retinyl esters to this compound.[7][8] It then chaperones this compound to this compound dehydrogenase (RDH5) for its oxidation to 11-cis-retinal.[4][7][8][9][10]
-
Transport retinoids: CRALBP is involved in the intracellular trafficking of 11-cis-retinoids, ensuring their delivery to the appropriate enzymes and ultimately for transport back to photoreceptor cells.[2][8][11]
Q2: How does CRALBP contribute to the stability of this compound?
A2: CRALBP significantly enhances the stability of this compound by inhibiting its "reverse" isomerization back to all-trans-retinol.[6][12] In vitro studies have demonstrated that while RPE microsomes can catalyze this reverse reaction, the presence of CRALBP, which sequesters this compound, substantially impedes this conversion.[6][12] This protective function is critical for maintaining a ready supply of 11-cis-retinoids for visual pigment regeneration.[6]
Q3: What is the impact of CRALBP deficiency on 11-cis-retinal regeneration?
A3: A deficiency in CRALBP dramatically slows down the visual cycle. Studies on Rlbp1 knockout mice have shown that the regeneration of rhodopsin and the production of 11-cis-retinal are delayed by more than 10-fold following light exposure.[13] This leads to a significant delay in dark adaptation.[7][13] Specifically, RPE-specific knockout of CRALBP slows the maximum velocity (Vmax) of visual chromophore recovery by 15-fold.[14][15] This impairment is primarily due to the accumulation of all-trans-retinyl esters, indicating a bottleneck in the isomerization step from all-trans-retinol to this compound.[13]
Q4: Does CRALBP have different roles in the RPE and Müller cells?
A4: Yes, CRALBP's function appears to be context-dependent. In the RPE, CRALBP is essential for the canonical visual cycle that supplies 11-cis-retinal to both rod and cone photoreceptors.[14][15][16] It discourages the esterification of this compound and promotes its oxidation to 11-cis-retinal.[1] Conversely, in Müller glial cells, which are thought to participate in a cone-specific visual cycle, CRALBP appears to assist in the esterification of this compound into 11-cis-retinyl esters.[1][11] Restoration of CRALBP expression specifically in Müller cells has been shown to rescue the retinal visual cycle and M-cone sensitivity in knockout mice.[17][18]
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in in vitro this compound isomerization assays.
-
Possible Cause: Spontaneous or non-enzymatic "reverse" isomerization of this compound to all-trans-retinol. RPE microsomes themselves can catalyze this reaction, which is enhanced by light exposure.[6][12]
-
Troubleshooting Tip: Ensure all experimental steps involving 11-cis-retinoids are performed under dim red light to prevent photoisomerization.[19] Incorporate purified CRALBP into the assay to sequester and stabilize the newly formed this compound, thus preventing its reverse isomerization and providing a more accurate measurement of the forward reaction.[6]
Issue 2: Low yield of 11-cis-retinal in RPE homogenates after addition of all-trans-retinol.
-
Possible Cause: Product inhibition of the isomerase RPE65 by its product, this compound. Without an acceptor protein, the accumulation of this compound can stall the isomerization process.
-
Troubleshooting Tip: Supplement the reaction mixture with apo-CRALBP. By binding to this compound, CRALBP acts as a sink, effectively removing the product and relieving the inhibition of RPE65, which can significantly enhance the overall production of this compound.[7][8]
Issue 3: Difficulty in measuring the release of 11-cis-retinal from CRALBP.
-
Possible Cause: The high affinity of CRALBP for 11-cis-retinal (Kd ≈ 15-21 nM) makes its release difficult to achieve under standard buffer conditions.[19][20]
-
Troubleshooting Tip: The release of 11-cis-retinal from CRALBP can be facilitated by the presence of acidic lipids.[19] Incubating the CRALBP•11-cis-retinal complex with small unilamellar vesicles (SUVs) containing phosphatidic acid (PA) or phosphatidylserine (B164497) (PS) can induce the release of the retinoid.[19] This can be quantified by measuring the formation of retinal oxime after adding hydroxylamine (B1172632), which can only react with the released, unprotected retinal.[19]
Quantitative Data Summary
Table 1: Binding Affinities and Reaction Kinetics
| Parameter | Value | Context | Reference |
|---|---|---|---|
| CRALBP-Ligand Dissociation Constant (Kd) | |||
| 11-cis-retinal | ~15-21 nM | High-affinity binding | [19][20] |
| This compound | ~53 nM | High-affinity binding | [19][20] |
| 9-cis-retinal | ~51 nM | High-affinity binding | [20] |
| Isomerization Kinetics | |||
| Visual Chromophore Recovery | 15-fold slower | In RPE-specific CRALBP KO mice vs. controls | [14][15] |
| Rhodopsin Regeneration | >10-fold delayed | In global CRALBP KO mice vs. controls | [13] |
| Activation Energy (Reverse Isomerization) | |||
| This compound to all-trans-retinol | 19.5 kcal/mol | In RPE microsomes | [6][12] |
| 13-cis-retinol (B135769) to all-trans-retinol | 20.1 kcal/mol | In RPE microsomes |[6][12] |
Experimental Protocols
Protocol 1: HPLC Analysis of Retinoids in Eye Tissue
This method is adapted from studies characterizing retinoid profiles in wild-type and CRALBP knockout mice.[14]
-
Homogenization: Euthanize dark-adapted mice and immediately enucleate the eyes. Homogenize the whole eye or dissected RPE in a suitable buffer (e.g., phosphate (B84403) buffer with hydroxylamine to form stable retinal oxime derivatives).[7]
-
Extraction: Perform a two-phase extraction using an organic solvent like hexane (B92381). Centrifuge to separate the phases and collect the upper organic layer containing the retinoids. Repeat the extraction for complete recovery.
-
Drying and Resuspension: Evaporate the pooled organic extracts to dryness under a stream of argon or nitrogen. Resuspend the retinoid residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into a normal-phase HPLC system equipped with a silica (B1680970) column. Use a non-polar mobile phase (e.g., a hexane/isopropanol/ethyl acetate (B1210297) gradient) to separate the different retinoid isomers.
-
Detection and Quantification: Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for retinoids (e.g., 325 nm). Identify and quantify peaks by comparing their retention times and spectra to those of authentic retinoid standards.
Protocol 2: In Vitro this compound Isomerization and Stability Assay
This protocol is based on assays demonstrating the protective effect of CRALBP.[6][12]
-
Preparation: Prepare bovine RPE microsomes as a source of isomerase activity. Purify recombinant or native apo-CRALBP. Synthesize or obtain this compound. All steps must be conducted under dim red light.
-
Reaction Setup:
-
Control Group: Incubate this compound with RPE microsomes in a suitable buffer.
-
CRALBP Group: Pre-incubate apo-CRALBP with this compound to allow complex formation, then add the RPE microsomes.
-
-
Incubation: Incubate the reaction mixtures at 37°C in the dark for various time points.
-
Extraction and Analysis: Stop the reaction by adding methanol (B129727) followed by hexane extraction as described in Protocol 1. Analyze the retinoid composition using HPLC to quantify the amounts of remaining this compound and any newly formed all-trans-retinol.
-
Data Interpretation: A significantly lower amount of all-trans-retinol in the CRALBP group compared to the control group demonstrates the protein's ability to stabilize this compound and inhibit reverse isomerization.
Visualizations
Caption: The canonical visual cycle in the RPE and photoreceptor outer segments.
Caption: Workflow of CRALBP's chaperone and protective functions.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. Retinaldehyde-binding protein 1 - Wikipedia [en.wikipedia.org]
- 3. Structural and functional characterization of recombinant human cellular retinaldehyde-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CRALBP supports the mammalian retinal visual cycle and cone vision [jci.org]
- 5. Transcriptional regulation of cellular retinaldehyde-binding protein in the retinal pigment epithelium. A role for the photoreceptor consensus element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of deficiency in the RLBP1-encoded visual cycle protein CRALBP on visual dysfunction in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visual cycle impairment in cellular retinaldehyde binding protein (CRALBP) knockout mice results in delayed dark adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Dominant role for pigment epithelial CRALBP in supplying visual chromophore to photoreceptors. [escholarship.org]
- 16. Dominant role for pigment epithelial CRALBP in supplying visual chromophore to photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRALBP supports the mammalian retinal visual cycle and cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Release of 11-cis-retinal from cellular retinaldehyde-binding protein by acidic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal 9-cis-Retinal Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 11-cis-Retinol and all-trans-Retinol for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of 11-cis-Retinol and all-trans-Retinol, supported by experimental data.
This guide provides a comprehensive comparison of this compound and all-trans-Retinol, two critical isomers of vitamin A. The analysis focuses on their distinct biochemical properties, roles in physiological processes, particularly the visual cycle, and their interactions with key proteins. Quantitative data from various studies are summarized, and detailed experimental protocols for their analysis are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of their functions and interplay.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences between this compound and all-trans-Retinol based on available experimental data.
| Parameter | This compound | all-trans-Retinol | Significance |
| Role in Visual Cycle | Precursor to the chromophore 11-cis-retinal (B22103).[1][2] | Product of 11-cis-retinal photoisomerization; precursor for the synthesis of 11-cis-retinoids in the RPE.[3][4] | This compound is directly upstream of the functional chromophore, while all-trans-Retinol is part of the recycling pathway. |
| Interaction with Rod Opsin | Agonist; can activate transducin.[3] | Agonist; can activate transducin, but is rapidly cleared from the photoreceptor. | Both can activate opsin, but their localization and concentration are tightly regulated to prevent spurious signaling. |
| Interaction with Cone Opsins | Inverse agonist for human red and green cone opsins. | Not a direct inverse agonist for cone opsins. | This compound helps to keep cone opsins inactive in the dark. |
| Isomerization Energetics | Thermally less stable than the all-trans isomer. | Thermally more stable isomer. | The lower stability of the 11-cis form is crucial for its light-induced isomerization in the visual cycle. |
| Activation Energy for Isomerization to all-trans-Retinol | 19.5 kcal/mol (non-enzymatic, in RPE microsomes). | Not applicable. | This value reflects the energy barrier for the reverse isomerization. |
| Substrate for Retinol (B82714) Dehydrogenases (RDHs) | Substrate for this compound dehydrogenases (e.g., RDH5) to form 11-cis-retinal. | Substrate for all-trans-retinol dehydrogenases to form all-trans-retinal. | Specific enzymes regulate the conversion of each isomer. |
| Binding Affinity to Cellular Retinaldehyde-Binding Protein (CRALBP) | Binds with a Kd of ~50 nM. | Does not bind with high affinity. | CRALBP preferentially binds and protects 11-cis-retinoids. |
Experimental Protocols
Quantification of this compound and all-trans-Retinol by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the extraction and quantification of retinol isomers from biological samples. Due to the light and oxygen sensitivity of retinoids, all procedures should be performed under dim red light and in an inert atmosphere (e.g., under nitrogen or argon).
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer.
-
Internal Standard: A known amount of an internal standard (e.g., retinyl acetate) is added to the homogenate for quantification.
-
Saponification (for retinyl esters): To measure total retinol, retinyl esters are hydrolyzed by adding ethanolic potassium hydroxide (B78521) and incubating at room temperature.
-
Liquid-Liquid Extraction: Retinoids are extracted from the aqueous phase using an organic solvent such as hexane. The mixture is vortexed and centrifuged to separate the phases.
-
Drying and Reconstitution: The organic phase containing the retinoids is collected, dried under a stream of nitrogen, and the residue is reconstituted in the HPLC mobile phase.
2. HPLC Analysis:
-
Chromatographic System: A reverse-phase HPLC system is typically used.
-
Column: A C18 column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm) is commonly employed for the separation of retinol isomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid is often used. For example, a linear gradient from 60% acetonitrile to 95% acetonitrile over 5 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Retinoids are detected by UV absorbance at 325 nm.
-
Quantification: The concentration of each retinol isomer is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of pure standards.
Mandatory Visualization
The Visual Cycle
The following diagram illustrates the key steps of the canonical visual cycle, highlighting the roles of this compound and all-trans-Retinol in the regeneration of the visual chromophore, 11-cis-retinal.
References
- 1. The Action of this compound on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol - Wikipedia [en.wikipedia.org]
Validating the Role of 11-cis-Retinyl Esters in Vision: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established and proposed roles of 11-cis-retinyl esters in the visual cycle, contrasting the canonical pathway in the Retinal Pigment Epithelium (RPE) with the more recently described non-canonical pathway in Müller cells. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of this critical aspect of vision.
Introduction
The continuous regeneration of the chromophore 11-cis-retinal (B22103) is fundamental for sustained vision. Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering the visual signal cascade. To maintain light sensitivity, all-trans-retinal must be converted back to its 11-cis isomer through a series of enzymatic reactions known as the visual cycle. 11-cis-retinyl esters have been identified as a key storage form of vitamin A in the eye, particularly crucial for cone-dependent vision in bright light conditions.[1][2] This guide explores the two primary pathways implicated in the metabolism of these essential molecules.
Comparative Analysis of Visual Cycle Pathways
Two distinct pathways for the regeneration of 11-cis-retinal have been described, primarily differing in their cellular location and key enzymatic players. The canonical pathway, extensively studied and well-established, occurs in the RPE and is essential for both rod and cone photoreceptors. A non-canonical pathway, proposed to be particularly important for the rapid regeneration of cone photopigments, is thought to operate within the Müller glial cells of the retina.
Data Presentation
The following tables summarize the key differences and quantitative parameters associated with the canonical (RPE) and non-canonical (Müller Cell) visual cycle pathways.
Table 1: Comparison of the Canonical and Non-Canonical Visual Cycle Pathways
| Feature | Canonical Visual Cycle (RPE) | Non-Canonical Visual Cycle (Müller Cells) |
| Primary Cell Type | Retinal Pigment Epithelium (RPE) Cells | Müller Glial Cells |
| Primary Photoreceptor Supported | Rods and Cones | Primarily Cones |
| Key Isomerase Enzyme | RPE65 (Retinoid Isomerohydrolase) | DES1 (Dihydroceramide Desaturase 1) |
| Substrate for Isomerization | All-trans-retinyl esters | All-trans-retinol |
| Initial Product of Isomerization | 11-cis-retinol | This compound |
| Role of 11-cis-Retinyl Esters | Primary storage form, precursor to this compound | Product of secondary esterification to drive equilibrium |
| Key Esterifying Enzyme | LRAT (Lecithin:retinol acyltransferase) | MFAT (Multifunctional O-acyltransferase) |
| Light Dependency | Light-independent isomerization | Proposed to be light-dependent/enhanced |
| Primary Function | Sustained vision in various light conditions | Rapid regeneration for cone vision in bright light |
Table 2: Quantitative Data on Key Enzymes and Retinoids
| Parameter | Canonical Pathway (RPE) | Non-Canonical Pathway (Müller Cells) | Reference |
| RPE65 Vmax (for this compound synthesis) | Data not available in a comparable format | N/A | |
| DES1 Vmax (for this compound synthesis from all-trans-ROL) | N/A | 4.3 pmol/min/mg | [1] |
| DES1 Vmax (for 13-cis-retinol (B135769) synthesis from all-trans-ROL) | N/A | 1730 pmol/min/mg | [1] |
| RPE65 Inhibitor (Emixustat) IC50 | 4.4 nM | Less potent inhibition | [3] |
| RPE65 Inhibitor (Retinylamine) Kd | 80 nM | N/A | |
| Relative Abundance of 9-cis-RAL (Chicken vs. Mouse Retina) | Low | 26-fold higher in cone-dominant chicken retina | |
| Retinoid Levels in RPE65 Knockout Mice | Accumulation of all-trans-retinyl esters, absence of 11-cis-retinoids | N/A |
Signaling Pathways and Experimental Workflows
Canonical Visual Cycle in the RPE
The canonical visual cycle is a well-elucidated pathway involving both photoreceptor outer segments and the RPE. All-trans-retinal, released after photoactivation, is reduced to all-trans-retinol in the photoreceptors and transported to the RPE. Here, it is esterified to all-trans-retinyl esters by LRAT and then isomerized and hydrolyzed by RPE65 to produce this compound. This is subsequently oxidized to 11-cis-retinal, which is transported back to the photoreceptors to regenerate the visual pigments.
Caption: The canonical visual cycle pathway in the RPE.
Non-Canonical Visual Cycle in Müller Cells
The non-canonical visual cycle is proposed to supplement the RPE pathway, particularly for cones. In this pathway, all-trans-retinol from photoreceptors is taken up by Müller cells and isomerized by DES1 to an equilibrium mixture of cis-retinols, including this compound. The selective esterification of this compound to 11-cis-retinyl esters by MFAT is thought to drive the reaction towards the production of 11-cis-retinoids. This compound is then transported to cones for oxidation to 11-cis-retinal.
Caption: The proposed non-canonical visual cycle in Müller cells.
Experimental Protocols
Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general steps for the extraction and analysis of retinoids from ocular tissues.
Objective: To separate and quantify different retinoid isomers, including retinals, retinols, and retinyl esters.
Materials:
-
Ocular tissue (e.g., retina, RPE)
-
Homogenization buffer (e.g., MOPS buffer with hydroxylamine)
-
Organic solvents: Hexane (B92381), Ethanol (B145695), Ethyl Acetate (HPLC grade)
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with a UV detector and a normal-phase silica (B1680970) column
Procedure:
-
Sample Preparation (under dim red light):
-
Dissect and homogenize the ocular tissue in homogenization buffer. The addition of hydroxylamine (B1172632) is crucial to convert retinals to their more stable oxime derivatives.
-
Add a known amount of internal standard to the homogenate for quantification.
-
-
Extraction:
-
Extract the retinoids from the homogenate using a mixture of ethanol and hexane.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the retinoids.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
Dry the pooled organic extracts under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried retinoid extract in a small volume of the HPLC mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Inject the sample into the HPLC system.
-
Separate the retinoids using a normal-phase silica column with an isocratic or gradient elution of hexane and ethyl acetate.
-
Detect the eluting retinoids using a UV detector at a wavelength of 325 nm for retinols and retinyl esters, and 360 nm for retinal oximes.
-
-
Quantification:
-
Identify the different retinoid peaks based on their retention times compared to known standards.
-
Quantify the amount of each retinoid by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of each retinoid.
-
Caption: Workflow for retinoid analysis by HPLC.
Electroretinography (ERG) for Rod and Cone Function Assessment
This protocol provides a general overview of how to perform ERG to differentiate between rod and cone photoreceptor responses.
Objective: To measure the electrical responses of the retina to light stimuli to assess the function of rod and cone pathways.
Materials:
-
ERG system with a Ganzfeld stimulator
-
Corneal contact lens electrode
-
Reference and ground electrodes
-
Anesthetic and mydriatic eye drops
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and dilate the pupils with a mydriatic agent.
-
Place the corneal contact lens electrode on the cornea, the reference electrode typically on the forehead, and the ground electrode on the ear or tail.
-
-
Dark Adaptation (Scotopic ERG - Rod dominated):
-
Dark-adapt the animal for a minimum of 30 minutes to maximize rod sensitivity.
-
Present a series of single flashes of white or blue light of increasing intensity.
-
Record the resulting electrical responses. The a-wave primarily reflects photoreceptor hyperpolarization, and the b-wave reflects the activity of bipolar cells.
-
-
Light Adaptation (Photopic ERG - Cone dominated):
-
Light-adapt the animal to a steady background light for at least 10 minutes to saturate the rods.
-
Present a series of single flashes of white or red light of increasing intensity superimposed on the background light.
-
Record the cone-driven responses.
-
-
Flicker ERG:
-
Present a flickering light stimulus (e.g., 30 Hz) under photopic conditions. Cones can follow rapid flickering, while rods cannot, providing a specific measure of cone function.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic responses.
-
Compare the results to normative data to assess the relative function of the rod and cone systems.
-
Caption: Logical flow of an ERG experiment.
Conclusion
The validation of the precise roles of 11-cis-retinyl esters in both the canonical and non-canonical visual cycles is an active area of research. While the RPE pathway is well-established as the primary source of 11-cis-retinal for both rods and cones, the Müller cell pathway presents a compelling model for the rapid chromophore regeneration required to sustain cone vision under bright light conditions. The experimental data strongly suggest that 11-cis-retinyl esters are not merely a passive storage form of vitamin A but are dynamically involved in the visual process, particularly in cone-dominant species and under photopic conditions.
Further research, including more detailed kinetic analysis of the enzymes involved and precise quantification of retinoid fluxes between different retinal cell types, will be crucial to fully elucidate the interplay between these two pathways. The development of specific inhibitors for enzymes like DES1 and MFAT will also provide powerful tools to dissect their respective contributions to vision. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further validating and understanding the multifaceted role of 11-cis-retinyl esters in vision.
References
The Enzymatic Origins of 11-cis-Retinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 11-cis-retinoids is a cornerstone of vision, enabling the regeneration of visual pigments essential for light detection. This guide provides a comparative analysis of the key enzymes responsible for this critical biochemical pathway, offering supporting experimental data, detailed protocols, and a visual representation of the enzymatic cascade. Understanding the nuances of these enzymatic players is paramount for developing therapeutic strategies for a range of retinal diseases.
Core Enzymatic Players in 11-cis-Retinoid Synthesis
The conversion of all-trans-retinyl esters to the vital chromophore precursor, 11-cis-retinol, is a two-step enzymatic process primarily occurring in the retinal pigment epithelium (RPE). The key enzymes involved are RPE65, an isomerohydrolase, and a group of this compound dehydrogenases (RDHs), with RDH5 being a principal contributor. While RPE65 is the rate-limiting enzyme in this pathway, other RDHs, such as RDH10 and RDH11, exhibit overlapping and compensatory roles.
Comparative Enzymatic Performance
The following table summarizes the available quantitative data on the enzymatic activity of the key players in 11-cis-retinoid synthesis. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions.
| Enzyme | Substrate(s) | Product(s) | Key Kinetic Parameters | Cofactor Preference | Source Organism/System |
| RPE65 | All-trans-retinyl esters | This compound | Km: 3.7 µM kcat: 1.45 x 10⁻⁴ s⁻¹ | Fe²⁺ (as a cofactor) | Chicken (purified) |
| RDH5 | This compound, 9-cis-retinol | 11-cis-retinal, 9-cis-retinal | Vmax (WT): 98.5 pmol/min/µg Vmax (Met253Arg mutant): 1.8 pmol/min/µg | NAD⁺[1][2] | Feline (recombinant)[3] |
| RDH10 | This compound, All-trans-retinol, 9-cis-retinol | 11-cis-retinal, All-trans-retinal, 9-cis-retinal | Specific Activity (with this compound): - 69.44 pmol/mg/min (NAD⁺) - 9.66 pmol/mg/min (NADP⁺) | Prefers NAD⁺ for this compound oxidation[4][5] | Human (recombinant) |
| RDH11 | This compound, All-trans-retinal, 9-cis-retinal | 11-cis-retinal, All-trans-retinol, 9-cis-retinol | Catalyzes reduction of retinals ~50-fold more efficiently than retinol (B82714) oxidation in vitro. | NADPH | Mouse (in vitro) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of the key enzymes in 11-cis-retinoid synthesis.
RPE65 Isomerohydrolase Activity Assay (In Vitro)
This protocol is adapted from studies utilizing cell lysates expressing RPE65.
1. Cell Culture and Lysate Preparation:
-
Culture 293A-LRAT cells (HEK293 cells stably expressing Lecithin:Retinol Acyltransferase) in appropriate media.
-
Transfect cells with a plasmid expressing the RPE65 of interest (e.g., human or chicken). Use a negative control transfection (e.g., a plasmid expressing a fluorescent protein).
-
After 48 hours, harvest the cells and lyse them by sonication in a reaction buffer (e.g., 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino)propane, pH 8.0, 100 mM NaCl).
2. Isomerohydrolase Reaction:
-
Use all-trans-[11,12-³H]retinol as the substrate.
-
In a reaction tube, combine the cell lysate with the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) in the dark.
3. Retinoid Extraction and Analysis:
-
Stop the reaction by adding methanol.
-
Extract the retinoids from the reaction mixture using an organic solvent like hexane.
-
Separate and quantify the different retinoid isomers (all-trans-retinol, this compound, and retinyl esters) using High-Performance Liquid Chromatography (HPLC) with a normal-phase column.
-
Detect the radiolabeled retinoids using a flow-through scintillation counter connected to the HPLC system.
-
Calculate the isomerohydrolase activity based on the amount of 11-cis-[³H]retinol produced per unit of time and protein concentration.
This compound Dehydrogenase (RDH) Activity Assay
This protocol is a general method for measuring RDH activity using RPE microsomes.
1. Preparation of RPE Microsomes:
-
Isolate RPE tissue from animal eyes (e.g., bovine or mouse).
-
Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Dehydrogenase Reaction (Reduction of Retinal):
-
The reaction mixture should contain MES buffer (pH 5.5), dithiothreitol (B142953) (DTT), and a radiolabeled cofactor (e.g., pro-R-[4-³H]NADH or pro-S-[4-³H]NADPH).
-
Add the RPE microsomes to the reaction mixture.
-
Initiate the reaction by adding the retinal substrate (e.g., 11-cis-retinal, all-trans-retinal).
-
Incubate at 34-37°C for a specified time.
3. Product Quantification:
-
Monitor the production of [15-³H]retinol. This can be achieved through a phase partition assay where the radiolabeled retinol is separated from the aqueous phase containing the unreacted cofactor.
-
Alternatively, the retinoid products can be extracted and analyzed by HPLC as described in the RPE65 assay protocol.
-
Calculate the RDH activity as the amount of retinol produced per minute per milligram of protein.
Visualizing the Enzymatic Pathway
The following diagram illustrates the core enzymatic steps in the synthesis of 11-cis-retinoids within the retinal pigment epithelium.
References
- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Retinoid Metabolism in Rod- vs. Cone-Dominated Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of retinoid metabolism in rod- and cone-dominated species, supported by experimental data. Understanding these differences is crucial for developing targeted therapies for retinal diseases affecting specific photoreceptor types.
Executive Summary
Vertebrate vision relies on the continuous regeneration of the chromophore 11-cis-retinal (B22103), a process known as the retinoid cycle. While this cycle is fundamentally conserved, significant differences exist in the metabolic pathways supporting rod and cone photoreceptors, largely dictated by their distinct functional roles. Rods, responsible for scotopic (low-light) vision, exhibit a slower, high-efficiency retinoid cycle primarily operating through the retinal pigment epithelium (RPE). In contrast, cones, which mediate photopic (daylight) and color vision, require a more rapid regeneration of 11-cis-retinal to function under bright and rapidly changing light conditions.[1] This has led to the evolution of a secondary, cone-specific visual cycle involving Müller glial cells.[1][2] This guide delves into the quantitative and qualitative distinctions between these two systems.
Data Presentation: Quantitative Comparison of Key Enzymes and Processes
The following tables summarize key quantitative differences in retinoid metabolism between rod- and cone-dominated systems.
| Parameter | Rod-Dominant Species/Cells | Cone-Dominant Species/Cells | Fold Difference (Cone/Rod) | Species/Model | Reference |
| RPE65 Isomerase Activity | Lower | 11.7-fold higher | ~12x | Bovine (rod) vs. Chicken (cone) RPE | [3] |
| Recombinant RPE65 Activity | Lower | 7.7-fold higher | ~8x | Human (rod-dominant) vs. Chicken (cone-dominant) | [3] |
| all-trans-retinal Reduction Rate | 0.24 - 0.55 min⁻¹ (human); 0.38 ± 0.08 min⁻¹ (macaque) | ~1.8 min⁻¹ (human); 4.0 ± 1.1 min⁻¹ (macaque) | ~3-10x | Human, Macaca fascicularis | |
| RDH8 Activity in Outer Segments | Lower | >30-fold higher | >30x | Carp | |
| 11-cis-retinol to 11-cis-retinal Conversion | Low (NADP+ dependent) | >50-fold higher (ALOL coupling) | >50x | Carp |
Table 1: Comparison of Enzyme Activities and Reaction Rates.
| Retinoid | Rod-Dominant Retina (e.g., Mouse) | Cone-Dominant Retina (e.g., Ground Squirrel) | Key Observation | Reference |
| Retinyl-aldehydes | Enriched | Lower levels | Reflects high concentration of visual pigment in rods. | |
| 11-cis-retinyl esters | Lower levels | Enriched | Proposed to be preferentially used in cone vision. | |
| all-trans-retinyl esters | Lower levels | Enriched | Substrate for the cone-specific visual cycle. |
Table 2: Relative Abundance of Retinoid Species.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying retinoid metabolism.
Canonical Rod Visual Cycle
Cone-Specific Visual Cycle
Experimental Workflow Diagram
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Analysis of Retinoids
This protocol is adapted for the analysis of retinol (B82714) and retinyl esters in mouse retinal tissue.
a. Sample Preparation:
-
Euthanize mice and enucleate eyes under dim red light.
-
Dissect the retina from the RPE/choroid in ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM MOPS in 50% ethanol).
-
Add hydroxylamine (B1172632) to form retinal oximes, which stabilizes the retinaldehyde.
-
Extract retinoids with an organic solvent like hexane.
-
Dry the organic phase under a stream of nitrogen.
b. HPLC Analysis:
-
Reconstitute the dried retinoid extract in the HPLC mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the retinoids.
-
Detect retinoids using a UV-Vis or photodiode array detector at their characteristic absorption maxima (e.g., 325 nm for retinols and retinyl esters, ~360 nm for retinal oximes).
-
Quantify the amount of each retinoid by comparing the peak area to a standard curve of known concentrations.
Isolation of Photoreceptor Outer Segments
This protocol describes a common method for isolating rod and cone outer segments from bovine retina.
-
Obtain fresh bovine eyes and dissect the retinas in a sucrose-based homogenization buffer under dim red light.
-
Gently shake the retinas in the buffer to detach the outer segments.
-
Filter the suspension to remove larger retinal debris.
-
Layer the filtered suspension onto a continuous or discontinuous sucrose (B13894) density gradient.
-
Centrifuge at high speed (e.g., 25,000 x g) for 1 hour at 4°C.
-
The outer segments will band at a specific density. Carefully collect this band.
-
Wash the collected outer segments in buffer to remove the sucrose and pellet by centrifugation.
Electroretinography (ERG)
ERG is a non-invasive technique to assess the function of rods and cones in live animals.
-
Dark-adapt the animal overnight.
-
Anesthetize the animal and place it on a heated platform to maintain body temperature.
-
Place a corneal electrode on the eye, a reference electrode under the skin of the head, and a ground electrode in the tail.
-
Scotopic ERG (Rod-dominated response): In complete darkness, present single flashes of increasing light intensity. The resulting a-wave originates from photoreceptors, and the b-wave from bipolar cells.
-
Photopic ERG (Cone-dominated response): After a period of light adaptation to saturate the rods, present light flashes. The responses will primarily reflect cone pathway activity.
-
Record and analyze the amplitude and implicit time of the a- and b-waves to assess photoreceptor and bipolar cell function.
Western Blotting for Retinal Proteins
This protocol outlines the steps for detecting and quantifying key retinoid cycle enzymes.
-
Protein Extraction: Homogenize retinal or RPE tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RPE65, anti-RDH8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Quantification: Densitometry analysis of the protein bands can be used to quantify relative protein levels, often normalized to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the gene expression levels of retinoid cycle components.
-
RNA Extraction: Isolate total RNA from retinal or RPE tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target genes (e.g., RPE65, RDH8) and a reference gene (e.g., GAPDH), and a fluorescent dye like SYBR Green.
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which measures the fluorescence at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene and calculate the relative gene expression using the ΔΔCt method.
Conclusion
The metabolic pathways supporting vision in rod- and cone-dominated species are distinctly adapted to their respective functional demands. Cones, with their requirement for rapid visual pigment regeneration in bright light, possess a specialized, faster retinoid cycle that complements the canonical pathway operating in both rods and cones. This is reflected in the higher specific activity of key enzymes like RPE65 in cone-dominant species and the presence of a unique cone-specific visual cycle involving Müller cells. These differences have significant implications for understanding the pathophysiology of retinal diseases that preferentially affect either rods or cones and for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a framework for further investigation into these fascinating and clinically relevant metabolic distinctions.
References
Cross-Validation of 11-cis-Retinol Quantification Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in vision research and related therapeutic areas, the accurate quantification of 11-cis-retinol is paramount. This retinoid isomer is a critical component of the visual cycle, and its precise measurement is essential for understanding retinal health and disease. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. Detailed experimental protocols for sample preparation and analysis are also provided, alongside visual workflows to facilitate understanding and implementation.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics for each method. It is important to note that while data for various retinoids is available, this comparison focuses on performance characteristics relevant to this compound, drawing from studies on similar isomers where direct data is limited.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~3.5 - 4.5 pmol[1] | ~5 - 10 fmol[2] |
| Limit of Quantification (LOQ) | ~10 - 15 pmol (estimated from LOD) | ~20 fmol |
| Linearity (Correlation Coefficient) | >0.99[3] | >0.98 - 0.999 |
| Precision (Intra- & Inter-day %CV) | 5.9 - 11.0% | <10 - 15% |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% |
| Selectivity | Moderate; susceptible to interference from other isomers and matrix components. | High; mass-based detection provides excellent specificity. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample handling and preparation due to its sensitivity to light and oxidation. All procedures should be performed under dim red light.
Sample Preparation from Retinal Tissue
-
Homogenization: Dissect the retinal tissue on ice and immediately homogenize it in a cold buffer (e.g., phosphate-buffered saline) containing an antioxidant like butylated hydroxytoluene (BHT).
-
Extraction:
-
Add ice-cold methanol (B129727) to the homogenate to precipitate proteins.
-
Perform a liquid-liquid extraction by adding a non-polar solvent such as hexane (B92381).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the retinoids.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for the respective chromatographic analysis.
-
Method 1: HPLC-UV Quantification
This method is well-suited for applications where this compound concentrations are relatively high and the sample matrix is not overly complex. Normal-phase chromatography is often preferred for the superior separation of retinoid isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of ethyl acetate (B1210297) in hexane (e.g., 4-10% ethyl acetate).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at approximately 318-325 nm, the characteristic absorption maximum for this compound.
-
Quantification: Based on a calibration curve generated from authentic this compound standards.
Method 2: LC-MS/MS Quantification
LC-MS/MS is the method of choice for studies requiring high sensitivity and specificity, particularly when analyzing samples with low endogenous levels of this compound or complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small percentage of a modifier like formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: Based on the ratio of the peak area of this compound to that of a stable isotope-labeled internal standard, against a calibration curve.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the key steps in each quantification method.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. HPLC-UV offers a cost-effective and straightforward approach suitable for samples with higher concentrations of the analyte. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for detecting trace amounts of this compound in complex biological matrices and for studies demanding the highest level of accuracy. The selection of the most appropriate method should be guided by the specific research question, sample availability, and the required analytical performance. This guide provides the necessary information to make an informed decision and to implement a robust and reliable quantification of this compound.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rod Opsin Agonists: 11-cis-Retinol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-cis-retinol and other retinoid molecules in their ability to activate rod opsin, the primary light-sensitive protein in rod photoreceptor cells responsible for vision in low light conditions. The information presented is supported by experimental data to aid in research and drug development efforts targeting the visual cycle.
Overview of Rod Opsin Activation
The activation of rod opsin is the initial step in the visual transduction cascade. In its inactive state, opsin is covalently bound to the chromophore 11-cis-retinal (B22103), forming rhodopsin. Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering a conformational change in opsin that leads to the activation of the G protein transducin and initiates a signaling cascade resulting in vision.[1][2][3][4] While 11-cis-retinal is the canonical inverse agonist that keeps opsin inactive in the dark, other retinoid molecules can act as agonists, directly activating opsin without the need for light.[1] Understanding the efficacy of these alternative agonists is crucial for developing therapies for retinal diseases.
Comparative Analysis of Rod Opsin Agonists
Experimental evidence demonstrates that several retinoid isomers can modulate the activity of rod opsin. The primary measure of activation is the ability of the opsin-agonist complex to catalyze the exchange of GDP for GTP on transducin. The following table summarizes the activity of key retinoids on rod opsin.
| Retinoid | Role | Potency of Transducin Activation | Notes |
| 11-cis-Retinal | Inverse Agonist | Decreases basal transducin activation | The native chromophore that forms rhodopsin and keeps it inactive in the dark. |
| all-trans-Retinal | Agonist | Most potent agonist | Formed upon photoisomerization of 11-cis-retinal; its rapid reduction to all-trans-retinol in photoreceptors is a protective mechanism to prevent continuous activation. |
| This compound | Agonist | Stronger agonist than all-trans-retinol, but less potent than all-trans-retinal | Its oxidation to 11-cis-retinal occurs in the retinal pigment epithelium, preventing spurious activation of opsin in the rod cell. A significantly higher concentration of this compound is required to achieve the same level of transducin activation as all-trans-retinal. |
| all-trans-Retinol | Agonist | Least potent agonist | The product of all-trans-retinal reduction in the photoreceptor before transport to the retinal pigment epithelium. |
Signaling Pathway and Experimental Workflow
The activation of rod opsin by an agonist initiates a G protein-coupled receptor (GPCR) signaling cascade. The general workflow for assessing agonist activity involves measuring the rate of transducin activation.
Caption: The signaling cascade initiated by an agonist binding to rod opsin.
Caption: A typical workflow for measuring transducin activation by rod opsin agonists.
Experimental Protocols
Transducin Activation Assay
This assay measures the ability of a retinoid to activate rod opsin by quantifying the rate of GTPγS binding to transducin.
Materials:
-
Bovine rod outer segment (ROS) membranes containing opsin
-
Purified bovine rod transducin
-
Test retinoids (e.g., this compound, all-trans-retinal, all-trans-retinol, 11-cis-retinal) dissolved in ethanol
-
[³⁵S]GTPγS (radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate))
-
Assay buffer: 10 mM MES (pH 6.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM dithiothreitol
-
Filter membranes (nitrocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ROS membranes (e.g., 4 nM opsin), and purified transducin (e.g., 2.5 µM).
-
Add the test retinoid to the desired final concentration (e.g., 20 µM). Incubate the mixture in the dark.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 3.0 µM).
-
At various time points, take aliquots of the reaction mixture and filter them through nitrocellulose membranes. The membranes will bind transducin and any [³⁵S]GTPγS bound to it.
-
Wash the filters with assay rinse buffer (e.g., 10 mM Tris pH 6.4, 100 mM NaCl, 5 mM MgCl₂) to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The rate of increase in radioactivity corresponds to the rate of transducin activation by the opsin-retinoid complex.
The Visual Cycle and the Role of this compound
The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal to sustain vision. The distinct locations of key steps in this cycle are critical for preventing unwanted activation of rod opsin.
Caption: The canonical visual cycle illustrating the regeneration of 11-cis-retinal.
As the diagram illustrates, the conversion of all-trans-retinol to this compound and the subsequent oxidation to 11-cis-retinal occur within the retinal pigment epithelium, not the rod photoreceptor cell. This spatial separation is crucial because this compound is a potent agonist for rod opsin. Were this compound to be present in the rod cell, it could bind to opsin and trigger the visual cascade in the absence of light, leading to a desensitized state and interfering with the rod's function as a highly sensitive dim light detector.
Conclusion
While this compound can act as an agonist for rod opsin, its potency is lower than that of all-trans-retinal. The compartmentalization of the visual cycle, specifically the oxidation of this compound in the retinal pigment epithelium, is a key physiological mechanism to prevent spurious activation of rod photoreceptors. For drug development purposes, understanding the varying agonistic and inverse agonistic properties of different retinoids on rod opsin is essential for designing molecules that can modulate the visual cycle for therapeutic benefit. The transducin activation assay provides a robust method for quantifying the efficacy of such compounds.
References
- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-cis- and all-trans-retinols can activate rod opsin: rational design of the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural View of G Protein-Coupled Receptor Signaling in the Retinal Rod Outer Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Comparative Analysis of 11-cis-retinal and all-trans-retinal in Lipofuscin Formation
For Researchers, Scientists, and Drug Development Professionals
Lipofuscin, a complex mixture of lipids and proteins, accumulates in the retinal pigment epithelium (RPE) with age and is implicated in the pathogenesis of degenerative retinal diseases such as age-related macular degeneration (AMD) and Stargardt disease.[1][2] A major component of RPE lipofuscin consists of bis-retinoid compounds, notably A2E, which are derived from retinaldehydes.[1][3] This guide provides a detailed comparison of the roles of two key retinal isomers, 11-cis-retinal (B22103) and all-trans-retinal (B13868), in the formation of lipofuscin, supported by experimental data.
Core Comparison: 11-cis-retinal is the Primary Precursor to Lipofuscin
Under normal physiological conditions, evidence strongly suggests that 11-cis-retinal is the primary originator of RPE lipofuscin and its cytotoxic component, A2E .[1][3] While both 11-cis-retinal and all-trans-retinal can generate bis-retinoids in vitro, their fates within the photoreceptor outer segments differ significantly.[3][4]
The key differentiating factor is the enzyme retinol dehydrogenase 8 (RDH8) , which is present in rod photoreceptor outer segments. RDH8 efficiently reduces all-trans-retinal to all-trans-retinol, a crucial step in the visual cycle that detoxifies the photoreactive all-trans-retinal.[4] Conversely, 11-cis-retinal is not a substrate for RDH8.[3][4] This metabolic asymmetry means that any excess 11-cis-retinal that is not bound to opsin is more available to undergo the chemical reactions that lead to the formation of lipofuscin precursors.[1][4]
Studies have shown that in metabolically intact rod photoreceptors, the addition of 11-cis-retinal leads to a significant increase in lipofuscin precursor fluorophores, whereas the addition of all-trans-retinal does not.[2] Furthermore, the accumulation of lipofuscin and A2E in wild-type mice reared in either cyclic light or complete darkness is broadly similar, indicating that the light-induced release of all-trans-retinal is not the principal driver of lipofuscinogenesis.[2][3]
Quantitative Data from Experimental Models
The most direct evidence for the differential roles of these isomers comes from studies using mice deficient in RDH8 (Rdh8-/-). In these mice, the clearance of all-trans-retinal is impaired, allowing for a maximized contribution to bis-retinoid formation. Even under these conditions, the contribution of all-trans-retinal is modest.
| Experimental Model | Condition | A2E Accumulation Rate (vs. Dark-Reared Rdh8-/-) | RPE Lipofuscin Accumulation Rate (vs. Dark-Reared Rdh8-/-) | Reference |
| Rdh8-/- Mice | Cyclic Light | ~1.5 times faster | ~2.0 times faster | [3][5] |
| Rdh8-/- Mice | Darkness | Baseline | Baseline | [3][5] |
| Wild-Type Mice | Cyclic Light vs. Darkness | Broadly similar accumulation rates | Broadly similar accumulation rates | [2][3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathways of the retinal isomers and the logical basis for the predominant role of 11-cis-retinal in lipofuscin formation.
Caption: Metabolic fate of retinal isomers in the visual cycle.
Caption: Experimental logic for comparing retinal isomers.
Experimental Protocols
The findings presented are based on well-established experimental methodologies. Below are summaries of the key protocols used in the cited research.
Animal Models and Rearing Conditions
-
Subjects: Wild-type (e.g., C57Bl/6), Rdh8-/-, and Abca4-/- mice of various ages.[2][3]
-
Rearing: Mice are raised in either complete darkness or a cyclic light environment (e.g., 12 hours light, 12 hours dark) for specified periods (e.g., up to 6 months).[3] This allows for the comparison of lipofuscin accumulation under conditions of basal versus light-stimulated retinal flux.
Quantification of A2E
-
Tissue Extraction: RPE-choroid tissues are dissected from enucleated eyes.
-
Solvent Extraction: Tissues are homogenized in a chloroform-methanol solution to extract lipids and retinoids, including A2E.
-
HPLC Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) with UV-visible absorption spectroscopy.
-
Quantification: A2E is identified by its characteristic retention time and absorption spectrum, and its quantity is determined by comparing the peak area to a standard curve of known A2E concentrations.[2][3]
Measurement of RPE Lipofuscin Fluorescence
-
Sample Preparation: Whole eyecups are flattened with the RPE side up.
-
Fluorescence Microscopy: The flattened eyecups are imaged using a fluorescence microscope.
-
Image Acquisition: Fluorescence is measured using specific excitation and emission wavelengths (e.g., excitation at 488 nm; emission between 565–725 nm) to capture the autofluorescence of lipofuscin.[3][5]
-
Analysis: The intensity of the fluorescence signal is quantified using image analysis software to provide a relative measure of lipofuscin accumulation.
Conclusion and Implications for Drug Development
-
Therapeutic Targets: Therapeutic strategies aimed at reducing lipofuscin accumulation should focus on the pathways involving 11-cis-retinal. This could include modulating the supply of 11-cis-retinal to the photoreceptors or inhibiting the specific chemical reactions that lead from excess 11-cis-retinal to bis-retinoid formation.
-
Visual Cycle Modulation: Interventions that target the visual cycle must be carefully designed. While reducing the overall flux of retinoids can decrease lipofuscin formation, it may also impair dark adaptation and overall visual function, as seen in some clinical trials.[6] The ideal therapeutic would selectively reduce the non-enzymatic side reactions of 11-cis-retinal without disrupting its crucial role in regenerating rhodopsin.
Understanding the differential roles of these two retinal isomers is paramount for developing targeted and effective therapies to combat retinal diseases associated with lipofuscin accumulation.
References
- 1. The 11-cis Retinal Origins of Lipofuscin in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipofuscin and N-retinylidene-N-retinylethanolamine (A2E) accumulate in retinal pigment epithelium in absence of light exposure: their origin is 11-cis-retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Ocular Receptors: Unraveling the Differential Effects of 11-cis-Retinol on Cone and Rod Opsins
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research reveals a striking divergence in the molecular interaction of 11-cis-retinol with cone and rod opsins, the light-sensitive proteins fundamental to vision. This guide synthesizes key findings, presenting a comparative overview for researchers, scientists, and drug development professionals. The data underscores distinct signaling roles and metabolic pathways for this compound in the two major types of photoreceptor cells, with significant implications for understanding visual physiology and developing novel therapeutic strategies for retinal diseases.
At a Glance: this compound's Dueling Roles
| Feature | Cone Opsins (Red & Green) | Rod Opsin | Cone Opsin (Blue) |
| Effect of this compound | Inverse Agonist | Agonist | No Significant Effect |
| Pigment Regeneration with this compound | Yes, cones can oxidize this compound to 11-cis-retinal | No, pigment is not formed | Pigment regeneration observed in salamander blue cones |
| Impact on Opsin Activity | Deactivates the opsin, reducing basal activity | Activates the opsin in the absence of light | Little to no effect on activity |
Deep Dive: Quantitative Analysis of Opsin Activity
The interaction of this compound with rod and cone opsins has been quantified using in vitro transducin activation assays. These experiments measure the ability of the opsin to activate its G-protein partner, transducin, as an index of its activity.
Rod Opsin Activation:
In rod opsins, this compound acts as an agonist, meaning it activates the opsin, initiating the phototransduction cascade even in the absence of light. While a specific half-maximal effective concentration (EC50) for this compound on rod opsin is not consistently reported in the literature, studies indicate its potency is lower than that of all-trans-retinal (B13868). For comparison, all-trans-retinal has a reported EC50 of approximately 53 nM, while all-trans-retinol has an EC50 of approximately 6 µM[1]. The agonist activity of this compound on rod opsin suggests that its presence in the rod outer segment in the dark could lead to spurious signaling and a desensitized state[1].
Cone Opsin Inhibition:
Conversely, for red and green cone opsins, this compound functions as an inverse agonist[2][3]. This means it binds to the opsin and reduces its basal or constitutive activity, effectively turning it off. This deactivation is a key difference from its effect on rod opsins. To date, specific half-maximal inhibitory concentration (IC50) values for this compound on red and green cone opsins have not been prominently reported in the reviewed literature. For blue cone opsin, this compound has been observed to have no significant effect on its activity[2].
Visualizing the Signaling Pathways
The differential effects of this compound on rod and cone opsins are rooted in their respective signaling cascades.
Experimental Corner: Methodologies for Opsin Analysis
The characterization of this compound's effects on opsins relies on sophisticated in vitro and ex vivo techniques.
Opsin Expression and Purification
Objective: To produce sufficient quantities of pure rod and cone opsins for in vitro functional assays.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the human rod or cone opsin of interest is synthesized and cloned into a mammalian expression vector, often with a C-terminal tag (e.g., 1D4) for purification.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or COS cells are cultured under standard conditions. The expression vector containing the opsin gene is then transfected into the cells using a suitable method, such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.
-
Cell Harvesting and Membrane Preparation: After a post-transfection period to allow for protein expression, the cells are harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized to lyse the cells. The cell lysate is then centrifuged to pellet the cellular debris, and the supernatant containing the membranes is collected.
-
Solubilization: The membrane fraction is resuspended in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to solubilize the membrane-bound opsin.
-
Immunoaffinity Chromatography: The solubilized opsin is purified using immunoaffinity chromatography. The 1D4-tagged opsin binds to a column containing immobilized 1D4 monoclonal antibody. After washing to remove non-specifically bound proteins, the pure opsin is eluted from the column.
Transducin Activation (GTPγS Binding) Assay
Objective: To measure the level of G-protein (transducin) activation by an opsin in the presence of a ligand.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified opsin, purified transducin (in its GDP-bound state), and a buffer containing GTPγS labeled with a radioactive isotope (³⁵S).
-
Ligand Addition: The ligand of interest (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no ligand is also prepared to measure the basal activity of the opsin.
-
Initiation of Reaction: The reaction is initiated by the addition of the opsin preparation and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination of Reaction: The reaction is stopped by adding a cold stop solution.
-
Filtration: The reaction mixture is rapidly filtered through a nitrocellulose membrane. The activated transducin (now bound to GTPγS) is retained on the filter, while the unbound GTPγS passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. This radioactivity is directly proportional to the amount of activated transducin.
-
Data Analysis: The data is analyzed to determine the EC50 (for agonists) or IC50 (for inverse agonists) of the ligand.
Single-Photoreceptor Microspectrophotometry
Objective: To measure the absorbance spectrum of the visual pigment within a single photoreceptor outer segment and to monitor pigment regeneration.
Protocol:
-
Retinal Preparation: A retina is dissected from an animal model (e.g., salamander) and a small piece is placed in a perfusion chamber on the stage of a microspectrophotometer.
-
Photoreceptor Identification: Individual rod or cone outer segments are identified under infrared illumination.
-
Spectral Measurement: A beam of light is passed through the outer segment, and the transmitted light is measured at different wavelengths to obtain an absorbance spectrum.
-
Bleaching: The photoreceptor is exposed to a bright light to bleach the visual pigment.
-
Regeneration Solution Application: A solution containing the retinoid of interest (e.g., this compound) is perfused into the chamber.
-
Monitoring Regeneration: Absorbance spectra are recorded at various time points after the application of the retinoid to monitor the regeneration of the visual pigment.
-
Data Analysis: The change in the peak absorbance of the visual pigment over time is analyzed to determine the rate of pigment regeneration.
Conclusion and Future Directions
The distinct actions of this compound on cone and rod opsins highlight fundamental differences in the visual cycle and signaling regulation between these two photoreceptor types. While cones can utilize this compound for pigment regeneration, rods cannot, and are instead activated by it in a light-independent manner. These findings are critical for understanding the mechanisms of dark and light adaptation and have profound implications for the development of therapeutics for retinal diseases. Future research should focus on elucidating the precise molecular determinants of this differential sensitivity and on obtaining quantitative IC50 values for the inverse agonistic effect of this compound on cone opsins to provide a more complete picture of its physiological role.
References
Validating Cone-Specific Oxidation of cis-Retinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and supporting data for validating the cone-specific oxidation of cis-retinol. This critical step in the retina visual cycle is essential for rapid cone dark adaptation and overall visual function.
The regeneration of 11-cis-retinal (B22103), the chromophore of visual pigments, occurs through two primary pathways: the canonical retinal pigment epithelium (RPE) visual cycle and a more recently discovered, cone-specific retina visual cycle.[1] The latter pathway involves the synthesis of 11-cis-retinol in Müller cells, which is then supplied to cones for oxidation to 11-cis-retinal within their outer segments.[1] This cone-specific enzymatic step is a key area of investigation for understanding cone physiology and developing therapies for retinal diseases.
Comparative Analysis of Key Enzymes
While the precise enzyme responsible for cone-specific cis-retinol oxidation remains under investigation, several candidates have been proposed and studied. The following table summarizes the key players and their known characteristics.
| Enzyme | Location | Substrate Preference | Cofactor Preference | Key Findings |
| Retinol (B82714) Dehydrogenase 8 (RDH8) | Rod and Cone Outer Segments | Primarily all-trans-retinal (B13868) (reductase activity) | NADPH | Deletion of RDH8 in mice blocks cis-retinol-dependent sensitivity recovery in M-cones, suggesting a role in oxidation. However, its presence in rods and primary reductase function complicate its role as the sole cone-specific oxidase.[1] |
| retSDR1 | Cone Outer Segments | all-trans-retinal (reductase activity) | NADP(H) | A cone-specific enzyme that is thought to be analogous to RDH8 in reducing all-trans-retinal. Its role in cis-retinol oxidation is not well-established.[2] |
| RDH13L | Fish Cone Inner Segments | cis-retinol | NADP+ or hydrophobic aldehydes | A cone-specific oxidase identified in carp, but not present in mammals.[1] |
Experimental Validation: A Methodological Comparison
Validating the cone-specific oxidation of cis-retinol requires a combination of functional assays and biochemical analyses. Below is a comparison of key experimental approaches, their principles, and typical outcomes.
| Experimental Technique | Principle | Typical Application in Validating Cone-Specific Oxidation | Key Quantitative Data Obtained |
| Electroretinography (ERG) | Measures the electrical response of the retina to light stimuli. | Assesses the rate of cone dark adaptation in wild-type vs. knockout mouse models (e.g., Rdh8-/-) following a bleaching light stimulus. | a-wave and b-wave amplitudes and implicit times, providing a measure of photoreceptor and bipolar cell function, respectively. Slower recovery in knockout models suggests impaired chromophore regeneration. |
| Single-Cell Suction Recording | Records the photoresponse of individual photoreceptor cells. | Measures the recovery of photosensitivity in isolated cones after bleaching and subsequent application of cis-retinols (e.g., 9-cis-retinol). | Fold-recovery of sensitivity, time course of recovery. Demonstrates that cones, but not rods, can utilize cis-retinol for pigment regeneration. |
| Microspectrophotometry (MSP) | Measures the absorption spectra of visual pigments in single photoreceptor outer segments. | Directly observes the regeneration of cone visual pigment after bleaching and application of cis-retinol. | Changes in peak absorbance and spectral properties, confirming the formation of functional visual pigment from the cis-retinol precursor. |
| Enzyme Kinetic Assays | Measures the rate of an enzyme-catalyzed reaction in vitro using purified enzymes or cell lysates. | Determines the kinetic parameters (Vmax, Km) of candidate enzymes (e.g., RDH8) with cis-retinol as a substrate. | Vmax (maximum reaction velocity) and Km (Michaelis constant), providing a direct measure of the enzyme's efficiency in oxidizing cis-retinol. |
Signaling and Experimental Workflows
To visualize the key pathways and experimental procedures, the following diagrams are provided.
Figure 1: Comparison of the RPE and Retina Visual Cycles.
Figure 2: Experimental Workflow for Electroretinography (ERG).
Figure 3: Experimental Workflow for Single-Cell Suction Recording.
Detailed Experimental Protocols
Electroretinography (ERG) for Assessing Cone Dark Adaptation
Objective: To measure the in vivo functional consequences of impaired cis-retinol oxidation on cone photoreceptor recovery.
Materials:
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., tropicamide)
-
Corneal electrode, reference electrode, and ground electrode
-
Ganzfeld dome light stimulator
-
ERG recording system
Procedure:
-
Dark-adapt the mouse overnight.
-
Anesthetize the mouse and dilate the pupils.
-
Place the electrodes on the cornea, subcutaneously in the head region (reference), and on the tail (ground).
-
Position the mouse in the Ganzfeld dome.
-
Record a baseline dark-adapted (scotopic) ERG to assess rod function.
-
Present a bright, bleaching flash to saturate a significant portion of the photopigments.
-
Immediately after the bleach, begin recording photopic (light-adapted) ERG responses to a standard flash stimulus at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes.
-
Analyze the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response) to determine the rate of recovery.
-
Compare the recovery kinetics between wild-type and experimental (e.g., knockout) animals.
Single-Cell Suction Recording from Isolated Cones
Objective: To directly assess the ability of an isolated cone to regenerate its photopigment and recover photosensitivity using an exogenous supply of cis-retinol.
Materials:
-
Dark-adapted mouse or other suitable animal model
-
Dissection microscope and tools
-
Ringer's solution
-
Glass microelectrodes and puller
-
Micromanipulator
-
Suction recording setup with amplifier and data acquisition system
-
Calibrated light source
-
9-cis-retinol solution
Procedure:
-
Under dim red light, euthanize the dark-adapted animal and enucleate the eyes.
-
Dissect the retina in chilled Ringer's solution.
-
Gently mechanically dissociate a small piece of the retina to release individual photoreceptor cells.
-
Using a suction microelectrode, draw the outer segment of a single cone into the electrode tip.
-
Deliver a series of calibrated light flashes of increasing intensity to determine the baseline photosensitivity.
-
Deliver a strong bleaching flash to significantly reduce the photosensitivity.
-
Perfuse the recording chamber with Ringer's solution containing 9-cis-retinol.
-
At regular intervals, present test flashes to monitor the recovery of the photoresponse.
-
Plot the response amplitude over time to determine the kinetics of sensitivity recovery.
In Vitro Retinol Dehydrogenase Activity Assay
Objective: To quantify the enzymatic activity of a candidate protein in oxidizing cis-retinol.
Materials:
-
Purified recombinant candidate enzyme (e.g., RDH8) or cell lysate from a cone-expressing cell line
-
This compound or 9-cis-retinol substrate
-
Cofactor (e.g., NADP+)
-
Reaction buffer
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactor, and the enzyme preparation.
-
Initiate the reaction by adding the cis-retinol substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., methanol).
-
Extract the retinoids from the reaction mixture using an organic solvent (e.g., hexane).
-
Evaporate the solvent and resuspend the retinoid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system and separate the different retinoid isomers.
-
Quantify the amount of the product (cis-retinal) by measuring the peak area at its characteristic absorption wavelength (around 380 nm).
-
Calculate the reaction velocity and determine the kinetic parameters (Vmax and Km) by varying the substrate concentration.
This guide provides a framework for the comparative validation of cone-specific cis-retinol oxidation. The selection of specific experimental approaches will depend on the research question, available resources, and the model system being investigated. A multi-faceted approach, combining in vivo functional assays with in vitro biochemical characterization, is recommended for a comprehensive validation.
References
A Functional Comparison of 11-cis-retinal and 9-cis-retinal in Visual Pigment Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of 11-cis-retinal (B22103) and 9-cis-retinal (B17824) in the regeneration of visual pigments. The information presented is supported by experimental data to aid in research and development endeavors within the fields of vision science and ophthalmology.
Introduction
The visual cycle is a critical enzymatic process required for sustaining vision. It regenerates the chromophore 11-cis-retinal, which binds to opsin proteins to form visual pigments like rhodopsin.[1] Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal (B13868), initiating the phototransduction cascade that leads to vision.[1] The all-trans-retinal is then released and must be converted back to the 11-cis isomer to regenerate the visual pigment for subsequent light detection. While 11-cis-retinal is the endogenous chromophore for vertebrate vision, its isomer, 9-cis-retinal, can also form a functional, albeit spectrally distinct, visual pigment known as isorhodopsin.[2][3] This guide explores the functional differences between these two retinal isomers in pigment regeneration, covering their kinetics, spectral properties, and physiological implications.
Quantitative Comparison of Pigment Regeneration
The regeneration of visual pigments with 11-cis-retinal and 9-cis-retinal exhibits significant differences in kinetics and spectral characteristics. The following table summarizes key quantitative data from experimental studies.
| Parameter | Rhodopsin (with 11-cis-retinal) | Isorhodopsin (with 9-cis-retinal) | Key Findings & References |
| Absorption Maximum (λmax) | ~498 nm | ~486-487 nm | Isorhodopsin's absorption spectrum is blue-shifted compared to rhodopsin.[3] |
| Regeneration Rate | 5–10 fold faster than isorhodopsin | Significantly slower than rhodopsin | The synthesis of rhodopsin from opsin and 11-cis-retinal is notably more efficient. In Rpe65-/- mice, isorhodopsin accumulates at a slow rate of approximately 0.42 pmol per retina per day in the dark. |
| Photoisomerization Quantum Yield | ~0.65 | Lower than rhodopsin; wavelength-dependent | The conversion of the cis-isomer to the all-trans form upon light absorption is more efficient for 11-cis-retinal within rhodopsin. |
| Energy Content | Lower | ~5 kcal/mol higher than rhodopsin | The higher energy content of isorhodopsin is likely related to its slower synthesis rate. |
Functional Implications in the Visual Cycle
The use of 9-cis-retinal in place of 11-cis-retinal has significant functional consequences for the visual system:
-
Pigment Formation and Stability: 9-cis-retinal can bind to opsin to form the photosensitive pigment isorhodopsin, which can initiate a visual signal. However, the suboptimal fit of 9-cis-retinal in the opsin binding pocket leads to a less stable pigment with a higher energy content compared to rhodopsin.
-
Phototransduction Cascade: Isorhodopsin, upon bleaching, undergoes conformational changes similar to rhodopsin, activating the phototransduction cascade. However, the efficiency of this activation and the subsequent signaling amplification may differ from that of rhodopsin.
-
Dark Adaptation: The slower regeneration rate of isorhodopsin compared to rhodopsin implies a prolonged dark adaptation period. In experimental models where the canonical visual cycle is impaired, administration of 9-cis-retinal can restore some visual function, but the recovery kinetics are not as rapid as with a fully functional 11-cis-retinal pathway.
-
Therapeutic Potential: The ability of 9-cis-retinal to form a functional visual pigment has led to its investigation as a therapeutic agent for certain retinal diseases characterized by a deficiency in 11-cis-retinal production. Oral administration of 9-cis-retinyl acetate (B1210297) has been shown to improve visual function in mouse models of age-related retinal dysfunction.
Signaling Pathways and Experimental Workflows
The Canonical Visual Cycle
The regeneration of 11-cis-retinal is a multi-step enzymatic process that primarily occurs in the retinal pigment epithelium (RPE). The following diagram illustrates the key steps in this pathway.
Caption: The canonical visual cycle illustrating the regeneration of 11-cis-retinal.
Experimental Workflow for In Vitro Pigment Regeneration Assay
The following diagram outlines a typical workflow for studying the regeneration of visual pigments in a laboratory setting.
Caption: A generalized workflow for in vitro visual pigment regeneration experiments.
Experimental Protocols
In Vitro Rhodopsin/Isorhodopsin Regeneration Assay
This protocol describes a general method for regenerating rhodopsin or isorhodopsin in vitro from purified opsin and measuring its spectral properties.
1. Preparation of Opsin: a. Isolate rod outer segments (ROS) from dark-adapted bovine or mouse retinas. b. Solubilize the ROS membranes in a suitable detergent (e.g., 1% dodecyl maltoside) in a buffered solution (e.g., 10 mM HEPES, pH 7.4). c. Bleach the rhodopsin completely by exposing the solution to bright light in the presence of hydroxylamine (B1172632) to convert the released all-trans-retinal to retinal oxime, which does not bind to opsin. d. Purify the resulting opsin using affinity chromatography.
2. Pigment Regeneration: a. To the purified opsin solution, add a 2-3 fold molar excess of either 11-cis-retinal or 9-cis-retinal dissolved in a minimal amount of ethanol. b. Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) to allow for pigment formation.
3. Spectral Analysis: a. Record the UV-visible absorption spectrum of the regenerated pigment using a spectrophotometer, scanning from approximately 250 nm to 600 nm. b. The characteristic absorbance peak for rhodopsin will be around 498 nm, and for isorhodopsin, around 486 nm.
Measurement of Regeneration Kinetics
This protocol outlines a method to determine the rate of pigment regeneration.
1. Initiate Regeneration: a. Prepare bleached opsin as described above. b. Initiate the regeneration reaction by adding either 11-cis-retinal or 9-cis-retinal.
2. Monitor Absorbance Change: a. Immediately after adding the retinal, begin monitoring the increase in absorbance at the λmax of the respective pigment (498 nm for rhodopsin or 486 nm for isorhodopsin) over time using a spectrophotometer with a temperature-controlled cuvette holder. b. Record absorbance readings at regular intervals until the reaction reaches a plateau, indicating the completion of regeneration.
3. Data Analysis: a. Plot the absorbance as a function of time. b. Fit the data to a suitable kinetic model (e.g., a single exponential function) to determine the regeneration rate constant or the half-life of the reaction.
Conclusion
While both 11-cis-retinal and 9-cis-retinal can form functional visual pigments, 11-cis-retinal is demonstrably superior in its efficiency of regeneration and results in a more stable, lower-energy rhodopsin molecule. The slower kinetics and altered spectral properties of isorhodopsin formed from 9-cis-retinal have significant implications for visual function, particularly dark adaptation. Nevertheless, the ability of 9-cis-retinal to substitute for 11-cis-retinal in forming a photosensitive pigment underscores its potential as a therapeutic agent for conditions involving a compromised visual cycle. Further research into the precise molecular interactions and functional consequences of using 9-cis-retinal will be crucial for developing novel treatments for retinal diseases.
References
A Comparative Guide to the Disruption of 11-cis-Retinol Dehydrogenase (RDH5)
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of the functional and clinical consequences of 11-cis-retinol dehydrogenase (RDH5) disruption. By presenting supporting experimental data, detailed methodologies, and pathway visualizations, this document serves as a critical resource for professionals engaged in retinal disease research and therapeutic development.
The Central Role of RDH5 in the Visual Cycle
Vision is initiated by the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal. The regeneration of 11-cis-retinal is paramount for sustained vision and occurs through a series of enzymatic reactions known as the visual cycle. Within the retinal pigment epithelium (RPE), this compound dehydrogenase (RDH5) is the primary enzyme responsible for catalyzing the oxidation of this compound to 11-cis-retinal, the final step before the chromophore is transported back to the photoreceptors. Disruption of RDH5 significantly impedes this process, leading to a profound delay in visual pigment regeneration and consequent visual impairment, especially in low-light conditions.
Caption: The canonical visual cycle, highlighting the critical oxidation step catalyzed by RDH5.
Fundus Albipunctatus: The Clinical Manifestation of RDH5 Disruption
Mutations in the RDH5 gene are the primary cause of Fundus Albipunctatus (FA), a rare, autosomal recessive form of congenital stationary night blindness.[1][2] This condition is defined by a severe delay in dark adaptation following exposure to bright light.[3] Clinically, FA is characterized by the presence of numerous small, white-yellowish flecks scattered throughout the retina, typically sparing the fovea.[1][4] While central visual acuity often remains normal, the functional impairment in scotopic and mesopic conditions is significant.
A Comparative Analysis of Retinal Function
The functional deficit caused by RDH5 disruption can be quantified and compared to normal retinal function using objective electrophysiological and psychophysical tests.
Quantitative Data Summary
| Parameter | Normal Retinal Function | Fundus Albipunctatus (RDH5 Disruption) | Data Source(s) |
| Dark Adaptation (Rod Intercept Time) | ~10-15 minutes | Markedly delayed; >120 minutes required for normalization | |
| Scotopic ERG (Dark-Adapted 0.01) | Normal rod-specific response | Severely reduced or non-recordable after standard dark adaptation | |
| Scotopic ERG (Dark-Adapted 3.0 a-wave) | Normal amplitude | Reduced after standard dark adaptation; normalizes with prolonged adaptation | |
| Scotopic ERG (Dark-Adapted 3.0 b-wave) | Normal amplitude | Significantly reduced after standard dark adaptation; normalizes with prolonged adaptation | |
| Photopic ERG (Light-Adapted 3.0 b-wave) | Mean ~128.6 ± 36.3 µV | Variable; can be normal or significantly reduced. Mean ~73.6 ± 36.2 µV | |
| 30 Hz Flicker ERG | Normal amplitude and implicit time | Often delayed peak time and decreased amplitude | |
| Fundus Autofluorescence | Uniform background | Generally reduced autofluorescence due to impaired retinoid processing |
Experimental Protocols
Objective: To measure the recovery of photoreceptor sensitivity following exposure to a photobleaching light.
Methodology:
-
Pupil Dilation: The patient's test eye is dilated to a minimum of 6 mm.
-
Pre-adaptation: The patient is seated in a dark room and instructed to look at a fixation point within the dark adaptometer.
-
Photobleach: The patient is exposed to a bright, full-field (Ganzfeld) light for a standardized duration (e.g., 2-5 minutes) to bleach a significant fraction of photoreceptor pigments.
-
Threshold Tracking: Immediately after the bleach, a series of light stimuli of varying intensity are presented at a specific retinal location (e.g., 5° on the inferior visual meridian). The patient presses a button upon seeing the stimulus.
-
Staircase Procedure: An automated three-down/one-up staircase algorithm adjusts the stimulus intensity to track the patient's visual threshold over time.
-
Data Plotting: The log of the stimulus intensity (threshold) is plotted against time. The resulting curve typically shows an initial cone-driven recovery phase, followed by a "rod-cone break" and a slower, more sensitive rod-driven recovery phase.
-
Analysis: The key metric is the rod intercept time, which is the time taken to reach a predefined level of rod sensitivity. In FA, this is dramatically prolonged.
Objective: To record the mass electrical response of the retina to flashes of light, assessing the function of rods and cones.
Methodology:
-
Patient Preparation: Pupils are fully dilated. Skin electrodes are cleaned, and a topical anesthetic is applied to the cornea.
-
Electrode Placement: A recording electrode (e.g., DTL fiber, corneal loop) is placed on the cornea or conjunctiva. Reference and ground electrodes are placed on the skin near the eye (e.g., ipsilateral temple and forehead).
-
Dark Adaptation (DA): The patient is dark-adapted for a minimum of 20 minutes.
-
DA ERG Recordings:
-
DA 0.01 ERG (Rod response): A dim, white or blue flash is presented to elicit a response primarily from the rod system.
-
DA 3.0 ERG (Combined rod-cone response): A standard bright flash is used to elicit a mixed response from both rods and cones. The a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured.
-
-
Light Adaptation (LA): The patient is then light-adapted to a standard background luminance for 10 minutes.
-
LA ERG Recordings:
-
LA 3.0 ERG (Cone response): The standard bright flash is presented again to record the cone system's response.
-
LA 30 Hz Flicker ERG: A rapidly flickering light is used to isolate the cone response further and assess its recovery speed.
-
-
Prolonged Adaptation for FA: For suspected FA, the dark adaptation period is extended to 2-3 hours, after which the scotopic ERGs are repeated to observe the normalization of responses.
Caption: Standardized workflows for dark adaptometry and full-field ERG.
Alternative Pathways and Compensatory Mechanisms
The persistence of a slow, residual 11-cis-retinal regeneration in RDH5-deficient individuals suggests the existence of compensatory enzymatic pathways. Other retinol (B82714) dehydrogenases expressed in the RPE, such as RDH10 and RDH11, are capable of oxidizing this compound. While RDH5 is responsible for the majority of this activity, RDH11 and RDH10 appear to play a secondary or compensatory role. Studies in animal models show that double knockout of Rdh5 and Rdh11 results in a more severe delay in dark adaptation than the Rdh5 knockout alone, confirming a partial redundancy. However, these alternative pathways are significantly less efficient, accounting for the profound functional deficit seen in Fundus Albipunctatus.
Therapeutic Strategies and Future Directions
The monogenic nature of Fundus Albipunctatus makes it a candidate for targeted therapeutic intervention. Current strategies under investigation focus on bypassing the enzymatic block or correcting the genetic defect.
-
Pharmacological Intervention: Oral administration of 9-cis-β-carotene, a precursor to 9-cis-retinal (B17824), has been shown in a clinical study to improve visual field and rod recovery rates in FA patients. 9-cis-retinal can act as an artificial chromophore, binding to opsin to form a functional visual pigment (isorhodopsin). However, a recent one-year study with a different formulation suggested that long-term treatment may have adverse effects on ERG amplitudes, indicating that dosage and formulation are critical.
-
Gene Therapy: While still in preclinical stages for RDH5, gene replacement therapy holds significant promise. The goal is to use a viral vector, such as an adeno-associated virus (AAV), to deliver a functional copy of the RDH5 gene to the RPE cells. This approach aims to restore the normal enzymatic activity of the visual cycle. The success of gene therapy for other RPE-based inherited retinal diseases, such as Leber Congenital Amaurosis caused by RPE65 mutations, provides a strong rationale for pursuing this strategy for FA.
Caption: A logical diagram of therapeutic approaches for RDH5 deficiency.
References
- 1. Fundus albipunctatus: review of the literature and report of a novel RDH5 gene mutation affecting the invariant tyrosine (p.Tyr175Phe) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the dark adaptation investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Year Outcomes of Oral Treatment With Alga Capsules Containing Low Levels of 9-cis-β-Carotene in RDH5-Related Fundus Albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-cis-Retinol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 11-cis-Retinol is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, a light-sensitive and unstable retinoid. Adherence to these protocols is essential to minimize risks and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
This compound is known to be unstable and susceptible to isomerization and oxidation, particularly when exposed to light and heat.[1][2] It is also classified as a reproductive toxin.[3] Therefore, stringent safety measures must be implemented throughout its handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[3][4]
-
Controlled Environment: Handle this compound under yellow or red light to prevent light-induced degradation.[1] All procedures, from solution preparation to disposal, should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Exposure: Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.[4][5] In case of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compounds, solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), must be collected as hazardous waste.
-
Use a designated, compatible, and clearly labeled hazardous waste container.[6] The container should be made of a material that does not react with the waste, and it must have a secure, tight-fitting lid to prevent spills and evaporation.[6]
-
Never mix this compound waste with other incompatible waste streams.[7]
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] Include any other solvents or chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Disposal Request and Pickup:
-
Do not dispose of this compound waste down the drain or in regular trash.[8] This is strictly prohibited to prevent environmental contamination and potential harm to aquatic life.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.[8][9] Follow their specific procedures for requesting a waste pickup.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual retinoid.
-
Collect the rinseate as hazardous waste in the designated container.[8]
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly established and are often institution-dependent, the following table summarizes key handling and storage parameters based on available data for retinoids.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -80°C for long-term stability | [10] |
| Light Conditions | Handle under yellow or red light only | [1] |
| Waste Container | Compatible, tightly sealed, and clearly labeled | [6] |
| Disposal Method | Via institutional hazardous waste program | [8][9] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [8] |
Experimental Protocol Reference
For researchers conducting experiments with this compound, detailed methodologies for handling, purification, and quantification are critical. A common procedure involves:
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify and isolate this compound. A typical method may involve a silica (B1680970) column with a mobile phase of hexane (B92381) and a small percentage of a more polar solvent like acetone (B3395972) or dioxane.[1][11]
-
Quantification: The concentration of this compound solutions is typically determined by UV-Vis spectrophotometry, using Beer's law and the known molar extinction coefficient of the compound.[1]
It is imperative to consult peer-reviewed literature and established protocols for specific experimental needs.[1][12]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. vumc.org [vumc.org]
- 9. ambystoma.uky.edu [ambystoma.uky.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Disruption of the this compound Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
